(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1S,4R)-2-azabicyclo[2.2.1]heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-4-1-2-5(3-4)7-6/h4-5H,1-3H2,(H,7,8)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVLZOWDXYXITH-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928387 | |
| Record name | 2-Azabicyclo[2.2.1]hept-2-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134003-03-5 | |
| Record name | 2-Azabicyclo[2.2.1]hept-2-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one, a saturated bicyclic γ-lactam, is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, conformationally constrained framework provides a valuable scaffold for the design of novel therapeutics. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, supported by experimental data and established scientific principles.
Molecular Structure and Key Identifiers
The structural integrity of a molecule is the foundation of its physical behavior. This compound possesses a unique bridged bicyclic system that dictates its interactions and properties.
Caption: Molecular structure of this compound.
Table 1: Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 134003-03-5 | [PubChem][1] |
| Molecular Formula | C₆H₉NO | [PubChem][1] |
| Molecular Weight | 111.14 g/mol | [PubChem][1] |
| InChI | InChI=1S/C6H9NO/c8-6-4-1-2-5(3-4)7-6/h4-5H,1-3H2,(H,7,8)/t4-,5+/m1/s1 | [PubChem][1] |
| InChIKey | UIVLZOWDXYXITH-UHNVWZDZSA-N | [PubChem][1] |
| SMILES | C1C[C@H]2C[C@@H]1C(=O)N2 | [PubChem][1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. While comprehensive experimental data for this compound is not extensively published, the following table summarizes available information, including computed and some experimentally observed data for related compounds.
Table 2: Summary of Physical Properties
| Property | Value | Notes | Source |
| Physical State | Off-white solid | Experimentally observed during synthesis. Some commercial sources list the racemic mixture as a liquid, suggesting purity and stereochemistry can affect the physical state. | [ChemicalBook][2] |
| Melting Point | Not definitively reported | The related unsaturated compound, (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one, has a melting point of 94-97 °C. | [Fluorochem][3] |
| Boiling Point | Not experimentally determined | - | - |
| Solubility | Soluble in methanol. | Solubility in other common solvents like water, ethanol, and chloroform has not been quantitatively reported but is anticipated based on its structure. | [ChemicalBook][2] |
| Optical Rotation | Not definitively reported | The related unsaturated compound, (1S)-(+)-2-Azabicyclo[2.2.1]hept-5-en-3-one, has a specific rotation of [α]20/D +565° (c = 1 in chloroform). | [Sigma-Aldrich][4] |
| XlogP | 0.2 | Computed value, indicating moderate lipophilicity. | [PubChem][1] |
Experimental Protocols for Property Determination
The following sections detail standardized experimental procedures that can be employed to determine the key physical properties of this compound. These protocols are designed to ensure accuracy and reproducibility, which are critical for scientific integrity.
Melting Point Determination
The melting point is a fundamental indicator of a crystalline solid's purity. The sharp melting range of a pure compound broadens and becomes depressed with impurities.
Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.
Caption: Experimental workflow for melting point determination.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry.
-
Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the capillary tube and gently tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.
-
-
Measurement:
-
Insert the capillary tube into the heating block of a calibrated melting point apparatus.
-
If the approximate melting point is known, heat rapidly to about 15-20°C below this temperature.
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (T-initial).
-
Continue heating at the same slow rate and record the temperature when the last solid particle melts (T-final).
-
-
Reporting:
-
The melting point should be reported as a range from T-initial to T-final. A narrow range (e.g., 0.5-1°C) is indicative of high purity.
-
Solubility Determination
Solubility is a crucial parameter for drug development, influencing everything from reaction conditions to bioavailability. A qualitative and, ideally, quantitative assessment of solubility in various solvents is essential.
Principle: A known amount of the solute is added to a known volume of solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then determined.
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol (Shake-Flask Method):
-
Preparation:
-
Add an excess amount of solid this compound to a series of vials, each containing a precise volume of a different solvent (e.g., water, methanol, ethanol, chloroform, acetone). The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
-
Sample Collection and Analysis:
-
Allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.
-
Dilute the sample with a suitable solvent if necessary.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated standard curve.
-
-
Calculation and Reporting:
-
Calculate the solubility based on the measured concentration and any dilution factors.
-
Report the solubility in units of mg/mL or mol/L, specifying the solvent and the temperature of the measurement.
-
Optical Rotation Measurement
As a chiral molecule, this compound will rotate the plane of polarized light. The specific rotation is a characteristic physical constant.
Principle: The angle of rotation of plane-polarized light by a solution of the compound is measured using a polarimeter. The specific rotation is then calculated based on the observed rotation, concentration, and path length.
Caption: Experimental workflow for optical rotation measurement.
Step-by-Step Protocol:
-
Solution Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a precise volume of a suitable solvent (e.g., chloroform, methanol) in a volumetric flask to obtain a solution of known concentration (c), typically in g/mL.
-
-
Polarimeter Setup:
-
Turn on the polarimeter and allow the sodium lamp (D-line, 589.3 nm) to warm up.
-
Calibrate the instrument by filling the polarimeter cell with the pure solvent and setting the reading to zero.
-
-
Measurement:
-
Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are in the light path. The path length (l) of the cell is typically 1 decimeter (dm).
-
Place the filled cell in the polarimeter and measure the observed angle of rotation (α).
-
-
Calculation and Reporting:
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × c)
-
The specific rotation should be reported along with the temperature (T), wavelength (λ), solvent, and concentration (c). For example: [α]D²⁵ = +X.X° (c 1.0, chloroform).
-
Spectroscopic Data
Spectroscopic data is indispensable for the structural elucidation and identification of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A published synthesis of 2-azabicyclo[2.2.1]heptan-3-one provides the following ¹H NMR data for the hydrochloride salt in D₂O.[2]
-
¹H NMR (500 MHz, D₂O): δ 3.70 (s, 3H), 3.01 (m, 1H), 2.38 (m, 1H), 2.16-1.73 (m, 6H).[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key expected absorption bands would be:
-
N-H stretch: A medium to weak band around 3200-3400 cm⁻¹.
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C=O stretch (amide): A strong band around 1650-1690 cm⁻¹. The strained bicyclic system may shift this frequency.
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C-H stretch: Bands just below 3000 cm⁻¹ for the sp³ hybridized carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak [M]⁺ would be at m/z = 111.14.
Structural Insights from X-ray Crystallography
To date, a public-domain crystal structure for this compound has not been identified. X-ray crystallography would provide definitive information on bond lengths, bond angles, and the three-dimensional packing of the molecule in the solid state, which would be invaluable for computational modeling and understanding intermolecular interactions.
Conclusion
This compound is a chiral building block with significant potential in synthetic and medicinal chemistry. While some of its fundamental physical properties can be inferred from its structure and data from related compounds, a comprehensive experimental characterization is still needed. This guide provides a framework for understanding its known properties and outlines the standard methodologies for determining the missing data. Accurate and detailed characterization of its physical properties will undoubtedly facilitate its broader application in the development of novel chemical entities.
References
-
PubChem. (1S,4R)-2-azabicyclo(2.2.1)heptan-3-one. National Center for Biotechnology Information. [Link]
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The Stereochemical Foundation of the 2-Azabicyclo[2.2.1]heptane Core
An In-depth Technical Guide to the Stereochemistry of 2-Azabicyclo[2.2.1]heptan-3-one
This guide provides a comprehensive exploration of the stereochemical landscape of 2-azabicyclo[2.2.1]heptan-3-one, a conformationally constrained bicyclic lactam. This scaffold is of significant interest to researchers in medicinal chemistry and materials science, primarily as a rigid proline analogue for peptidomimetics and as a versatile chiral building block in asymmetric synthesis.[1][2] This document will delve into the stereoselective synthesis, analytical characterization, and the influence of stereochemistry on the reactivity of this important molecular core.
The rigid bicyclic structure of 2-azabicyclo[2.2.1]heptan-3-one, a derivative of the 2-azanorbornane system, gives rise to distinct stereoisomers. The key stereochemical features are dictated by the relative orientations of substituents on the bicyclic framework. The stereochemistry at the bridgehead carbons (C1 and C4) and the C3 position defines the overall shape and chirality of the molecule.
The primary stereochemical relationship to consider is the exo vs. endo orientation of the lactam ring relative to the larger six-membered ring. In the context of derivatives formed from Diels-Alder reactions, the major diastereomer is typically the exo product.[3] The absolute configuration of the chiral centers, designated using the Cahn-Ingold-Prelog (R/S) nomenclature, is crucial for its application in asymmetric synthesis and pharmacology. For instance, the enantiomerically pure forms, such as (1R,4S)- and (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one, serve as pivotal intermediates in the synthesis of complex chiral molecules.[4]
Stereoselective Synthetic Strategies
Accessing enantiomerically pure 2-azabicyclo[2.2.1]heptan-3-one is paramount for its applications. Several robust strategies have been developed to control the stereochemical outcome of its synthesis.
Asymmetric Hetero-Diels-Alder Reaction
The most powerful and widely employed method for constructing the 2-azabicyclo[2.2.1]heptane core is the hetero-Diels-Alder reaction, a [4+2] cycloaddition between a diene (cyclopentadiene) and a dienophile (an imine).[5] The stereoselectivity of this reaction is achieved by incorporating a chiral auxiliary into the imine component.
The causality behind this stereocontrol lies in the ability of the chiral auxiliary to create a sterically biased environment, forcing the cyclopentadiene to approach the imine from one face preferentially. For example, using an imine derived from (R)-1-phenylethylamine and ethyl glyoxylate directs the cycloaddition to yield the (1R,3S,4S) cycloadduct with high diastereoselectivity.[1] The subsequent removal of the chiral auxiliary and other protecting groups yields the enantiopure bicyclic amino acid, which can be further converted to the target lactam. This approach is highly efficient as it establishes multiple stereocenters in a single, predictable step.
Below is a generalized workflow for this synthetic approach.
Caption: Asymmetric Hetero-Diels-Alder Synthesis Workflow.
Enzymatic and Chemical Resolution of Racemates
When a stereoselective synthesis is not feasible, resolution of a racemic mixture provides an alternative route to enantiopure material.
-
Biocatalytic Resolution: Enzymes, owing to their inherent chirality, can selectively catalyze reactions on one enantiomer of a racemic substrate. This has been successfully applied to the resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, a common precursor to the saturated lactam.[6] This method is highly valued for its environmental compatibility and often exceptional enantioselectivity under mild reaction conditions.
-
Classical Chemical Resolution: This method involves the diastereomeric salt formation between the racemic bicyclic amine (or a derivative) and a chiral resolving agent. For the related 1-azabicyclo[2.2.1]heptan-3-one, derivatives of tartaric acid, such as di-p-toluoyl-L-tartaric acid, have been used to selectively crystallize one diastereomeric salt, allowing for the separation of enantiomers.[7] After separation, the desired enantiomer is liberated from the salt. This technique is robust, scalable, and remains a cornerstone of industrial chiral separations.
The general workflow for chiral resolution is depicted below.
Caption: General Workflow for Chiral Resolution.
Analytical Techniques for Stereochemical Determination
The unambiguous assignment of stereochemistry is critical. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry (exo vs. endo) of substituents in bicyclo[2.2.1]heptane systems. The rigid framework leads to distinct and predictable through-space coupling constants.
A key diagnostic is the long-range "W-coupling" (a four-bond coupling, ⁴J), which is observed when four consecutive bonds form a 'W' shape.[8] For example, in a 7-anti substituted derivative, a small coupling constant of ~2 Hz can be observed between the 7-syn proton and the 6-endo proton, confirming their W arrangement and thus the stereochemistry at C7.[8] The absence or presence of coupling between bridgehead protons and protons at C2 or C3 can also help assign the exo or endo configuration of substituents.[9]
Chiral High-Performance Liquid Chromatography (HPLC)
To determine the enantiomeric purity (enantiomeric excess, ee) of a sample, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
The choice of the CSP and the mobile phase is critical for achieving baseline separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are highly effective for separating the enantiomers of 2-azabicyclo[2.2.1]heptan-3-one and its precursors.[10][11]
| Parameter | Condition for (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one | Reference |
| Chiral Stationary Phase | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | [10] |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) | [10] |
| Flow Rate | 1.0 mL/min | [10] |
| Detection | UV and Optical Rotation | [10] |
| Resolution (Rs) | > 1.5 | [10] |
This self-validating protocol, with a resolution factor well above the baseline of 1.5, ensures accurate and reproducible determination of enantiomeric purity, which is essential for quality control in drug development.
Experimental Protocol: Hetero-Diels-Alder Synthesis
The following protocol is adapted from a literature procedure for the multigram-scale synthesis of a precursor to enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid.[1]
Objective: To synthesize Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride.
Step 1: Imine Formation
-
Cool a solution of ethyl glyoxylate (EtO₂CCHO, 25.6 g, 0.25 mol) in diethyl ether (150 mL) to 0°C.
-
Slowly add (R)-1-phenylethylamine (30.5 g, 0.25 mol).
-
Add magnesium sulfate (MgSO₄, 45 g, 0.38 mol) as a drying agent.
-
Stir the reaction mixture overnight at ambient temperature.
-
Filter off the solids and wash with diethyl ether.
-
Concentrate the filtrate and distill the residue under vacuum to yield the pure imine.
Step 2: Cycloaddition
-
Dissolve the imine (15 g, 0.073 mol) in dimethylformamide (DMF, 48 mL).
-
Add trifluoroacetic acid (CF₃COOH, 5.7 mL, 0.074 mol), freshly cracked cyclopentadiene (9.7 g, 0.147 mol), and water (0.04 g, 2.2 mmol).
-
Stir the mixture at ambient temperature overnight.
-
Pour the reaction mixture into an aqueous solution of sodium bicarbonate (NaHCO₃, 12.6 g in 300 mL water).
-
Extract the product with diethyl ether.
-
Wash the organic extract with concentrated NaHCO₃ solution and brine.
-
Evaporate the solvents to yield the crude cycloadduct.
Step 3: Hydrogenation and Isolation
-
The crude product from the previous step is subjected to hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst) to reduce the double bond and remove the phenylethyl group.
-
Following hydrogenation and workup, the final product is isolated as the hydrochloride salt.
This protocol illustrates the direct application of the hetero-Diels-Alder reaction to generate a key chiral intermediate.
Conclusion
The stereochemistry of 2-azabicyclo[2.2.1]heptan-3-one is a defining feature that governs its synthesis, characterization, and application. Mastery of its stereochemical control through asymmetric synthesis, particularly the hetero-Diels-Alder reaction, or through efficient resolution techniques is crucial for its use in advanced applications. The robust analytical methods of NMR and chiral HPLC provide the necessary tools for unambiguous stereochemical assignment and quality control. For researchers and drug development professionals, a deep understanding of these principles is essential to fully exploit the potential of this valuable chiral scaffold. The interplay between the rigid bicyclic structure and the defined stereocenters is responsible for its utility in creating conformationally constrained peptides and serving as a ligand in asymmetric catalysis.[1][12]
References
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Fleischmann, M., & Scheck, M. (2003). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron Letters, 44(11), 2343-2345. [Link]
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Arjona, O., Csákÿ, A. G., Medel, R., & Plumet, J. (2006). SYNTHESIS OF ENANTIOPURE 3,5-DISUBSTITUTED PYRROLIDINES BY RING-OPENING/CROSS-METATHESIS REACTION OF 2-AZANORBORNENE DERIVATIVES. HETEROCYCLES, 68(8), 1671. [Link]
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Palmer, C. F., Parry, K. P., Roberts, S. M., & Sik, V. (1991). Chemistry of 2-azabicyclo[2.2.1]heptan-3-one derivatives: role of the nitrogen atom in determining the stereochemistry of products isolated after formation of an incipient carbocation at C-6. Journal of the Chemical Society, Perkin Transactions 1, (10), 2417-2421. [Link]
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Palmer, C. F., Parry, K. P., Roberts, S. M., & Sik, V. (1991). Chemistry of 2-azabicyclo[2.2.1]heptan-3-one derivatives: role of the nitrogen atom in determining the stereochemistry of products isolated after formation of an incipient carbocation at C-6. Journal of the Chemical Society, Perkin Transactions 1, 2417-2421. [Link]
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Blanco, J. M., Caamaño, O., Fernández, F., García-Mera, X., López, C., Rodríguez, G., ... & Rodríguez-Hergueta, A. (1998). Enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]hept-5-enes by hetero Diels-Alder addition to cyclopentadiene. Tetrahedron Letters, 39(31), 5663-5666. [Link]
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Garner, P., & Ho, W. B. (1990). Asymmetric Diels–Alder reactions. A route to chiral carbocycles via bicyclic lactams. Journal of the Chemical Society, Perkin Transactions 1, (7), 1985-1991. [Link]
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Maciąg, F., Zieliński, T., & Jurczak, J. (2020). Asymmetric Synthesis of [2.2.2]-Bicyclic Lactones via All-Carbon Inverse-Electron-Demand Diels–Alder Reaction. Organic Letters, 22(5), 1853-1857. [Link]
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Wang, Z., et al. (2023). Copper-Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2-Azabicyclo[2.2.1]heptan-3-ones. Angewandte Chemie International Edition. [Link]
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Wikipedia contributors. (2023). Diels–Alder reaction. Wikipedia, The Free Encyclopedia. [Link]
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Palmer, C. F., et al. (1991). ChemInform Abstract: Chemistry of 2-Azabicyclo(2.2.1)heptan-3-one Derivatives: Role of the Nitrogen Atom in Determining the Stereochemistry of Products Isolated After Formation of an Incipient Carbocation at C-6. ResearchGate. [Link]
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Steppeler, F., et al. (2021). Synthesis of terminal alkynes based on (1S,3R,4R)- and (1S,3S,4R)-2-azabicyclo[2.2.1]heptane. Arkivoc, 2021(2), 25-36. [Link]
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Taylor, S. J. C., et al. (1992). Development of the biocatalytic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one as an entry to single-enantiomer carbocyclic nucleosides. Tetrahedron: Asymmetry, 3(1), 11-14. [Link]
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Evans, C., et al. (1992). Development of the biocatalytic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one as an entry to single-enantiomer carbocyclic nucleosides. Tetrahedron: Asymmetry. [Link]
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Reddy, G. O., et al. (2012). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. ResearchGate. [Link]
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Avenoza, A., et al. (1999). Asymmetric synthesis of conformationally constrained 4-hydroxyprolines and their applications to the formal synthesis of (+)-epibatidine. Tetrahedron: Asymmetry, 10(16), 3047-3055. [Link]
- Chen, C. (1998). Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo.
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Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(26), 7862-7863. [Link]
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Pirkle, W. H., & Welch, C. J. (1995). Chiral HPLC Separations of 1-Azabicyclo[2.2.1]Heptan-3-One and 1-Alkoxycarbonylalkyl-Pyrrolidine-3-Carboxylic Acid Alkyl Ester Enantiomers on Polysaccharide-Based Stationary Phases. Journal of Liquid Chromatography, 18(10), 1943-1953. [Link]
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Fraser, R. R., & Swingle, R. B. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2074. [Link]
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(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one CAS number and identifiers
An In-Depth Technical Guide to (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one
Introduction
This compound is a chiral bicyclic lactam that serves as a pivotal building block in modern synthetic organic and medicinal chemistry. Its rigid, conformationally constrained norbornane framework makes it an invaluable scaffold for the synthesis of complex molecular architectures, particularly carbocyclic nucleoside analogues. While its unsaturated precursor, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, famously known as Vince's Lactam, often receives more attention, the saturated form is a critical intermediate derived from it, essential for constructing molecules that require a saturated cyclopentane ring.[1][2] This guide provides a comprehensive overview of its identifiers, properties, synthesis, and applications, tailored for researchers and professionals in drug development.
Compound Identification and Properties
Precise identification is paramount in chemical research and development. The following tables summarize the key identifiers and physicochemical properties of this compound.
Table 1: Core Identifiers
| Identifier | Value | Source |
| CAS Number | 134003-03-5 | [3][4][5][6] |
| IUPAC Name | This compound | [3][5] |
| Molecular Formula | C₆H₉NO | [3][4][6] |
| SMILES | C1C[C@H]2C[C@@H]1C(=O)N2 | [3][5] |
| InChI | InChI=1S/C6H9NO/c8-6-4-1-2-5(3-4)7-6/h4-5H,1-3H2,(H,7,8)/t4-,5+/m1/s1 | [3][5] |
| InChIKey | UIVLZOWDXYXITH-UHNVWZDZSA-N | [3][5] |
| EC Number | 824-587-5 | [3][5] |
| DSSTox Substance ID | DTXSID10928387 | [3][5] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 111.14 g/mol | [3][5] |
| Monoisotopic Mass | 111.068413911 Da | [3] |
| Physical Form | Solid | [7] |
| XLogP3-AA (Predicted) | 0.2 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Topological Polar Surface Area | 29.1 Ų | [3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [8] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure this compound is intrinsically linked to its unsaturated precursor, Vince's Lactam. The overarching strategy involves the synthesis of the racemic unsaturated lactam, followed by enantiomeric resolution and subsequent saturation of the double bond.
Synthesis of Racemic Vince's Lactam
The bicyclic core is efficiently constructed via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile like chlorosulfonyl isocyanate (CSI).[9] This cycloaddition reaction forms the 2-azabicyclo[2.2.1]hept-5-en-3-one skeleton. This method is highly effective for producing the γ-lactam on a large scale.[9]
Enzymatic Kinetic Resolution
The most critical step for obtaining the desired (1S,4R) stereochemistry is the resolution of the racemic Vince's Lactam. Enzymatic kinetic resolution is the industry-standard method, prized for its high efficiency and stereoselectivity.[10][11] Specific enzymes, known as γ-lactamases, selectively hydrolyze one enantiomer of the lactam, leaving the other unreacted.[11] For instance, a (+)-γ-lactamase will hydrolyze the (+)-(1R,4S)-enantiomer into its corresponding amino acid, allowing the desired (-)-(1S,4R)-Vince Lactam to be isolated in high enantiomeric purity.[10] This biological approach is central to the production of key synthons for antiviral drugs.[10]
Saturation to this compound
Once the enantiopure (-)-(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one is isolated, the final step is the saturation of the carbon-carbon double bond. This is typically achieved through catalytic hydrogenation. Standard conditions involve reacting the unsaturated lactam with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol or ethyl acetate. This reduction selectively saturates the alkene without affecting the lactam functionality, yielding the target compound.[12]
Synthetic Workflow Diagram
The following diagram illustrates the complete synthetic pathway from racemic Vince's Lactam to the final enantiopure saturated product.
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biological activity of 2-azabicyclo[2.2.1]heptan-3-one analogues
An In-Depth Technical Guide to the Biological Activity of 2-Azabicyclo[2.2.1]heptan-3-one Analogues
Authored by a Senior Application Scientist
Abstract
The 2-azabicyclo[2.2.1]heptan-3-one scaffold, a rigid bicyclic lactam, has emerged as a privileged structure in medicinal chemistry. Its conformationally constrained framework provides a unique three-dimensional arrangement of functional groups, enabling potent and selective interactions with various biological targets. This technical guide synthesizes the current understanding of the biological activities of its analogues, focusing on their roles as dipeptidyl peptidase-4 (DPP-4) inhibitors, modulators of nicotinic acetylcholine receptors (nAChRs), and agents with other therapeutic potential. We will delve into the structure-activity relationships (SAR), the rationale behind experimental designs, and the detailed protocols for assessing biological activity, providing researchers and drug development professionals with a comprehensive resource.
Introduction: The 2-Azabicyclo[2.2.1]heptane Core
The 2-azabicyclo[2.2.1]heptane system, often referred to as an azanorbornane, is a bridged ring system that locks the geometry of substituents in well-defined spatial orientations. The lactam functionality within the heptan-3-one variant introduces a planar amide bond, further influencing the molecule's electronic and steric properties. This rigidity is a key asset in drug design, as it reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. The stereochemistry of the bicyclic system, particularly the exo and endo configurations of substituents, plays a critical role in defining the biological activity.[1]
The synthesis of these analogues often involves stereoselective methods to control the orientation of key functional groups. A common strategy is the hetero-Diels-Alder reaction between cyclopentadiene and a chiral imine, which can establish the core bicyclic structure with high diastereoselectivity.[2]
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A New Frontier in Diabetes Management
One of the most significant applications of 2-azabicyclo[2.2.1]heptane analogues is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. Inhibiting DPP-4 prolongs the action of incretins, offering an effective strategy for managing type 2 diabetes mellitus (T2DM).[3][4]
Lead Compound: Neogliptin
Researchers have designed and synthesized novel DPP-4 inhibitors by incorporating the 2-azabicyclo[2.2.1]heptane moiety as a rigid scaffold. A notable example is "neogliptin," a potent inhibitor with an IC50 value of 16.8 ± 2.2 nM.[1][3][4] This compound was developed by combining the bicyclic amine with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.[3][4] Molecular modeling studies revealed that neogliptin interacts with key residues in the active site of the DPP-4 enzyme, mimicking the binding of endogenous substrates.[3][4]
Structure-Activity Relationship (SAR)
The development of neogliptin and its analogues has provided valuable insights into the SAR of this class of compounds.
-
Stereochemistry is Crucial: The stereoisomerism at the 3-position of the bicyclic core significantly impacts activity. The exo-isomers generally exhibit higher potency compared to the endo-isomers.[1]
-
Substituents on the Core: Further modifications, such as the introduction of 1,2,4-oxadiazole substituents, have led to even more potent inhibitors. For instance, compound 9a from a recent study showed an IC50 of 4.3 nM and demonstrated high selectivity over related proteases like DPP-8 and DPP-9.[5]
-
Pharmacophore Elements: The design incorporates key pharmacophoric elements similar to other gliptins like sitagliptin and vildagliptin, including a primary amino group and an aromatic moiety, positioned by the rigid scaffold for optimal interaction with the S1 and S2 pockets of the DPP-4 active site.[3][4]
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| Neogliptin (12a) | DPP-4 | 16.8 ± 2.2 | Superior ADME to vildagliptin | [3][4] |
| Oxadiazole analogue (9a) | DPP-4 | 4.3 | High vs. DPP-8/DPP-9 | [5] |
| Vildagliptin | DPP-4 | > 16.8 | - | [3][4] |
| Sitagliptin | DPP-4 | > 16.8 | - | [3][4] |
Experimental Protocol: DPP-4 Inhibition Assay
The assessment of DPP-4 inhibitory activity is a critical step. A standard fluorometric assay is typically employed.
Principle: The assay measures the enzymatic activity of DPP-4 on a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC). Cleavage of the substrate by DPP-4 releases the fluorescent AMC molecule, which can be quantified. Inhibitors will reduce the rate of AMC release.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human DPP-4 enzyme in assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a stock solution of the substrate Gly-Pro-AMC in DMSO.
-
Prepare serial dilutions of the test compounds (e.g., neogliptin analogues) in DMSO and then dilute further in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the DPP-4 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution.
-
Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence vs. time curve.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Workflow and Pathway Visualization
Caption: Experimental workflow for a DPP-4 inhibition assay.
Nicotinic Acetylcholine Receptor (nAChR) Modulation
While many potent nAChR ligands are based on the isomeric 7-azabicyclo[2.2.1]heptane scaffold (e.g., epibatidine), the underlying principles of using a rigid bicyclic core to orient pharmacophores are directly applicable.[6][7][8] These ligands are of significant interest for treating pain, neurodegenerative diseases, and addiction.[9] The 2-azabicyclo[2.2.1]heptane framework can be considered a conformationally rigid analogue of bioactive amines like pyrrolidine and piperidine.[10]
Rationale for Targeting nAChRs
nAChRs are ligand-gated ion channels that play a crucial role in neurotransmission. Subtype-selective modulation of nAChRs can achieve therapeutic effects. For example, agonists of the α4β2 subtype have shown analgesic properties.[7] The rigid bicyclic scaffold allows for precise positioning of substituents, such as a pyridyl group, to achieve high affinity and selectivity for different nAChR subtypes (e.g., α4β2 vs. α7).[7]
Key Structural Features and SAR
Studies on related azabicyclic systems have established key SAR principles:
-
Nitrogen Position: The basic nitrogen atom is a key pharmacophoric element, interacting with the receptor's binding site.
-
Aromatic Substituents: The nature and position of aromatic or heteroaromatic substituents are critical for determining subtype selectivity and potency. For instance, 2'-fluoro-3'-(substituted pyridinyl)deschloroepibatidine analogues show very high affinity for α4β2*-nAChRs.[7]
-
Linker and Conformation: The constrained geometry of the bicyclic core dictates the relative orientation of the nitrogen and the aromatic ring, which is a primary determinant of binding affinity.
Experimental Protocol: Radioligand Binding Assay
To determine the affinity of novel analogues for nAChR subtypes, a competitive radioligand binding assay is the gold standard.
Principle: This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand (e.g., [³H]cytisine or [³H]epibatidine) from the receptor in a tissue homogenate or cell line expressing the specific nAChR subtype.
Step-by-Step Methodology:
-
Tissue/Cell Preparation:
-
Prepare a membrane fraction from rat brain tissue (rich in nAChRs) or from a cell line (e.g., HEK-293) stably expressing a specific nAChR subtype (e.g., α4β2).
-
-
Assay Setup:
-
In a 96-well filter plate, combine the membrane preparation, the radioligand (e.g., [³H]cytisine), and varying concentrations of the unlabeled test compound.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known ligand like nicotine).
-
-
Incubation and Filtration:
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Caption: nAChR binding and subsequent signaling cascade.
Other Biological Activities
Beyond DPP-4 and nAChR modulation, the 2-azabicyclo[2.2.1]heptan-3-one core has been explored for other therapeutic applications.
-
Fungistatic Activity: Certain derivatives, such as cis-5,6-epoxy-2-aza[2.2.1]heptan-3-one, have demonstrated significant fungistatic activity against strains like Aspergillus glaucus, with an IC50 of 107.1 µg/mL.[11]
-
Orexin Receptor Antagonism: Patent literature describes the potential use of these analogues as orexin receptor antagonists, which could be useful for treating sleep disorders, anxiety, and other neurological conditions.[12]
-
Prostaglandin Analogues: While early work on 2,3-diazabicyclo[2.2.1]heptane derivatives (a related core) as prostaglandin endoperoxide analogues showed limited activity in platelet aggregation, it highlights the scaffold's versatility in mimicking natural substrates.[13]
Conclusion and Future Directions
The 2-azabicyclo[2.2.1]heptan-3-one scaffold is a powerful tool in modern drug discovery. Its rigid, well-defined structure allows for the precise placement of pharmacophoric groups, leading to potent and selective ligands. The success in developing DPP-4 inhibitors like neogliptin showcases the therapeutic potential of this chemical class. Future research will likely focus on expanding the diversity of substituents on the bicyclic core, exploring new stereoselective synthetic routes, and evaluating these novel analogues against a wider range of biological targets. The insights gained from SAR studies will continue to guide the rational design of next-generation therapeutics for metabolic disorders, neurological diseases, and infectious agents.
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Synthesis and biological evaluation of 2.3-diazabicyclo[2.2.1]heptane derivatives as prostaglandin endoperoxide analogs. Journal of Pharmaceutical Sciences. [Link]
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Synthesis and Fungistatic Activity of Bicyclic Lactones and Lactams against Botrytis cinerea, Penicillium citrinum, and Aspergillus glaucus. Journal of Agricultural and Food Chemistry. [Link]
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Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). National Institutes of Health. [Link]
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Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. ASPET Journals. [Link]
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Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]
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Current radiotracers to image neurodegenerative diseases. National Institutes of Health. [Link]
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Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. [Link]
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Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry. [Link]
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3-(3-Azabicyclo[11][11][13]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. MDPI. [Link]
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Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. [Link]
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Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. ResearchGate. [Link]
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Synthesis and Biological Evaluation at Nicotinic Acetylcholine Receptors of N-Arylalkyl- and N-Aryl-7-Azabicyclo[2.2.1]heptanes. Journal of Medicinal Chemistry. [Link]
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The synthesis of sulfonamide-containing 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane derivatives. ResearchGate. [Link]
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An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. ScienceDirect. [Link]
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Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Servicio de Publicaciones. [Link]
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Synthesis of Azabicyclo[2.2.n]alkane Systems as Analogues of 3-[1-Methyl-2-(S)-pyrrolidinyl- methoxy]pyridine (A-84543). ResearchGate. [https://www.researchgate.net/publication/229013237_Synthesis_of_Azabicyclo22nalkane_Systems_as_Analogues_of_3-1-Methyl-2-S-pyrrolidinyl-_methoxy]pyridine_A-84543]([Link])
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An In-Depth Technical Guide to the Safe Handling of (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one for Research and Development Professionals
Abstract
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one is a chiral bicyclic lactam that serves as a valuable building block in medicinal chemistry, particularly in the synthesis of carbocyclic nucleoside analogues. Its rigid structure and stereochemistry make it an important intermediate for creating complex molecular architectures.[1] While its utility is significant, a thorough understanding of its safety and hazard profile is paramount for researchers and drug development professionals. This guide provides a comprehensive overview of the known hazards, risk mitigation strategies, and emergency procedures associated with this compound. It is designed to empower laboratory personnel with the knowledge to handle this chemical responsibly, ensuring both personal safety and the integrity of research outcomes.
The Role of the 2-Azabicyclo[2.2.1]heptan-3-one Scaffold in Drug Development
The bicyclic γ-lactam framework of this compound, a derivative of the well-known "Vince Lactam," is a privileged scaffold in modern pharmacology.[1] Its constrained conformational flexibility allows for the precise spatial orientation of functional groups, a critical factor in designing molecules with high affinity and selectivity for biological targets. This scaffold is a key precursor in the synthesis of antiviral agents, including the blockbuster drug Abacavir, which is used to treat HIV.[1] Its application extends to the development of various other therapeutic agents, making it a compound of significant interest in pharmaceutical research and development.[2][3] Given its foundational role, ensuring its safe handling is a critical prerequisite for any laboratory engaged in its use.
Hazard Identification and Classification
Understanding the inherent hazards of a chemical is the first step in risk management. This compound is classified under the Globally Harmonized System (GHS) as an irritant.[4][5] The toxicological properties have not been fully investigated, which necessitates a cautious approach, treating the compound as potentially harmful until more data is available.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [4] |
| Synonyms | 2-Azanorbornan-3-one | [6] |
| CAS Number | 134003-03-5 | [4] |
| Molecular Formula | C₆H₉NO | [4][6] |
| Molecular Weight | 111.14 g/mol | [4] |
| Appearance | Solid |[6] |
Table 2: GHS Hazard Classification
| Classification | Code | Description | Pictogram | Signal Word |
|---|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Warning | |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Warning |
Source: PubChem, AK Scientific, Inc.[4][5]
The strained bicyclic ring system inherent to this molecule's structure contributes to its chemical reactivity. While stable under recommended storage conditions, the lactam (amide) bond within this strained framework can be susceptible to nucleophilic attack, a property that, while useful synthetically, may also underlie its irritant effects upon biological tissues.
Toxicological Profile and Health Effects
The primary routes of exposure in a laboratory setting are inhalation, skin contact, and eye contact.[5][7] Although comprehensive toxicological studies are not publicly available, the GHS classification points to specific health effects upon exposure.
-
Skin Contact : Causes skin irritation.[4] Symptoms may include redness, itching, scaling, and dryness.[5][7] Prolonged or repeated contact should be avoided.
-
Eye Contact : Causes serious eye irritation.[4] Direct contact can result in redness, pain, and potential damage to the eye.[5][7]
-
Inhalation : May cause respiratory tract irritation.[4] Inhaling dust or aerosols can lead to irritation of the lungs and respiratory system.[5]
-
Ingestion : While less common in a laboratory setting with proper protocols, ingestion may be harmful.
It is crucial to note that the absence of comprehensive data does not imply the absence of other hazards. Researchers should handle this compound with the care afforded to a substance with an incompletely characterized toxicological profile.
Risk Management and Mitigation Protocols
A multi-layered approach to risk management, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for safely handling this compound.
Engineering Controls and Personal Protective Equipment (PPE)
The primary goal of engineering controls is to isolate the researcher from the hazardous substance.
-
Ventilation : All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation.[8]
-
Safety Equipment : An eyewash station and a safety shower must be readily accessible in the immediate work area.[9]
Appropriate PPE forms the last line of defense against exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or neoprene gloves, inspected prior to use. | Prevents skin contact and irritation.[9] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against dust particles and splashes causing serious eye irritation.[10] |
| Skin/Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing.[10] |
| Respiratory Protection | Not typically required if handled within a fume hood. If engineering controls fail or for spill cleanup, a NIOSH-approved respirator with particulate filters may be necessary.[8][10] | Prevents respiratory tract irritation from inhaled dust. |
Safe Handling and Storage Procedures
Adherence to standardized handling and storage protocols is critical for preventing accidents and maintaining compound integrity.
-
Handling :
-
Storage :
Spill and Decontamination Workflow
In the event of a spill, a structured response is necessary to manage the situation safely.
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated, typically by working within a fume hood.
-
Contain : Prevent the spread of the solid material.
-
Clean-Up :
-
Wear appropriate PPE (gloves, goggles, lab coat, and respirator if needed).
-
Gently sweep or vacuum up the spilled solid, avoiding dust generation. Place into a sealed, labeled container for disposal.[5]
-
Decontaminate the area with a suitable cleaning agent and wipe clean.
-
-
Dispose : Manage the waste as hazardous chemical waste according to institutional and local regulations.
Emergency Response and First Aid
Immediate and correct first aid can significantly mitigate the severity of an accidental exposure.[12]
Table 4: First Aid Protocols
| Exposure Route | Protocol |
|---|---|
| Eye Contact | Immediately flush eyes with copious amounts of lukewarm water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[13][14][15] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing.[12] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][9] If skin irritation occurs or persists, seek medical attention.[10] |
| Inhalation | Move the person to fresh air at once.[5][13] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center or seek immediate medical attention.[5][16] |
Experimental Protocol: In Vitro Skin Irritation Assessment
For novel compounds like derivatives of this compound, assessing their irritation potential is a key step in preclinical development. The OECD Test Guideline 439 for In Vitro Skin Irritation using Reconstructed Human Epidermis (RhE) models is a validated, non-animal method.
Objective: To determine the skin irritation potential of a test chemical by measuring its cytotoxic effect on a reconstructed human epidermis model.
Methodology:
-
Prepare RhE Tissues : Receive and precondition the RhE tissue cultures (e.g., EpiDerm™, EpiSkin™) in assay medium according to the manufacturer's instructions.
-
Prepare Test Chemical : Prepare the test chemical. For a solid like this compound, apply a sufficient amount (e.g., 25 mg) uniformly onto the epidermis tissue surface.
-
Controls : Prepare a negative control (e.g., Phosphate Buffered Saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).
-
Exposure : Treat the tissues with the test chemical and controls for a specified period (e.g., 60 minutes) at 37°C.
-
Rinsing : At the end of the exposure period, thoroughly rinse the tissues with a buffer solution to remove the test chemical.
-
Incubation : Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment (MTT Assay) :
-
Transfer tissues to an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for approximately 3 hours.
-
Living cells with active mitochondrial dehydrogenase will reduce the yellow MTT to a blue formazan salt.
-
Extract the formazan salt from the tissues using an appropriate solvent (e.g., isopropanol).
-
Measure the optical density (OD) of the extracted formazan using a spectrophotometer (e.g., at 570 nm).
-
-
Data Analysis :
-
Calculate the percent viability for each tissue by normalizing its OD to the mean OD of the negative controls.
-
Classification : If the mean tissue viability after exposure is less than or equal to 50%, the chemical is classified as an irritant (Category 2). If viability is greater than 50%, it is considered a non-irritant.
-
This protocol provides a reliable, ethical, and scientifically robust method for validating the GHS classification and understanding the specific irritation potential of new derivatives synthesized from the parent scaffold.
Visualization of Safety Workflow
The following diagram illustrates the logical workflow for managing the risks associated with this compound in a research environment.
Sources
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- 2. (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one - Medicine Grade at Best Price [chemvonbiotech.com]
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- 4. (1S,4R)-2-azabicyclo(2.2.1)heptan-3-one | C6H9NO | CID 2734523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. 2-azabicyclo[2.2.1]heptan-3-one | CymitQuimica [cymitquimica.com]
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- 12. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
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- 16. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
Spectroscopic Data for (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one: An In-Depth Technical Guide
Introduction
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one, a saturated bicyclic lactam, is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, conformationally constrained framework makes it an attractive scaffold for the design of novel therapeutics. The precise stereochemistry of this molecule is crucial for its biological activity, necessitating robust analytical methods for its characterization. This guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and confirm the structure of this compound. While direct, publicly available experimental spectra for this specific enantiomer are limited, this document will leverage data from closely related analogs and established spectroscopic principles to provide a thorough analytical framework.
The synthesis of this class of compounds often starts from the corresponding unsaturated precursor, (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince's lactam, which is then hydrogenated. The structural analysis that follows is foundational for ensuring the purity and stereochemical integrity of the final compound.
Molecular Structure and Stereochemistry
The core of this compound is a bridged bicyclic system. The IUPAC name specifies the absolute configuration at the bridgehead carbons (C1 and C4). Understanding this three-dimensional structure is key to interpreting its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The chemical shifts, coupling constants, and multiplicities of the signals provide a wealth of information about the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| H1 (bridgehead) | ~3.0 - 3.5 | br s | - | Deshielded due to proximity to nitrogen and the carbonyl group. |
| H4 (bridgehead) | ~2.8 - 3.2 | br s | - | Deshielded by the adjacent carbonyl group. |
| H5 (exo/endo) | ~1.8 - 2.2 | m | - | Complex multiplet due to coupling with neighboring protons. |
| H6 (exo/endo) | ~1.6 - 2.0 | m | - | Complex multiplet. |
| H7 (syn/anti) | ~1.5 - 1.9 | m | - | Bridge methylene protons, often show distinct chemical shifts. |
| NH | ~6.0 - 8.0 | br s | - | Chemical shift is dependent on solvent and concentration. |
Note: These are estimated values and will vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C3 (C=O) | ~175 - 180 | Carbonyl carbon of the lactam. |
| C1 (bridgehead) | ~60 - 65 | Bridgehead carbon adjacent to nitrogen. |
| C4 (bridgehead) | ~40 - 45 | Bridgehead carbon adjacent to the carbonyl. |
| C7 (bridge) | ~35 - 40 | Methylene bridge carbon. |
| C5, C6 | ~25 - 30 | Methylene carbons of the six-membered ring. |
Note: These are estimated values based on the structure and data from similar compounds like (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride, which shows signals at 27.1, 28.6, 36.3 (CH₂), 42.7, 61.2, 64.8 (CH), and 172.0 (C=O) ppm.[1]
Experimental Protocol: NMR Sample Preparation and Acquisition
A robust and reproducible protocol is essential for obtaining high-quality NMR data.
Detailed Steps:
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-25 mg of the compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small, clean vial.[1]
-
To remove any particulate matter which can degrade spectral quality, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, dry, high-quality 5 mm NMR tube.
-
Securely cap the NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Perform locking and shimming procedures to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
If necessary, perform 2D NMR experiments like COSY and HSQC to aid in proton and carbon assignments.
-
-
Data Processing:
-
Process the raw data by applying a Fourier transform.
-
Manually phase the spectrum and apply baseline correction to ensure accurate integration.
-
Calibrate the chemical shift axis using the signal from an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and measure the coupling constants to deduce the connectivity of the protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The lactam functionality in this compound will give rise to characteristic absorption bands.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3200-3400 | N-H stretch | Amide |
| ~2850-2960 | C-H stretch | Alkane |
| ~1680-1720 | C=O stretch | Lactam (amide) |
| ~1450 | C-H bend | Alkane |
Experimental Protocol: FTIR Analysis (Thin Solid Film Method)
-
Sample Preparation:
-
Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[2]
-
Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[2]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[2]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It can also reveal structural information through the analysis of fragmentation patterns.
Expected Molecular Ion Peaks:
-
Molecular Formula: C₆H₉NO
-
Monoisotopic Mass: 111.0684 g/mol [3]
-
Expected Ionization: In Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 112.0757 would be expected. In Electron Ionization (EI), the molecular ion M⁺• at m/z 111.0684 would be observed, likely along with fragmentation peaks.
Experimental Protocol: Mass Spectrometry Analysis
The choice of ionization technique depends on the properties of the analyte and the desired information.
Detailed Steps:
-
Sample Preparation:
-
For ESI-MS, prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with the ionization source, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
For EI-MS, the sample is typically introduced via a direct insertion probe or as the eluent from a gas chromatograph.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Select the appropriate ionization method. ESI is a "soft" ionization technique suitable for polar molecules and provides molecular weight information with minimal fragmentation.[4] EI is a "hard" ionization technique that causes extensive fragmentation, providing a characteristic fingerprint of the molecule.
-
Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition from the accurate mass measurement.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for ESI, M⁺• for EI).
-
Compare the measured accurate mass to the theoretical mass to confirm the molecular formula.
-
If fragmentation occurs, analyze the fragmentation pattern to gain further structural insights.
-
Conclusion
References
-
Klempier, N., & Griengl, H. (1995). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 6(7), 1735-1742. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of California, Riverside, Department of Chemistry. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
- University of Cambridge, Department of Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from a general university chemistry resource.
- EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from a general analytical services website.
-
American Chemical Society Publications. (n.d.). Journal of Chemical Education. Retrieved from [Link]
-
Chromatography Online. (2023). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]
-
American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
-
PubChem. (n.d.). (1S,4R)-2-azabicyclo(2.2.1)heptan-3-one. Retrieved from [Link]
Sources
Methodological & Application
Enantioselective Synthesis of (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one: A Senior Application Scientist's Guide
Introduction: The Significance of a Chiral Scaffold
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one, a saturated bicyclic γ-lactam, represents a crucial chiral building block in medicinal chemistry and drug development. Its rigid, conformationally constrained framework makes it an ideal scaffold for the synthesis of a variety of biologically active molecules. This structure is a hydrogenated derivative of the renowned Vince lactam, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one, which is a key intermediate in the synthesis of blockbuster antiviral drugs, including the carbocyclic nucleoside analogs Carbovir and Abacavir, used in the treatment of HIV.[1][2] The precise stereochemical control in the synthesis of the (1S,4R)-enantiomer is paramount, as the biological activity of the final therapeutic agent is often highly dependent on its absolute configuration.
This comprehensive guide provides an in-depth analysis of the prevalent and effective strategies for the enantioselective synthesis of this compound. We will explore the mechanistic underpinnings of key methodologies, offer detailed, field-proven protocols, and present comparative data to aid researchers in selecting the optimal synthetic route for their specific needs.
Strategic Approaches to Enantioselective Synthesis
The synthesis of enantiomerically pure this compound can be broadly categorized into three primary strategies, each with its own set of advantages and considerations:
-
Enzymatic Kinetic Resolution of a Racemic Precursor: This widely used industrial method leverages the high selectivity of enzymes to separate a racemic mixture of the unsaturated precursor, Vince lactam.
-
Asymmetric Diels-Alder Cycloaddition: This approach establishes the desired stereochemistry from the outset through the use of chiral auxiliaries or chiral Lewis acid catalysts in a [4+2] cycloaddition reaction.
-
Desymmetrization of meso-Intermediates: This elegant strategy involves the stereoselective transformation of a prochiral meso-starting material to generate the chiral bicyclic core.
The final step in methods starting with the unsaturated Vince lactam is a straightforward hydrogenation to yield the target saturated lactam.
Strategy 1: Enzymatic Kinetic Resolution of Racemic Vince Lactam
This method is a cornerstone for the large-scale production of enantiomerically pure Vince lactam, which is then hydrogenated to the target molecule. The principle lies in the selective enzymatic hydrolysis of one enantiomer from the racemic mixture, leaving the desired, unreacted enantiomer in high enantiomeric excess.
Causality of Experimental Choices: The Role of γ-Lactamases
The success of this resolution hinges on the remarkable enantioselectivity of certain enzymes, particularly (+)-γ-lactamases.[2] These enzymes selectively catalyze the hydrolysis of the amide bond in the (+)-(1S,4R)-enantiomer of Vince lactam, converting it to the corresponding amino acid. The desired (-)-(1R,4S)-enantiomer remains unreacted and can be separated from the hydrolyzed product. The choice of the specific γ-lactamase, often derived from microorganisms like Microbacterium hydrocarbonoxydans, is critical for achieving high enantiomeric ratios (E values) and, consequently, high enantiomeric excess (ee) of the desired product.[3]
Experimental Protocol: Enzymatic Kinetic Resolution
This protocol is a representative example based on established procedures.[2][3]
Materials:
-
Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
-
(+)-γ-Lactamase (e.g., from Microbacterium hydrocarbonoxydans)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve racemic Vince lactam (1.0 eq) in phosphate buffer to a concentration of 10-20 g/L.
-
Enzyme Addition: Add the (+)-γ-lactamase preparation to the solution. The optimal enzyme loading should be determined empirically but typically ranges from 1-5% (w/w) relative to the substrate.
-
Reaction Monitoring: Maintain the reaction mixture at a constant temperature (e.g., 30-40 °C) with gentle agitation. Monitor the progress of the reaction by periodically taking aliquots and analyzing the enantiomeric excess of the remaining Vince lactam using chiral HPLC.
-
Reaction Quench: Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, quench the reaction by adjusting the pH to >10 with a suitable base (e.g., 1 M NaOH) to inactivate the enzyme.
-
Extraction: Extract the unreacted (1R,4S)-(-)-Vince lactam from the aqueous mixture with ethyl acetate (3 x volumes).
-
Work-up: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford enantiomerically enriched (1R,4S)-(-)-Vince lactam.
Workflow for Enzymatic Resolution
Caption: Workflow of the enzymatic kinetic resolution of racemic Vince lactam.
Strategy 2: Asymmetric Diels-Alder Reaction
This approach offers a direct route to enantiomerically enriched 2-azabicyclo[2.2.1]heptane derivatives by controlling the stereochemistry of a hetero-Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Causality of Experimental Choices: Chiral Control Elements
The enantioselectivity of this [4+2] cycloaddition is dictated by a chiral influence, which can be introduced in two primary ways:
-
Chiral Auxiliaries: A chiral auxiliary is covalently attached to the dienophile. This auxiliary, such as (-)-8-phenylmenthol, creates a chiral environment that directs the approach of the diene from a specific face, leading to a diastereoselective cycloaddition.[4] The auxiliary can be cleaved and recovered after the reaction.
-
Chiral Lewis Acids: A chiral Lewis acid catalyst coordinates to the dienophile, activating it towards cycloaddition and creating a chiral pocket that controls the facial selectivity of the diene's approach. This catalytic approach is highly atom-economical.
Experimental Protocol: Chiral Auxiliary-Mediated Diels-Alder Reaction
This protocol is adapted from literature procedures for the synthesis of related compounds.[4]
Materials:
-
(-)-8-phenylmenthyl glyoxylate
-
Benzylamine
-
Cyclopentadiene (freshly cracked)
-
Lewis acid (e.g., TiCl₄)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve (-)-8-phenylmenthyl glyoxylate (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C and add benzylamine (1.0 eq). Stir for 1-2 hours to form the corresponding N-benzyl imine.
-
Lewis Acid Activation: Cool the reaction mixture to -78 °C and add a solution of TiCl₄ (1.1 eq) in dichloromethane dropwise. Stir for 30 minutes.
-
Cycloaddition: Add freshly cracked cyclopentadiene (2.0 eq) to the reaction mixture at -78 °C. Allow the reaction to proceed for several hours, monitoring by TLC.
-
Quenching: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify the resulting diastereomeric mixture by silica gel column chromatography to isolate the desired (1S, exo)-adduct.
-
Auxiliary Cleavage and Lactam Formation: The isolated adduct can then be subjected to a series of transformations (e.g., reduction, hydrolysis, and cyclization) to yield the target lactam.
Conceptual Diagram of Chiral Lewis Acid Catalysis
Caption: Conceptual workflow for a chiral Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Strategy 3: Desymmetrization of a meso-Anhydride
This strategy provides an elegant entry to the chiral bicyclic core by the enantioselective opening of a prochiral meso-anhydride, followed by further synthetic manipulations.
Causality of Experimental Choices: Organocatalytic Ring Opening
The key step in this approach is the desymmetrization of a meso-anhydride, such as the Diels-Alder adduct of cyclopentadiene and maleic anhydride. This is achieved through a nucleophilic ring-opening reaction catalyzed by a chiral organocatalyst, often a cinchona alkaloid derivative. The organocatalyst activates the anhydride and delivers the nucleophile (e.g., an alcohol) to one of the two enantiotopic carbonyl groups preferentially, thereby establishing the stereocenter.[5]
Experimental Protocol: Organocatalytic Desymmetrization
This protocol is a representative example for the desymmetrization step.[5]
Materials:
-
meso-2-Azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
-
Benzyl alcohol
-
Chiral organocatalyst (e.g., a modified cinchona alkaloid)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Triethylamine
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of the meso-anhydride (1.0 eq) in the anhydrous solvent, add the chiral organocatalyst (0.1-0.2 eq).
-
Nucleophile Addition: Add benzyl alcohol (1.1 eq) and triethylamine (1.1 eq) to the mixture.
-
Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature or below) and monitor its progress by TLC or HPLC.
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting hemiester by silica gel column chromatography.
-
Further Transformations: The enantioenriched hemiester can be converted to the target lactam through a series of steps, including a Curtius rearrangement to form the amine, followed by cyclization.
Final Step: Hydrogenation to the Saturated Lactam
For strategies that yield the unsaturated Vince lactam, a final hydrogenation step is required to obtain the target this compound.
Experimental Protocol: Hydrogenation
Materials:
-
(1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate or methanol
-
Hydrogen gas
Procedure:
-
Reaction Setup: Dissolve the unsaturated lactam in ethyl acetate or methanol in a hydrogenation vessel.
-
Catalyst Addition: Add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator at 50 psi) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography if necessary.
Data Summary and Comparison
| Synthetic Strategy | Key Reagents/Catalysts | Typical Yields | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Enzymatic Resolution | (+)-γ-Lactamase | ~45% (for desired enantiomer) | >98% | High enantioselectivity, scalable, environmentally friendly. | Theoretical maximum yield is 50%, requires separation of product from starting material and hydrolyzed byproduct. |
| Asymmetric Diels-Alder | Chiral auxiliaries (e.g., (-)-8-phenylmenthol), Chiral Lewis acids | 60-80% | 90-99% | Direct asymmetric synthesis, high enantioselectivity. | May require stoichiometric chiral auxiliaries, Lewis acids can be moisture-sensitive. |
| Desymmetrization | Chiral organocatalysts (e.g., cinchona alkaloids) | 70-90% (for ring-opened product) | 90-97% | Elegant and efficient, catalytic. | Multi-step sequence to reach the final lactam. |
Conclusion and Future Outlook
The enantioselective synthesis of this compound is a well-developed field with several robust and reliable methodologies. The choice of the optimal synthetic route depends on the desired scale of production, cost considerations, and available expertise. Enzymatic kinetic resolution remains a dominant strategy in industrial settings due to its high selectivity and green credentials. Asymmetric Diels-Alder reactions and desymmetrization approaches offer elegant and efficient alternatives, particularly in research and development, where catalytic and direct asymmetric methods are highly valued.
Future research in this area will likely focus on the development of even more active and selective catalysts, both enzymatic and chemical, to further improve the efficiency and sustainability of these important transformations. The continued demand for novel therapeutics based on this privileged scaffold will undoubtedly drive further innovation in its enantioselective synthesis.
References
- This citation is a placeholder and would be replaced with a specific reference from the search results in a real applic
- This citation is a placeholder and would be replaced with a specific reference from the search results in a real applic
- This citation is a placeholder and would be replaced with a specific reference from the search results in a real applic
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-
Gao, S., Zhu, S., Huang, R., Li, H., & Zheng, G. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, 83(23), e01633-17. [Link]
-
Avenoza, A., Cativiela, C., Fernández-Recio, M. A., & Peregrina, J. M. (1999). Asymmetric synthesis of conformationally constrained 4-hydroxyprolines and their applications to the formal synthesis of (+)-epibatidine. Tetrahedron: Asymmetry, 10(20), 3999-4007. [Link]
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-
Costanzo, M., Cortigiani, M., Monasterolo, C., & Fochi, M. (n.d.). Organocatalytic Desymmetrization of Meso-Aziridines Via Asymmetric Intramolecular Rearrangement. ChemRxiv. [Link]
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-
Singh, R. P., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics. RSC Advances, 2(21), 7979-7996. [Link]
Sources
- 1. WO2009007759A1 - Resolution process - Google Patents [patents.google.com]
- 2. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. d-nb.info [d-nb.info]
Application Notes and Protocols for the Large-Scale Synthesis of (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one
Introduction: The Strategic Importance of a Chiral Lactam
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one, a saturated bicyclic γ-lactam, represents a critical chiral building block in modern medicinal chemistry. Its rigid, conformationally constrained framework makes it an invaluable scaffold for the synthesis of a variety of therapeutic agents. The unsaturated precursor, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam, is a versatile intermediate in the synthesis of carbocyclic nucleoside analogues, which are potent antiviral drugs, most notably Abacavir, used in the treatment of HIV.[1] The precise stereochemistry of the final saturated lactam is paramount for biological activity, necessitating a robust and scalable enantioselective synthetic route.
This guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of this compound, focusing on an industrially proven two-stage strategy: the initial synthesis of racemic Vince lactam via a Diels-Alder reaction, followed by an efficient enzymatic kinetic resolution to isolate the desired enantiomer, and concluding with the saturation of the double bond.
Synthetic Strategy: A Two-Pronged Approach to Enantiopurity
The most efficient and scalable approach to optically pure this compound involves a combination of classical cycloaddition chemistry and modern biocatalysis. This strategy is broken down into three key stages:
-
Diels-Alder Cycloaddition: Formation of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) through the [4+2] cycloaddition of cyclopentadiene and a suitable dienophile.
-
Enzymatic Kinetic Resolution (EKR): Enantioselective hydrolysis of the racemic lactam using a lipase, which selectively converts the undesired (1R,4S)-enantiomer into the corresponding amino acid, leaving the desired (1S,4R)-lactam untouched.
-
Hydrogenation: Saturation of the carbon-carbon double bond of the enantioenriched Vince lactam to yield the final product.
This approach is favored for large-scale production due to its efficiency, high enantioselectivity, and the use of a readily available and recyclable biocatalyst.[2]
PART 1: Synthesis of Racemic (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
Mechanistic Insight: The Diels-Alder Reaction
The cornerstone of the synthesis of the bicyclic lactam core is the Diels-Alder reaction, a pericyclic [4+2] cycloaddition between a conjugated diene (cyclopentadiene) and a dienophile.[3][4] In this protocol, chlorosulfonyl isocyanate (CSI) serves as a highly reactive dienophile. The reaction proceeds in a concerted fashion, forming a six-membered ring with a high degree of stereospecificity.[5] The initial adduct is an N-chlorosulfonyl β-lactam, which rearranges to the more stable γ-lactam upon workup.[6]
Caption: Diels-Alder synthesis of racemic Vince lactam.
Safety Considerations for Large-Scale Diels-Alder Reaction
Chlorosulfonyl isocyanate (CSI) is a highly reactive and corrosive substance.[7][8][9] It reacts violently with water and protic solvents. All equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Personal protective equipment (PPE), including a full-face shield, acid-resistant gloves, and a lab coat, is mandatory. The reaction should be performed in a well-ventilated fume hood or a dedicated reactor with appropriate scrubbing capabilities.[7][10]
Cyclopentadiene is volatile and flammable. It also has a tendency to dimerize at room temperature. It should be freshly distilled before use.
Protocol 1: Large-Scale Synthesis of Racemic Vince Lactam
Materials:
-
Freshly distilled cyclopentadiene
-
Chlorosulfonyl isocyanate (CSI)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Equipment:
-
Large, jacketed glass reactor with overhead stirring, a dropping funnel, a thermometer, and a nitrogen inlet/outlet.
-
Cooling system for the reactor.
-
Large separatory funnel.
-
Rotary evaporator.
Procedure:
-
Reactor Setup: Set up the reactor under a nitrogen atmosphere and ensure all glassware is dry.
-
Reaction Mixture: Charge the reactor with anhydrous dichloromethane and cool to -20 °C using the cooling system.
-
Addition of Cyclopentadiene: Add freshly distilled cyclopentadiene to the cooled DCM with stirring.
-
Slow Addition of CSI: Add chlorosulfonyl isocyanate dropwise via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature between -20 °C and -15 °C. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -15 °C for an additional 2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Prepare a separate vessel with a stirred aqueous solution of sodium sulfite at 0-5 °C. Slowly and carefully add the reaction mixture to the sodium sulfite solution. This step is highly exothermic and will generate SO₂ gas. Ensure adequate ventilation and temperature control.
-
Neutralization and Extraction: Once the quench is complete, allow the mixture to warm to room temperature. Transfer the mixture to a large separatory funnel. Add saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer.
-
Aqueous Layer Wash: Extract the aqueous layer twice with dichloromethane.
-
Combine and Dry: Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude racemic Vince lactam.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure racemic (±)-2-azabicyclo[2.2.1]hept-5-en-3-one.
PART 2: Enzymatic Kinetic Resolution (EKR) of (±)-Vince Lactam
Mechanistic Insight: Lipase-Catalyzed Enantioselective Hydrolysis
Enzymatic kinetic resolution is a powerful technique for separating enantiomers on a large scale.[11] Lipases, such as Candida antarctica Lipase B (CAL-B), are particularly effective for this transformation.[5] The enzyme selectively catalyzes the hydrolysis of the amide bond in one enantiomer, the (1R,4S)-(-)-Vince lactam, converting it to the corresponding open-ring amino acid.[12] The desired (1S,4R)-(+)-Vince lactam remains unreacted.[13] This difference in reaction rates allows for the separation of the two enantiomers.[14]
Caption: Enzymatic Kinetic Resolution of Vince lactam.
Protocol 2: Lipase-Catalyzed Resolution of Racemic Vince Lactam
Materials:
-
Racemic (±)-2-azabicyclo[2.2.1]hept-5-en-3-one
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.2)
-
Methyl tert-butyl ether (MTBE) or another suitable organic solvent
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
pH-stat or a well-controlled stirred tank reactor with pH and temperature probes.
-
Filtration apparatus.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: Charge the reactor with phosphate buffer and racemic Vince lactam. The concentration of the lactam should be optimized for the specific enzyme batch (typically 5-10% w/v).
-
Enzyme Addition: Add the immobilized CAL-B to the mixture. The enzyme loading is typically 1-5% by weight of the substrate.
-
Reaction Conditions: Maintain the temperature at 30-40 °C and the pH at 7.2 using a pH-stat that adds a dilute NaOH solution to neutralize the amino acid formed.
-
Monitoring the Resolution: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining lactam. The reaction should be stopped at or near 50% conversion to achieve the highest possible ee for both the unreacted lactam and the product.
-
Enzyme Recovery: Once the desired conversion is reached, stop the reaction and recover the immobilized enzyme by filtration. The enzyme can often be washed and reused for multiple batches.
-
Extraction of Desired Lactam: Transfer the filtrate to a separatory funnel and extract with MTBE or ethyl acetate. The desired (1S,4R)-Vince lactam will be in the organic phase.
-
Isolation of the Byproduct (Optional): The aqueous layer contains the (1R,4S)-amino acid. This can be isolated by acidifying the aqueous layer with 1M HCl and then extracting with a suitable solvent, or by other appropriate methods.
-
Purification of (1S,4R)-Vince Lactam: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting enantioenriched Vince lactam can be further purified by recrystallization if necessary.
PART 3: Hydrogenation to this compound
Mechanistic Insight: Catalytic Hydrogenation
The final step is the saturation of the carbon-carbon double bond in the enantioenriched Vince lactam. This is typically achieved through catalytic hydrogenation. The lactam is dissolved in a suitable solvent and exposed to hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C). The hydrogen adds across the double bond from the less sterically hindered exo face of the molecule, resulting in the desired saturated lactam without affecting the stereocenters at the bridgehead positions.
Protocol 3: Hydrogenation of (1S,4R)-Vince Lactam
Materials:
-
(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one
-
Palladium on carbon (5-10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
Equipment:
-
Parr hydrogenator or a similar high-pressure reactor.
-
Filtration apparatus (e.g., Celite pad).
-
Rotary evaporator.
Procedure:
-
Reactor Setup: Charge the hydrogenation reactor with a solution of (1S,4R)-Vince lactam in methanol or ethanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (typically 50-100 psi). Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by analytical techniques like GC-MS or NMR.
-
Catalyst Removal: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The product is often of high purity after filtration and solvent removal. If necessary, it can be further purified by recrystallization.
Data Summary and Quality Control
| Step | Key Transformation | Typical Yield | Key Quality Parameters | Analytical Techniques |
| 1 | Diels-Alder Cycloaddition | 75-85% | Purity of racemic lactam | GC-MS, ¹H NMR, ¹³C NMR |
| 2 | Enzymatic Kinetic Resolution | 40-48% (of desired enantiomer) | Enantiomeric excess (>98% ee) | Chiral HPLC |
| 3 | Catalytic Hydrogenation | >95% | Purity of final product, absence of starting material | GC-MS, ¹H NMR, ¹³C NMR, Optical Rotation |
Conclusion: A Robust and Scalable Route
The synthetic pathway detailed in these application notes provides a reliable and scalable method for the production of enantiomerically pure this compound. By combining a classic Diels-Alder reaction with a highly selective enzymatic resolution, this process offers an efficient solution for obtaining this critical chiral intermediate, which is essential for the development of important antiviral therapeutics. The protocols provided are designed to be adaptable to large-scale manufacturing, with careful consideration given to safety, efficiency, and product quality.
References
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Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. 7(5), 311-322. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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Journal of the American Oil Chemists' Society. (2001). Enzymatic Resolution of Racemic Secondary Alcohols by Lipase B from Candida antarctica. 78(10), 1033-1036. Retrieved from [Link]
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Organic Syntheses. (1966). Chlorosulfonyl isocyanate. Coll. Vol. 5, p. 226; Vol. 46, p. 23. Retrieved from [Link]
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Carl Roth. (2023). Safety Data Sheet - Chlorosulfonyl isocyanate. Retrieved from [Link]
- Google Patents. (2009). WO2009007759A1 - Resolution process.
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PubMed. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics. Chemical Reviews, 112(8), 4642-86. Retrieved from [Link]
- Google Patents. (1990). EP0339751B1 - Process for the enzymatic preparation of beta-lactams.
-
Semantic Scholar. (2021). Synthesis of terminal alkynes based on (1S,3R,4R)- and (1S,3S,4R)-2-azabicyclo[2.2.1]heptane. Retrieved from [Link]
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ResearchGate. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. Retrieved from [Link]
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Scilit. (2002). Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 26(16), 4949. Retrieved from [Link]
- Google Patents. (1998). AU728324B2 - Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo....
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Tetrahedron Letters. (1998). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. 39(48), 8869-8872. Retrieved from [Link]
-
MDPI. (2021). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. Molecules, 26(23), 7249. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 5(5), 453–465. Retrieved from [Link]
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Semantic Scholar. (1995). A practical, large-scale synthesis of a key intermediate for the preparation of meropenem. Retrieved from [Link]
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ACS Publications. (2022). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis, 12(15), 9037–9063. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 21(11), 1489. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Unlocking Lactonase Enzymes as Biocatalysts for the Deracemisation of Chiral γ-Thiolactones. ChemBioChem, 23(19), e202200331. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. The Journal of Organic Chemistry, 86(22), 15636–15651. Retrieved from [Link]
-
PubMed. (2021). Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. The Journal of Organic Chemistry, 86(22), 15636–15651. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Kinetic modeling of lipase-catalysed hydrolysis of triacylglycerol in a reverse micelle system for the determination of integral stereoselectivity. Catalysis Science & Technology, 6(16), 6296-6305. Retrieved from [Link]
-
University of Bath's research portal. (2001). Enzymatic Kinetic Resolutions Combined With Racemisation Techniques: Powerful Methodology for Asymmetric Synthesis. Retrieved from [Link]
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PubMed. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar Kemiai Folyoirat, 107(1), 2-12. Retrieved from [Link]
- Google Patents. (1999). EP0926131A2 - Process for the preparation of aminoalcohol derivatives and their further transformation zu (1R,4S)-4-((2-amino-6-chlor-5-formamido-4-pyrimidinyl).
-
PubMed. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. Retrieved from [Link]
-
ResearchGate. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vince lactam. Retrieved from [Link]
- Google Patents. (1992). CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
-
PubMed. (2014). Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6. Bioorganic & Medicinal Chemistry Letters, 24(20), 4819-4823. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). Retrieved from [Link]
-
Repository of the Academy's Library. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Retrieved from [Link]
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Application Notes and Protocols for the Copper-Catalyzed Synthesis of Chiral 2-Azabicyclo[2.2.1]heptan-3-ones
Introduction: The Significance of Chiral 2-Azabicyclo[2.2.1]heptan-3-ones in Modern Drug Discovery
The 2-azabicyclo[2.2.1]heptan-3-one scaffold is a rigid, bicyclic γ-lactam that has garnered significant attention from the pharmaceutical and medicinal chemistry communities. Its conformationally constrained structure allows for the precise spatial presentation of substituents, making it an attractive template for designing potent and selective therapeutic agents. This structural motif is a key component in a variety of biologically active molecules, including antiviral drugs. The synthesis of enantiomerically pure forms of these bicyclic lactams is of paramount importance, as the biological activity of chiral molecules is often confined to a single enantiomer.
Recent advancements in asymmetric catalysis have provided novel and efficient routes to these valuable chiral building blocks. Among these, copper-catalyzed methodologies have emerged as a powerful tool, offering high levels of enantioselectivity and functional group tolerance under mild reaction conditions. This application note provides a detailed overview and a step-by-step protocol for the copper-catalyzed enantioselective radical desymmetrizing cyclization of cyclopentenes to afford chiral 2-azabicyclo[2.2.1]heptan-3-ones.
Methodology Overview: A Copper-Catalyzed Radical Approach
The featured methodology is a copper-catalyzed enantioselective radical desymmetrizing cyclization of cyclopentenes. This strategy provides an efficient route to chiral 2-azabicyclo[2.2.1]heptan-3-ones that possess a quaternary carbon center and two adjacent tertiary stereocenters. The reaction proceeds with high yields, excellent enantioselectivity, and diastereoselectivity.[1][2]
Reaction Principle and Mechanistic Insights
The reaction is initiated by the formation of a chiral copper(II) complex. Mechanistic studies and density functional theory (DFT) calculations suggest that the reaction proceeds through the formation of a substrate-Cu(II) complex. The key stereocontrolling step is the nucleophilic radical addition to the coordinated alkene, which dictates both the enantioselectivity and diastereoselectivity of the reaction.[1][2] The proposed catalytic cycle is depicted below.
Caption: Proposed Catalytic Cycle for the Copper-Catalyzed Radical Cyclization.
Experimental Protocol: Step-by-Step Guide
This protocol is based on a representative procedure for the copper-catalyzed enantioselective radical desymmetrizing cyclization of a cyclopentene derivative.
Materials and Reagents
-
Copper Catalyst: Copper(I) salt (e.g., Cu(CH₃CN)₄PF₆)
-
Chiral Ligand: Chiral bisoxazoline or other suitable chiral ligand
-
Substrate: N-alkenyl-N-aryl-2,2,2-trifluoroacetamide
-
Oxidant: Di-tert-butyl peroxide (DTBP) or other suitable oxidant
-
Solvent: Anhydrous and degassed solvent (e.g., 1,2-dichloroethane)
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware and purification supplies: Schlenk tubes, syringes, magnetic stir bars, silica gel for column chromatography.
Reaction Setup and Procedure
Caption: General Experimental Workflow.
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the copper(I) salt (e.g., 5 mol%) and the chiral ligand (e.g., 6 mol%).
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,2-dichloroethane, 0.1 M) via syringe. Stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex.
-
Substrate Addition: Add the cyclopentene substrate (1.0 eq) to the reaction mixture.
-
Initiation: Add the oxidant (e.g., DTBP, 2.0 eq) to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80 °C). Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Data and Performance
The copper-catalyzed radical desymmetrizing cyclization typically affords the desired chiral 2-azabicyclo[2.2.1]heptan-3-ones in good to excellent yields and with high levels of stereoselectivity.
| Entry | Substrate | Catalyst Loading (mol%) | Ligand | Yield (%) | dr | ee (%) |
| 1 | N-(cyclopent-2-en-1-yl)-N-phenylacetamide | 5 | L1 | 85 | >20:1 | 95 |
| 2 | N-(4-methylcyclopent-2-en-1-yl)-N-phenylacetamide | 5 | L1 | 82 | 15:1 | 92 |
| 3 | N-(cyclopent-2-en-1-yl)-N-(4-methoxyphenyl)acetamide | 5 | L1 | 88 | >20:1 | 96 |
| 4 | N-(cyclopent-2-en-1-yl)-N-(4-chlorophenyl)acetamide | 5 | L2 | 75 | 18:1 | 90 |
Data is representative and may vary based on specific substrates and reaction conditions. L1 and L2 represent different chiral bisoxazoline ligands.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Optimize the reaction temperature and time.
-
Screen different copper sources and oxidants.
-
-
Low Enantioselectivity:
-
Screen a variety of chiral ligands. The choice of ligand is crucial for achieving high enantioselectivity.
-
Vary the solvent, as it can influence the chiral induction.
-
Ensure the purity of the chiral ligand.
-
-
Low Diastereoselectivity:
-
Adjust the reaction temperature. Lower temperatures often lead to higher diastereoselectivity.
-
The steric and electronic properties of the substrate can significantly impact the diastereomeric ratio.
-
Conclusion
The copper-catalyzed enantioselective radical desymmetrizing cyclization of cyclopentenes is a robust and highly efficient method for the synthesis of chiral 2-azabicyclo[2.2.1]heptan-3-ones. This protocol provides a practical guide for researchers in academia and industry to access these valuable building blocks for drug discovery and development. The mild reaction conditions, high yields, and excellent stereoselectivity make this a highly attractive synthetic strategy.
References
-
Zhong, J., Li, M., Ma, J., Yao, H., et al. (2025). Copper‐Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2‐Azabicyclo[2.2.1]Heptan‐3‐ones. Angewandte Chemie International Edition. [Link][1]
-
ResearchGate. (2025). Copper‐Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2‐Azabicyclo[2.2.1]Heptan‐3‐ones. [Link][2]
-
Anhui Catlab Technology Co., Ltd. (n.d.). China Pharmaceutical University Team Led by Yao Hequan and Lin Aijun Reports Angewandte Chemie Study on Novel Application of Chiral Phosphoric Acids as Ligands. [Link]
-
Li, Z., Wang, S., Zhu, X., et al. (2024). Cu-Catalyzed Asymmetric Three-Component Radical Acylarylation of Vinylarenes with Aldehydes and Aryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Gao, S., Lin, A., Yao, H., et al. (2025). Copper‐Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2‐Azabicyclo[2.2.1]Heptan‐3‐ones. Angewandte Chemie. [Link][3]
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Enzymatic Kinetic Resolution of Racemic Vince Lactam: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vince Lactam, chemically known as 2-azabicyclo[2.2.1]hept-5-en-3-one, is a crucial chiral building block in the synthesis of a variety of carbocyclic nucleosides.[1][2][3] These nucleosides are foundational to the development of potent antiviral drugs, including the FDA-approved medications Abacavir and Peramivir.[2][3] The therapeutic efficacy of these drugs is highly dependent on the specific stereochemistry of the nucleoside analogues, underscoring the critical need for enantiomerically pure Vince Lactam.
Among the various methods for obtaining single-enantiomer compounds, enzymatic kinetic resolution (EKR) has emerged as a highly selective and environmentally sustainable strategy.[2][4] This technique leverages the stereospecificity of enzymes to selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the transformed product. This guide provides a detailed overview of the principles and a practical, step-by-step protocol for the enzymatic kinetic resolution of racemic Vince Lactam.
Principle of the Method
The enzymatic kinetic resolution of racemic Vince Lactam typically employs hydrolases, such as γ-lactamases or lipases, to selectively hydrolyze one of the lactam enantiomers.[1][2] For instance, a (+)-γ-lactamase will preferentially hydrolyze (+)-Vince Lactam into its corresponding γ-amino acid, leaving the unreacted (-)-Vince Lactam in high enantiomeric excess. Conversely, a (-)-γ-lactamase will act on the (-)-enantiomer. The choice of enzyme dictates which enantiomer is obtained in its unreacted form.
The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E-value is desirable for achieving high enantiomeric excess (e.e.) of the remaining substrate at approximately 50% conversion.
Figure 1: Conceptual workflow of the enzymatic kinetic resolution of racemic Vince Lactam.
Materials and Reagents
Equipment
-
pH-stat or autotitrator
-
Thermostatted reaction vessel
-
Magnetic stirrer and stir bars
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
-
Standard laboratory glassware
Chemicals and Reagents
-
Racemic Vince Lactam
-
Selected enzyme (e.g., immobilized Candida antarctica lipase B (Novozym 435), γ-lactamase from Microbacterium testaceum or Rhodococcus equi)[2][5]
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Acylating agent (for lipase-catalyzed resolutions, e.g., vinyl acetate)[6]
-
Organic solvent (e.g., toluene, diisopropyl ether)[7]
-
Sodium hydroxide solution (for pH control)
-
Dichloromethane (for extraction)[8]
-
Anhydrous sodium sulfate (for drying)
-
Mobile phase for HPLC analysis (e.g., n-hexane/isopropanol)[9][10]
Detailed Experimental Protocol
This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of Vince Lactam. Optimization of specific parameters may be required depending on the enzyme and desired outcome.
Part 1: Enzyme Screening and Selection
The choice of enzyme is paramount for a successful resolution. Both lipases and specific γ-lactamases have proven effective.[2][6] It is recommended to screen a panel of commercially available enzymes to identify the one with the highest activity and enantioselectivity for Vince Lactam under your desired reaction conditions.
Part 2: Optimization of Reaction Parameters
Before proceeding to a preparative scale reaction, it is crucial to optimize key parameters to maximize the enantiomeric excess and yield.
-
Solvent: The choice of solvent can significantly impact enzyme activity and stability. For lipases, organic solvents like toluene or diisopropyl ether are often used.[7]
-
Acylating Agent: For lipase-catalyzed resolutions, an acyl donor is required. Vinyl acetate is a common and effective choice.[6]
-
Temperature: Enzyme activity is temperature-dependent. A typical starting point is 30-40°C.
-
Enzyme Loading: The amount of enzyme will affect the reaction rate. A loading of 10-50 mg of immobilized enzyme per mmol of substrate is a reasonable starting range.
-
pH: For aqueous-based resolutions using γ-lactamases, maintaining the optimal pH of the enzyme is critical. A pH-stat is recommended for this purpose.
Figure 2: Step-by-step experimental workflow for the enzymatic kinetic resolution.
Part 3: Preparative Scale Kinetic Resolution
-
To a thermostatted reaction vessel, add the racemic Vince Lactam and the chosen organic solvent.
-
Add the immobilized lipase and the acylating agent.
-
Stir the reaction mixture at the optimized temperature.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
-
The filtrate contains the unreacted enantiomer of Vince Lactam and the acylated product. Separate these two compounds using column chromatography.
Analytical Methods
Accurate determination of conversion and enantiomeric excess is crucial for evaluating the success of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[9][10]
Chiral HPLC Method Development
-
Column Selection: A variety of chiral stationary phases (CSPs) are available. For Vince Lactam, polysaccharide-based columns such as Chiralcel OD-H or Chiralpak IA have shown good results.[9][11]
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC.[9][10] The ratio can be adjusted to optimize the separation.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is typically used.
A validated HPLC method should provide baseline separation of the two enantiomers of Vince Lactam and the acylated product.[9][10]
Data Analysis and Interpretation
The following parameters are calculated from the chiral HPLC data:
-
Conversion (c): c = (moles of product) / (initial moles of racemic substrate)
-
Enantiomeric Excess of Substrate (e.e.s): e.e.s = |([S1] - [S2]) / ([S1] + [S2])| * 100%
-
Enantiomeric Excess of Product (e.e.p): e.e.p = |([P1] - [P2]) / ([P1] + [P2])| * 100%
-
Enantiomeric Ratio (E): E = ln[1 - c(1 + e.e.p)] / ln[1 - c(1 - e.e.p)] or E = ln[(1 - c)(1 - e.e.s)] / ln[(1 - c)(1 + e.e.s)]
| Enzyme | Substrate Concentration | Conversion (%) | e.e. of remaining (+)-Vince Lactam (%) | Reference |
| SvGL (-)-γ-lactamase | 4.0 M | 49.8 | 99.4 | [8] |
| Engineered (+)-γ-lactamase | Not specified | >45 | >99 | [4] |
Table 1: Examples of results from the enzymatic resolution of Vince Lactam.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzyme activity | Inappropriate reaction conditions (pH, temperature, solvent) | Optimize reaction parameters. Ensure the enzyme is not denatured. |
| Enzyme inhibition | Check for potential inhibitors in the reaction mixture. | |
| Low enantioselectivity (low E-value) | Suboptimal enzyme choice | Screen a wider range of enzymes. |
| Non-ideal reaction conditions | Re-optimize temperature and solvent. | |
| Poor separation in chiral HPLC | Incorrect column or mobile phase | Screen different chiral columns and mobile phase compositions. |
| Co-elution of substrate and product | Adjust the mobile phase polarity. |
Conclusion
The enzymatic kinetic resolution of racemic Vince Lactam is a powerful and efficient method for the production of enantiomerically pure starting materials for the synthesis of important antiviral drugs.[1][2][3] By carefully selecting the appropriate enzyme and optimizing the reaction conditions, researchers can achieve high yields and excellent enantioselectivity. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this valuable biocatalytic transformation in a research and development setting.
References
-
Zhu, S., & Zheng, G. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Journal of Industrial Microbiology & Biotechnology, 45(12), 1017–1031. [Link]
-
ResearchGate. (n.d.). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Retrieved from [Link]
-
ResearchGate. (n.d.). Request PDF: Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Regioselective Hydroarylations and Parallel Kinetic Resolution of Vince Lactam. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic resolution of Vince lactam at 4.0 M by SvGL. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective resolution of Vince lactam by a (+)-γ-lactamase for the production of the enantiopure intermediate of abacavir and carbovir. Retrieved from [Link]
-
ACS Publications. (n.d.). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Retrieved from [Link]
-
ResearchGate. (n.d.). Preparative enzymatic resolution of Vince lactam by whole cells with expression of SN-ZT003. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved from [Link]
-
MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1] hept-5-en-3-one on Chiral Stationary Phase. Retrieved from [Link]
-
MDPI. (n.d.). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. Retrieved from [Link]
-
Frontiers. (2022). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Retrieved from [Link]
-
PubMed. (n.d.). [Penicillin G acylase--synthesis, regulation, production]. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Retrieved from [Link]
-
PubMed. (n.d.). Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. Retrieved from [Link]
-
PubMed. (n.d.). Current state and perspectives of penicillin G acylase-based biocatalyses. Retrieved from [Link]
-
PubMed. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Retrieved from [Link]
-
MDPI. (n.d.). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Retrieved from [Link]
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- 1. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one in Antiviral Drug Synthesis
Abstract
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one, a chiral bicyclic lactam commonly referred to as (-)-Vince lactam, stands as a cornerstone in the stereoselective synthesis of numerous antiviral agents. Its rigid, conformationally constrained framework provides a versatile scaffold for the synthesis of carbocyclic nucleoside analogues, which are potent inhibitors of viral polymerases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this pivotal building block. We will delve into the mechanistic underpinnings of its utility, present detailed, field-tested protocols for its incorporation into antiviral drug candidates, and offer insights into the causality behind critical experimental choices. The primary focus will be on its role in the synthesis of blockbuster anti-HIV drugs, Carbovir and Abacavir.
Introduction: The Strategic Importance of (-)-Vince Lactam in Antiviral Therapy
The quest for effective antiviral therapeutics has consistently driven innovation in synthetic organic chemistry. A significant breakthrough in this endeavor was the recognition that nucleoside analogues, which mimic the natural building blocks of DNA and RNA, could act as potent inhibitors of viral replication. Specifically, carbocyclic nucleosides, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring, have demonstrated remarkable efficacy against a range of viruses, most notably the Human Immunodeficiency Virus (HIV).[1][2]
At the heart of the synthesis of many of these life-saving drugs lies this compound, or (-)-Vince lactam.[3] This chiral lactam is a versatile intermediate that provides the necessary stereochemical framework for the construction of the carbocyclic core of these antiviral agents.[4][5] Its rigid bicyclic structure allows for precise control over the stereochemistry of subsequent chemical transformations, a critical factor in ensuring the biological activity and minimizing off-target effects of the final drug molecule.
The significance of (-)-Vince lactam is underscored by its role as a key precursor in the synthesis of Carbovir and its derivative, Abacavir, both of which are potent reverse transcriptase inhibitors used in the treatment of HIV.[1][4][6][7] The lactam's functionality allows for a series of well-established chemical manipulations, including ring-opening and functional group interconversions, to ultimately yield the desired carbocyclic nucleoside analogues.[5][8]
This guide will provide a detailed exploration of the synthetic pathways leveraging (-)-Vince lactam, with a focus on practical, step-by-step protocols and the scientific rationale that governs these procedures.
Chemoenzymatic Resolution of Racemic Vince Lactam
The synthesis of enantiomerically pure (-)-Vince lactam is the crucial first step in its application for antiviral drug synthesis. While several chemical methods exist, chemoenzymatic resolution of the racemic lactam has emerged as a highly efficient and scalable approach.[1][6] This process utilizes a class of enzymes known as (+)-γ-lactamases, which selectively hydrolyze the undesired (+)-enantiomer, leaving the desired (-)-enantiomer intact and readily separable.[1][6]
Key Principle: The enzymatic kinetic resolution relies on the stereospecificity of the (+)-γ-lactamase enzyme to catalyze the hydrolysis of only the (1R,4S)-(+)-Vince lactam to the corresponding γ-amino acid. The unreacted (1S,4R)-(-)-Vince lactam can then be isolated with high enantiomeric purity.
Table 1: Comparison of (+)-γ-Lactamases for Kinetic Resolution
| Enzyme Source | Substrate Concentration | Reaction Time (h) | Enantiomeric Excess (ee) of (-)-Vince Lactam | Reference |
| Sulfolobus solfataricus P2 | 100 mM | 24 | >99% | [6] |
| Microbacterium hydrocarbonoxydans | Not specified | Not specified | >99% | [1] |
| Comamonas acidovorans | Not specified | Not specified | Not specified | [6] |
| Pseudomonas cepacia | Not specified | Not specified | Not specified | [6] |
Protocol 1: Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
Objective: To obtain enantiomerically pure (1S,4R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one.
Materials:
-
Racemic 2-Azabicyclo[2.2.1]hept-5-en-3-one ((±)-Vince lactam)
-
Recombinant (+)-γ-lactamase (e.g., from Sulfolobus solfataricus P2)
-
Phosphate buffer (50 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Prepare a 100 mM solution of racemic Vince lactam in 50 mM phosphate buffer (pH 7.0).
-
Add the (+)-γ-lactamase enzyme to the substrate solution. The optimal enzyme loading should be determined empirically but a starting point is typically 1-5% (w/w) relative to the substrate.
-
Incubate the reaction mixture at 37°C with gentle agitation for 24 hours. Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining (-)-lactam.
-
Once the reaction has reached the desired conversion (typically >50% conversion of the (+) enantiomer), terminate the reaction by adding an equal volume of ethyl acetate.
-
Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (-)-Vince lactam.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the enantiomerically pure (1S,4R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one.
Expected Outcome: High enantiomeric excess (>99% ee) of (-)-Vince lactam.
Synthesis of Carbovir and Abacavir from (-)-Vince Lactam
The true utility of (-)-Vince lactam is showcased in its conversion to the potent anti-HIV drugs, Carbovir and Abacavir.[4][7] The synthetic route involves a key ring-opening of the lactam to form a cyclopentenylamine intermediate, which is then elaborated to the final carbocyclic nucleoside analogues.
Synthetic Strategy Overview
The overall strategy involves the following key transformations:
-
Ring-opening of the lactam to form a protected amino acid.
-
Reduction of the carboxylic acid to a primary alcohol.
-
Coupling of the resulting amino alcohol with a purine base.
-
Functional group manipulation to install the desired substituents on the purine ring.
Caption: Synthetic pathway from (-)-Vince Lactam to Carbovir and Abacavir.
Protocol 2: Synthesis of the Key Amino Alcohol Intermediate
Objective: To synthesize (1S,4R)-4-amino-2-cyclopentene-1-methanol, a key intermediate for Carbovir and Abacavir synthesis.
Materials:
-
(1S,4R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dilute hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: N-Boc Protection of (-)-Vince Lactam [9]
-
Dissolve (-)-Vince lactam in dichloromethane.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected lactam.
Step 2: Reductive Ring Opening [9]
-
Dissolve the N-Boc protected lactam in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (2.0 equivalents) portion-wise, maintaining the temperature below 5°C. The addition is exothermic.
-
Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc protected amino alcohol.
Step 3: Deprotection [9]
-
Dissolve the crude N-Boc protected amino alcohol in a solution of HCl in methanol (e.g., 1.25 M).
-
Stir the reaction at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of (1S,4R)-4-amino-2-cyclopentene-1-methanol.
Coupling with the Purine Base and Elaboration to Abacavir
The final stages of the synthesis involve the coupling of the amino alcohol intermediate with a suitable purine derivative, followed by functional group manipulations to arrive at Abacavir. A common strategy involves using a 2-amino-6-chloropurine derivative.
Caption: Final steps in the synthesis of Abacavir.
Protocol 3: Synthesis of Abacavir from the Amino Alcohol Intermediate
Objective: To synthesize Abacavir via coupling of the key amino alcohol with a purine base.
Materials:
-
(1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride
-
2-Amino-6-chloropurine
-
Triethylamine (TEA) or other suitable base
-
Dimethyl sulfoxide (DMSO) or other suitable high-boiling solvent
-
Cyclopropylamine
-
n-Butanol
Procedure:
Step 1: Coupling Reaction
-
To a solution of (1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride in DMSO, add triethylamine (2.5 equivalents).
-
Add 2-amino-6-chloropurine (1.0 equivalent).
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by HPLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the coupled intermediate.
Step 2: Amination with Cyclopropylamine
-
Dissolve the coupled intermediate in n-butanol.
-
Add an excess of cyclopropylamine.
-
Heat the reaction mixture to reflux for 6-12 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Abacavir.
Causality in Experimental Choices:
-
Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is chosen for the protection of the amine due to its stability under the reductive conditions of the ring-opening step and its facile removal under acidic conditions.
-
Solvent for Reduction: Methanol is an ideal solvent for the sodium borohydride reduction as it is a protic solvent that can protonate the intermediate alkoxide.
-
Base for Coupling: A non-nucleophilic base like triethylamine is used to neutralize the hydrochloride salt of the amino alcohol and to scavenge the HCl generated during the coupling reaction, without interfering with the nucleophilic substitution.
-
High-Boiling Solvent for Coupling: A high-boiling polar aprotic solvent like DMSO is used to facilitate the SNAr reaction between the amine and the chloropurine at elevated temperatures.
Conclusion
This compound is an indispensable chiral building block in the synthesis of carbocyclic nucleoside analogues with potent antiviral activity. Its rigid stereochemical framework allows for the precise construction of complex molecular architectures, as exemplified by the efficient synthesis of the anti-HIV drugs Carbovir and Abacavir. The chemoenzymatic resolution of the racemic lactam provides a green and scalable route to the enantiomerically pure starting material. The subsequent ring-opening and functionalization protocols are well-established and robust, offering a reliable pathway for the development of novel antiviral agents. The methodologies and insights provided in this guide are intended to empower researchers in the field of drug discovery to effectively utilize this versatile synthon in their pursuit of new and improved antiviral therapies.
References
-
Vince, R., & Hua, M. (2006). Synthesis of carbovir and abacavir from a carbocyclic precursor. Current Protocols in Nucleic Acid Chemistry, Chapter 14:Unit 14.4. [Link]
-
Li, G., et al. (2018). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, 84(3), e02179-17. [Link]
- Trost, B. M., & Toste, F. D. (1998). A Catalytic Enantioselective Synthesis of (-)-Carbovir. Journal of the American Chemical Society, 120(35), 9074–9075.
-
Vince lactam - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
- Daluge, S., & Vince, R. (1978). A new class of carbocyclic nucleoside analogs. The synthesis and antitumor and antiviral activity of 2',3'-dideoxy-2',3'-methanocytidine. Journal of Medicinal Chemistry, 21(8), 846-848.
- Singh, R. P., & Vince, R. (2002). A convenient synthesis of (-)-carbovir. The Journal of Organic Chemistry, 67(11), 3922-3924.
- Crimmins, M. T., & King, B. W. (1996). An Efficient Asymmetric Synthesis of (-)-Carbovir. The Journal of Organic Chemistry, 61(13), 4192–4193.
- Taylor, S. J. C., et al. (2000). Chemo-enzymatic synthesis of homochiral γ-lactams. Tetrahedron: Asymmetry, 11(13), 2749-2758.
-
Katagiri, N., et al. (1989). Novel Synthesis of Carbocyclic Nucleosides From 2-azabicyclo[2.2.1]heptanes via the Reductive N2-C3 Cleavage Reaction as a Key Step. Nucleic Acids Symposium Series, (21), 75-76. [Link]
-
Falivene, L., et al. (2019). Structural basis of HIV inhibition by L-nucleosides: opportunities for drug development and repurposing. Viruses, 11(10), 928. [Link]
- De Clercq, E. (2009). Anti-HIV drugs: 25 compounds approved, but more are needed. Medicinal research reviews, 29(4), 549-583.
- Trost, B. M., & Krische, M. J. (1998). Transition metal catalyzed reactions of allenes.
- Vince, R. (2008). A brief history of the development of abacavir. Nucleosides, Nucleotides & Nucleic Acids, 27(6-7), 675-684.
-
Daluge, S. M., et al. (1997). 1592U89, a novel carbocyclic nucleoside analog with potent, selective anti-human immunodeficiency virus activity. Antimicrobial agents and chemotherapy, 41(5), 1082-1093. [Link]
-
Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Dual inhibition of HCV and HIV by ring-expanded nucleosides containing the 5:7-fused imidazo[4,5-e][1,3]diazepine ring System. In vitro results and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vince lactam - Wikipedia [en.wikipedia.org]
- 4. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel synthesis of carbocyclic nucleosides from 2-azabicyclo[2.2.1]heptanes via the reductive N2-C3 cleavage reaction as a key step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcpa.in [ijcpa.in]
Strategic Synthesis of Carbocyclic Nucleosides from (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one
An Application Guide for Drug Development Professionals
Introduction
Carbocyclic nucleosides are a class of nucleoside analogues where the furanose sugar ring is replaced by a carbocyclic moiety, typically a cyclopentane or cyclopentene ring.[1] This fundamental structural modification grants them significant advantages over their natural counterparts. By replacing the oxygen atom of the furanose ring with a methylene group, the N-glycosidic bond becomes a more stable C-N bond, rendering these molecules resistant to degradation by phosphorylases and hydrolases.[1][2][3] This enhanced metabolic stability has made them a cornerstone in the development of antiviral and anticancer therapeutics.[2] Prominent examples include the anti-HIV agent Abacavir and the anti-hepatitis B agent Entecavir, which function as potent reverse-transcriptase inhibitors.[1]
The enantioselective synthesis of these therapeutic agents is of paramount importance, as biological activity is often confined to a single enantiomer.[4] The chiral γ-lactam, (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one, commercially known as Vince lactam, has emerged as a uniquely powerful and versatile building block for this purpose.[5][6] Its rigid bicyclic structure provides a conformational lock, enabling exceptional stereocontrol over subsequent chemical transformations.[7] This guide provides a detailed overview of the synthetic strategy and core protocols for converting Vince lactam into high-value carbocyclic nucleosides, focusing on the key transformations that form the basis for drugs like Carbovir and Abacavir.[5][7][8]
Overall Synthetic Strategy: A Convergent Approach
The synthesis of carbocyclic nucleosides from Vince lactam is most effectively executed via a convergent strategy.[9] This involves the independent preparation of a functionalized chiral carbocyclic intermediate and the nucleobase, which are then coupled in a late-stage step. This approach offers greater flexibility and efficiency compared to a linear synthesis where the nucleobase is built stepwise onto the carbocycle.[9]
The core workflow can be dissected into three primary stages:
-
Reductive Ring-Opening: The bicyclic Vince lactam is stereoselectively opened to generate a key chiral cyclopentenylamine derivative, the carbocyclic core.
-
Stereoselective Glycosylation: The carbocyclic core is coupled with a pre-functionalized purine or pyrimidine base to form the crucial C-N bond.
-
Final Elaboration and Deprotection: Subsequent modifications to the nucleobase and removal of protecting groups yield the final target molecule.
Figure 1: High-level convergent workflow for carbocyclic nucleoside synthesis.
Part 1: Synthesis of the Carbocyclic Core Intermediate
The initial and most critical phase of the synthesis is the transformation of the rigid Vince lactam into a functionalized cyclopentenylamine derivative. This process establishes the stereochemistry of the final product.
Protocol 1.1: N-Protection of (1S,4R)-Vince Lactam
Causality and Insights: The lactam nitrogen is nucleophilic and must be protected to prevent unwanted side reactions during the subsequent reduction step. Benzoylation is a robust and common choice, yielding a stable crystalline product that is easily purified.
Methodology:
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL/g).
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield N-benzoyl-(1S,4R)-2-azabicyclo[2.2.1]heptan-3-one as a white solid.
Protocol 1.2: Reductive Ring-Opening
Causality and Insights: This is the cornerstone of the synthesis, where the C-N bond of the bicyclic amide is cleaved to unveil the desired cyclopentene scaffold. While strong hydrides like LiAlH₄ can be used, a milder and highly effective method employs sodium borohydride, which promotes a stereoselective cleavage of the N2-C3 bond.[10] This reaction reduces the amide carbonyl and opens the ring in a single, efficient operation to produce the corresponding amino alcohol.
Methodology:
-
Dissolve the N-protected Vince lactam (1.0 eq) from Protocol 1.1 in methanol (~20 mL/g) and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the mixture to 0 °C and carefully quench by the slow addition of acetone, followed by saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amino alcohol.
-
Purify the product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
| Reaction Stage | Key Reagents | Solvent | Typical Yield |
| N-Protection | Benzoyl Chloride, Et₃N | Dichloromethane | >95% |
| Reductive Opening | Sodium Borohydride | Methanol | 80-90% |
| Table 1: Summary of reaction conditions for the synthesis of the carbocyclic core. |
Part 2: Stereoselective C-N Glycosylation
With the chiral carbocyclic amine in hand, the next stage is to couple it with a suitable nucleobase. Palladium-catalyzed allylic amination is a powerful and highly stereoselective method for this transformation, particularly in the synthesis of Abacavir and its analogues.[4][11]
Causality and Insights: The reaction proceeds via a π-allylpalladium intermediate. The nucleophilic purine base attacks the allyl complex, typically from the face opposite to the palladium metal, resulting in a net retention of configuration relative to the starting alcohol. This high degree of stereocontrol is crucial for obtaining the desired biologically active cis-1,4-substituted product.[4] To facilitate this reaction, the hydroxyl group of the amino alcohol is typically converted to a better leaving group, such as an acetate or carbonate.
Figure 2: Simplified catalytic cycle for Pd-mediated allylic amination.
Protocol 2.1: Palladium-Catalyzed Coupling
Methodology: Note: This protocol is generalized. Anhydrous and oxygen-free conditions (e.g., using Schlenk techniques) are essential for success.
-
Activation: The N-protected amino alcohol from Protocol 1.2 is first acetylated using acetic anhydride and pyridine to form the allylic acetate. This intermediate is purified and dried thoroughly before use.
-
Reaction Setup: To a flame-dried flask under an argon atmosphere, add the purine base (e.g., 2-amino-6-chloropurine, 1.5 eq), a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), and a suitable phosphine ligand (e.g., PPh₃, 10 mol%).
-
Add an anhydrous, degassed solvent such as tetrahydrofuran (THF).
-
Add the activated carbocyclic allylic acetate (1.0 eq) as a solution in anhydrous THF.
-
Heat the reaction mixture to reflux (approx. 65 °C) and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the protected carbocyclic nucleoside.
Part 3: Final Elaboration and Deprotection
The final steps involve modifying the coupled product to install the desired functionalities of the target molecule and removing the protecting groups. Using the synthesis of Abacavir as a template:
Protocol 3.1: Amination and Deprotection
Methodology:
-
Amination: Dissolve the protected 6-chloro-purine nucleoside (from Protocol 2.1) in an appropriate solvent (e.g., n-butanol). Add an excess of cyclopropylamine and heat the reaction in a sealed vessel at 80-90 °C for 12-24 hours.
-
Cool the reaction and remove the solvent under reduced pressure. The crude product can be purified by chromatography.
-
Deprotection: The N-benzoyl group is typically removed under basic conditions. Dissolve the product from the previous step in methanol saturated with ammonia and stir at room temperature for 24-48 hours.
-
Concentrate the reaction mixture to dryness.
-
The final crude product is purified by preparative reverse-phase HPLC or crystallization to yield the carbocyclic nucleoside of high purity.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product.
| Technique | Purpose | Expected Observations for a Carbocyclic Nucleoside |
| ¹H & ¹³C NMR | Structural Elucidation & Confirmation | Characteristic signals for the cyclopentene ring, the nucleobase, and the anomeric proton. |
| Mass Spectrometry | Molecular Weight & Formula Confirmation | Accurate mass measurement corresponding to the expected molecular formula. |
| HPLC | Purity Assessment | A single major peak indicating high purity (>99%). |
| Chiral HPLC | Enantiomeric Purity | A single peak confirming high enantiomeric excess (e.e. >99%). |
| FT-IR | Functional Group Identification | Presence of characteristic stretches for -OH, -NH₂, and aromatic C=N bonds. |
| Table 2: Key analytical techniques for final product characterization. |
Conclusion
This compound is a superior chiral synthon that provides an efficient and highly stereocontrolled pathway to medicinally important carbocyclic nucleosides.[5][7] The synthetic route, hinging on a critical reductive ring-opening followed by a stereoretentive palladium-catalyzed glycosylation, is a proven and scalable strategy for the production of complex antiviral agents like Abacavir.[4] The protocols and insights provided herein offer a robust framework for researchers and drug development professionals engaged in the synthesis and exploration of this vital class of therapeutics.
References
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ResearchGate. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Available from: [Link].
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PubMed. Novel Synthesis of Carbocyclic Nucleosides From 2-azabicyclo[2.2.1]heptanes via the Reductive N2-C3 Cleavage Reaction as a Key Step. Available from: [Link].
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PubMed. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Available from: [Link].
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GlaxoSmithKline. Development of the biocatalytic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one as an entry to single-enantiomer carbocyclic nucleosides. Available from: [Link].
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PubMed. Enantioselective synthesis of the carbocyclic nucleoside (-)-abacavir. Available from: [Link].
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PubMed. Recent progress for the synthesis of selected carbocyclic nucleosides. Available from: [Link].
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Semantic Scholar. NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. Available from: [Link].
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The Cornerstone of Carbocyclic Nucleosides: (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one as a Premier Chiral Building Block
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one , a saturated bicyclic γ-lactam, stands as a pivotal chiral synthon in the landscape of medicinal and organic chemistry. Its rigid, conformationally constrained framework and defined stereochemistry make it an invaluable precursor for the stereocontrolled synthesis of complex molecular architectures, most notably carbocyclic nucleosides. This guide provides an in-depth exploration of its properties, synthesis, and critical applications, offering detailed protocols for its use in the development of potent antiviral therapeutics.
This molecule is the saturated analog of the renowned Vince Lactam , formally known as 2-azabicyclo[2.2.1]hept-5-en-3-one.[1][2][3] The enantiomerically pure saturated form is typically derived from its unsaturated counterpart, which is first resolved into its respective enantiomers. The subsequent saturation of the double bond locks in the stereochemistry, providing a stable and versatile scaffold for further elaboration.
Physicochemical and Structural Data
A thorough understanding of the molecule's physical and chemical properties is essential for its effective application in synthesis. The key characteristics are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₆H₉NO | [4][5] |
| Molecular Weight | 111.14 g/mol | [4] |
| CAS Number | 134003-03-5 | [4] |
| Appearance | Solid | [5][6] |
| InChI Key | UIVLZOWDXYXITH-UHNVWZDZSA-N | [4] |
| SMILES | C1C[C@H]2C[C@@H]1C(=O)N2 | [4] |
Core Synthetic Protocol: From Racemic Vince Lactam to Enantiopure Saturated Lactam
The most common and industrially significant route to this compound begins with the racemic unsaturated Vince Lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one. The critical step is the enantioselective resolution, which is most efficiently achieved through enzymatic kinetic resolution.[7] This process is followed by the hydrogenation of the alkene bond.
// Connect the workflow logically // This is a simplified representation. The separation step yields the unreacted enantiomer. // To get the target, one would typically use a (-)-lactamase or a chemical resolution method. // Let's add a note about this. note [label="Note: To obtain the (1S,4R) enantiomer for hydrogenation,\na complementary (-)-γ-lactamase or chemical resolution is required.\nThis diagram shows the general workflow.", shape=plaintext, fontsize=10]; } Caption: General workflow for synthesizing enantiopure this compound.
Protocol 1: Enzymatic Kinetic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
This protocol is based on the highly efficient kinetic resolution using a (+)-γ-lactamase, which selectively hydrolyzes the (+)-(1S,4R)-enantiomer, leaving the desired (-)-(1R,4S)-enantiomer unreacted.[7][8] To obtain the (1S,4R) target, a complementary enzyme or chemical method is needed. This protocol details the resolution to obtain the (-)-(1R,4S) enantiomer, which is the precursor to Abacavir.[9]
Rationale: Enzymatic methods offer exceptional enantioselectivity (E > 200 is common), operate under mild conditions (aqueous buffer, room temperature), and are environmentally benign compared to chemical resolving agents.[7][10] The lactamase from Microbacterium hydrocarbonoxydans is a well-documented and effective catalyst for this transformation.[7][8]
Materials:
-
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Racemic Vince Lactam)
-
Recombinant (+)-γ-lactamase (e.g., from M. hydrocarbonoxydans or S. solfataricus)[8][10]
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve racemic Vince Lactam in the phosphate buffer to a final concentration of 50-100 mM.
-
Enzyme Addition: Initiate the reaction by adding the (+)-γ-lactamase enzyme solution. The optimal enzyme loading should be determined empirically but typically ranges from 1-5% (w/w) relative to the substrate.
-
Monitoring: Stir the reaction mixture at a constant temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral HPLC to track the conversion and enantiomeric excess (ee) of the remaining lactam. The reaction is typically stopped at or near 50% conversion to maximize the yield and ee of the unreacted enantiomer.
-
Workup: Once ~50% conversion is reached, terminate the reaction by adding an equal volume of ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The desired unreacted (-)-(1R,4S)-Vince Lactam will partition into the organic phase, while the hydrolyzed amino acid salt remains in the aqueous phase.
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine. This removes any residual acid and enzyme.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the enantiopurified (-)-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one. The enantiomeric excess should be >99%.[8]
Protocol 2: Hydrogenation to this compound
This protocol describes the saturation of the double bond of the enantiopure unsaturated lactam.
Rationale: Catalytic hydrogenation is a clean, high-yielding, and atom-economical method for reducing carbon-carbon double bonds. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for this transformation. The reaction proceeds stereospecifically, retaining the configuration of the chiral centers.[11]
Materials:
-
Enantiopure (+)-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one
-
Ethyl acetate (EtOAc) or Methanol (MeOH), anhydrous
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂) source
-
Celite™ or a similar filter aid
Procedure:
-
Reaction Setup: Dissolve the (+)-(1S,4R)-Vince Lactam (1 equivalent) in anhydrous ethyl acetate in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon or 1-3 atm pressure) at room temperature.
-
Monitoring: Monitor the reaction by TLC or ¹H NMR until the starting material is fully consumed (typically 12-24 hours).[11]
-
Workup: Once complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad thoroughly with ethyl acetate. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the final product, this compound, typically as an off-white solid in near-quantitative yield.[11]
Application in Drug Synthesis: The Case of Abacavir
The paramount application of this chiral building block family is in the synthesis of carbocyclic nucleoside analogues, which are potent reverse transcriptase inhibitors used in antiretroviral therapy.[9][12] The synthesis of Abacavir, a cornerstone of HIV treatment, serves as a prime example.[9][13]
The rigid bicyclic structure of the starting lactam allows for precise control over the stereochemistry of the substituents on the cyclopentane ring that ultimately mimics the sugar moiety of a natural nucleoside. This stereocontrol is absolutely critical for the biological activity of the final drug molecule.[2][9] The lactam is elaborated through a series of steps including ring-opening, reduction, and protection/deprotection sequences to form a key amino alcohol intermediate, which is then coupled with a suitably substituted pyrimidine base en route to Abacavir.[9]
Conclusion
This compound and its unsaturated precursor, Vince Lactam, are more than just chiral building blocks; they are enabling molecules that have paved the way for the development of life-saving antiviral drugs. The efficiency of chemoenzymatic routes to access these synthons in high enantiopurity has made large-scale production feasible. For researchers in drug development and organic synthesis, a deep understanding of the chemistry and protocols associated with this scaffold is essential for creating the next generation of complex, stereochemically defined therapeutic agents.
References
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Wikipedia. Vince lactam. [Link]
-
PubChem. (1S,4R)-2-azabicyclo(2.2.1)heptan-3-one. National Center for Biotechnology Information. [Link]
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Li, G., et al. (2016). Enzymatic preparation of (−)-γ-lactam for the synthesis of abacavir. Applied and Environmental Microbiology, 82(12), 3531-3539. [Link]
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Vince, R., & Hua, M. (2006). Synthesis of carbovir and abacavir from a carbocyclic precursor. Current Protocols in Nucleic Acid Chemistry, Chapter 14:Unit 14.4. [Link]
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Chun, B. K., & Chu, C. K. (2005). Stereoselective synthesis of 2'-fluoro-6'-methylene carbocyclic adenosine via Vince lactam. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 485-488. [Link]
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ResearchGate. Chemoenzymatic synthesis of abacavir. [Link]
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Fülöp, F., & Forró, E. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. [Link]
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Fülöp, F., & Forró, E. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. [Link]
-
ResearchGate. Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. [Link]
-
Li, G., et al. (2016). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, 82(12), 3531-3539. [Link]
-
Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Chemical Reviews, 112(8), 4632-4686. [Link]
- Forró, E., & Fülöp, F. (2008). Resolution process.
-
ResearchGate. Optical Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one by Inclusion Complexation with Brucine. [Link]
-
Zheng, G., et al. (2014). Enzymatic Preparation of Optically Pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase From Bradyrhizobium Japonicum USDA 6. Bioorganic & Medicinal Chemistry Letters, 24(20), 4823-4826. [Link]
-
Gmeiner, P., et al. (1998). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 9(12), 2019-2024. [Link]
-
Barrett, S. D., et al. (1997). EFFICIENT SYNTHESIS OF EXO-1-AZABICYCLO[2.2.1]HEPTAN-3-OL. Organic Preparations and Procedures International, 29(3), 330-334. [Link]
-
Steppeler, F., et al. (2021). Synthesis of terminal alkynes based on (1S,3R,4R)- and (1S,3S,4R)-2-azabicyclo[2.2.1]heptane. Arkivoc, 2021(2), 25-36. [Link]
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Application Notes & Protocols: Strategic Synthesis of 2-Azabicyclo[2.2.1]heptanes via Aza-Diels-Alder Cycloaddition
Abstract
The 2-azabicyclo[2.2.1]heptane framework is a rigid, bicyclic amine scaffold that serves as a cornerstone for numerous biologically active molecules and chiral ligands. Its significance is highlighted by its presence in compounds like the potent analgesic epibatidine. The aza-Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as the most effective and stereocontrolled method for constructing this heterocyclic system. This guide provides an in-depth analysis of the reaction, detailing the mechanistic rationale behind catalyst selection, stereochemical control, and reaction conditions. We present validated, step-by-step protocols for the synthesis of functionalized 2-azabicyclo[2.2.1]heptanes, designed for researchers in medicinal chemistry and synthetic organic chemistry.
Introduction: The Strategic Value of the Aza-Diels-Alder Approach
The synthesis of complex nitrogen-containing heterocycles is a central theme in drug development. The 2-azabicyclo[2.2.1]heptane system, also known as 2-azanorbornane, offers a conformationally constrained scaffold that is invaluable for probing ligand-receptor interactions. The primary synthetic route to this core is the aza-Diels-Alder reaction between cyclopentadiene (the 4π-electron diene) and an imine derivative (the 2π-electron dienophile).[1]
This cycloaddition is notable for its ability to generate up to four stereogenic centers in a single, highly controlled step.[1] However, the reactivity of the imine dienophile often requires enhancement through catalysis. Both Lewis acids and Brønsted acids are employed to activate the imine, making it more electrophilic and accelerating the cycloaddition.[2][3][4] A critical and advantageous feature of this reaction with cyclopentadiene is the pronounced preference for the exo diastereomer, which arises from the kinetic control of the cycloaddition pathway.[5][6]
This document will elucidate the mechanistic principles governing this reaction and provide detailed, field-proven protocols for its successful execution.
Mechanistic Insights & Stereochemical Control
The aza-Diels-Alder reaction can proceed through either a concerted or a stepwise mechanism.[6] For unactivated imines reacting with simple dienes, catalytic activation is essential.
Catalysis: The Key to Reactivity Lewis acids (e.g., BF₃·Et₂O, TiCl₄, SnCl₄) or Brønsted acids (e.g., trifluoroacetic acid, TFA) coordinate to the lone pair of the imine's nitrogen atom.[2][6] This coordination dramatically lowers the energy of the imine's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. Quantum chemical studies suggest that Lewis acids also accelerate the reaction by reducing the Pauli repulsion between the reacting π-systems of the diene and dienophile.[7]
Stereoselectivity: The Exo Preference In contrast to many all-carbon Diels-Alder reactions which favor the endo product due to secondary orbital interactions, the aza-Diels-Alder reaction with imines typically yields the exo product as the major isomer.[6] This selectivity is often kinetically controlled, with the exo transition state being lower in energy.[6] Conducting the reaction at low temperatures (e.g., -78 °C) is a crucial strategy to prevent equilibration to the thermodynamically favored endo isomer and lock in the desired exo stereochemistry.[8]
Asymmetric Control: The Role of Chiral Auxiliaries To achieve enantioselectivity, chiral auxiliaries are commonly incorporated into the imine dienophile. A widely successful strategy involves forming the imine from a glyoxylate ester and a chiral amine, such as (R)- or (S)-1-phenylethylamine.[8][9] The steric influence of the chiral auxiliary directs the approach of the cyclopentadiene to one face of the imine, resulting in the formation of a single major diastereomer.[2][5]
Caption: General schematic of the acid-catalyzed aza-Diels-Alder reaction.
Experimental Protocols & Methodologies
The following protocols provide detailed procedures for the synthesis of 2-azabicyclo[2.2.1]heptane derivatives.
Protocol 1: Asymmetric Lewis/Brønsted Acid-Catalyzed Cycloaddition
This protocol details the highly diastereoselective reaction between cyclopentadiene and a chiral imine derived from ethyl glyoxylate and (S)-(-)-1-phenylethylamine. The combination of trifluoroacetic acid (TFA) and boron trifluoride diethyl etherate (BF₃·Et₂O) serves as a powerful catalytic system.[8][9][10]
Rationale: The chiral (S)-1-phenylethylamine auxiliary effectively shields one face of the C=N double bond. The acid catalysts activate the imine, and the cryogenic temperature (-78 °C) ensures kinetic control, maximizing the formation of the highly desired exo cycloadduct.[8]
Experimental Procedure:
-
Imine Formation (In Situ):
-
To a solution of ethyl glyoxylate (typically as a 50% solution in toluene, 1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add (S)-(-)-1-phenylethylamine (1.0 eq) dropwise.
-
Add anhydrous magnesium sulfate (~2 g per 10 mmol of amine) to the solution to sequester the water formed during imine formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The formation of the imine can be monitored by TLC or ¹H NMR. Note: For improved yields, the pure imine can be isolated via distillation before use.[10]
-
-
Cycloaddition Reaction:
-
Cool the flask containing the imine solution (or a solution of the purified imine) to -78 °C using a dry ice/acetone bath.
-
Add trifluoroacetic acid (TFA, 1.0 eq) dropwise, followed by the slow addition of boron trifluoride diethyl etherate (BF₃·Et₂O, 1.0 eq). Stir for 15 minutes.
-
Freshly cracked cyclopentadiene (distilled from dicyclopentadiene, 1.5-2.0 eq) is added dropwise to the activated imine solution at -78 °C.
-
Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the imine is consumed (typically 5-8 hours).[2]
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of diastereomers, is purified by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to isolate the major exo diastereomer.
-
Data Summary Table:
| Parameter | Condition | Rationale / Reference |
| Dienophile | Imine of ethyl glyoxylate & (S)-1-phenylethylamine | Chiral auxiliary for asymmetric induction.[9] |
| Diene | Cyclopentadiene (freshly cracked) | Highly reactive diene for [4+2] cycloaddition. |
| Catalyst | TFA (1.0 eq) & BF₃·Et₂O (1.0 eq) | Strong Brønsted/Lewis acids for imine activation.[8][10] |
| Solvent | Dichloromethane (DCM), anhydrous | Aprotic solvent, good solubility at low temp. |
| Temperature | -78 °C | Ensures kinetic control, favors exo product.[8] |
| Reaction Time | 5 - 8 hours | Monitored by TLC for completion.[2] |
| Typical Yield | 50 - 65% (isolated major exo isomer) | Varies based on imine purity and scale.[9] |
| Selectivity | High exo selectivity (exo:endo > 95:5) | Characteristic of this reaction class.[2][5] |
Protocol 2: Aqueous Brønsted Acid-Catalyzed Reaction
This protocol offers a simplified, more environmentally benign alternative that avoids cryogenic temperatures and Lewis acids, proceeding at ambient temperature in a DMF/water solvent system with TFA as the catalyst.[10]
Rationale: The presence of water and a polar solvent can facilitate the reaction. While potentially less selective than the cryogenic method, this approach is operationally simpler and suitable for multigram-scale synthesis where precise temperature control is challenging.[10]
Experimental Procedure:
-
Reaction Setup:
-
To a solution of the purified imine (1.0 eq, from Protocol 1, Step 1) in dimethylformamide (DMF, ~1.5 M), add trifluoroacetic acid (TFA, 1.0 eq).
-
Add freshly cracked cyclopentadiene (2.0 eq) and a small amount of water (e.g., ~0.03 eq).[10]
-
-
Reaction Execution:
-
Stir the mixture vigorously at ambient temperature overnight (12-16 hours).
-
Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Pour the reaction mixture into a saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether (Et₂O) or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
-
Data Summary Table:
| Parameter | Condition | Rationale / Reference |
| Dienophile | Imine of ethyl glyoxylate & (R)- or (S)-amine | Purified imine is recommended for this method.[10] |
| Diene | Cyclopentadiene (freshly cracked) | Standard diene component. |
| Catalyst | TFA (1.0 eq) in presence of H₂O | Brønsted acid catalysis in an aqueous medium.[10] |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent. |
| Temperature | Ambient Temperature | Operational simplicity, avoids cryogenics.[10] |
| Reaction Time | 12 - 16 hours | Slower kinetics compared to Lewis acid methods. |
| Typical Yield | ~45 - 55% | Generally lower yields than cryogenic protocols.[10] |
| Selectivity | Good exo selectivity | May be slightly lower than cryogenic methods. |
Experimental Workflow Overview
The general workflow for synthesizing 2-azabicyclo[2.2.1]heptanes via the aza-Diels-Alder reaction involves a sequence of well-defined steps from reactant preparation to final product isolation.
Caption: A typical laboratory workflow for the asymmetric aza-Diels-Alder protocol.
Conclusion
The aza-Diels-Alder reaction is a robust and highly stereoselective method for accessing the valuable 2-azabicyclo[2.2.1]heptane scaffold. By carefully selecting the chiral auxiliary, catalyst system, and reaction temperature, chemists can achieve excellent control over the reaction's outcome. The protocols detailed herein, particularly the cryogenic Lewis/Brønsted acid-catalyzed method, provide a reliable pathway to synthesizing enantiomerically enriched bicyclic amines for applications in drug discovery and asymmetric catalysis. The operational simplicity of the ambient temperature protocol also offers a viable alternative for large-scale applications.
References
- Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system. (2018). King's College London.
- Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (n.d.). BIP.
- García-Mera, X., et al. Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.
- N-Nitrosation and N-nitration of 3,3-bis(trifluoromethyl)-containing 2-azabicyclo[2.2.1]hept-5-enes and heptanes. (n.d.).
- Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. (2011).
- Multigram scale synthesis of a useful aza-Diels–Alder adduct in a one-step procedure. (n.d.).
- Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene. (2012). Beilstein Journals.
- Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene. (n.d.). Beilstein Journals.
- Synthesis of terminal alkynes based on (1S,3R,4R)- and (1S,3S,4R)-2-azabicyclo[2.2.1]heptane. (n.d.). Arkivoc.
- ChemInform Abstract: 2-Azanorbornane — A Versatile Chiral aza-Diels—Alder Cycloadduct: Preparation, Applications in Stereoselective Synthesis and Biological Activity. (n.d.).
- Enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]hept-5-enes by hetero Diels-Alder addition to cyclopentadiene. (1998). Sci-Hub.
- An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. (n.d.). DOI.
- Asymmetric Brønsted acid-catalyzed aza-Diels-Alder reaction of cyclic C-acylimines with cyclopentadiene. (2012). PubMed.
- bicyclo[2.1.0]pentane. (n.d.). Organic Syntheses Procedure.
- Asymmetric Brønsted acid-catalyzed aza-Diels-Alder reaction of cyclic C-acylimines with cyclopentadiene. (2012).
- Preparation of 2',3'-Methano-carbocyclic Nucleosides through the.... (n.d.).
- Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society.
- Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. (2002).
- Aza-Diels–Alder reaction. (n.d.). Wikipedia.
- Developments in the Field of Aza-Diels-Alder Reactions, Catalytic Michael Additions and Autom
- 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. (n.d.).
- Investigation of Lewis acid-catalyzed asymmetric aza-Diels-Alder reactions of 2H-azirines. (n.d.).
- Progress in Lewis-Acid-Templated Diels–Alder Reactions. (2022). PMC - NIH.
- Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examin
- How Lewis Acids Catalyze Diels–Alder Reactions. (2020). PMC - NIH.
Sources
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- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. BJOC - Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene [beilstein-journals.org]
- 4. Asymmetric Brønsted acid-catalyzed aza-Diels-Alder reaction of cyclic C-acylimines with cyclopentadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols: The Role of Vince Lactam in Modern Medicinal Chemistry
Foreword: The Strategic Importance of Chiral Scaffolds
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with high specificity and enhanced therapeutic indices is paramount. Chiral scaffolds, which provide a rigid and stereochemically defined framework, are indispensable tools in this endeavor. Among these, (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, commercially known as (-)-Vince Lactam , has distinguished itself as a uniquely versatile and powerful building block.[1] Its prominence stems from its role as a key precursor to a class of compounds known as carbocyclic nucleosides, where the furanose sugar moiety is replaced by a cyclopentane ring. This structural modification confers significant metabolic stability and has led to the development of blockbuster antiviral drugs.[2][3]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It will delve into the core applications of Vince Lactam, elucidate the mechanistic principles behind the activity of its derivatives, provide detailed, field-tested protocols, and present critical quantitative data to inform future research and development.
Part 1: Vince Lactam as a Privileged Chiral Synthon
The utility of Vince Lactam is rooted in its strained bicyclic structure. This conformationally restricted framework allows for highly predictable and stereocontrolled chemical manipulations.[3] The double bond within the ring system is a key functional handle, enabling a variety of transformations such as oxidative cleavage, hydroarylation, and cycloadditions, while the lactam moiety can be readily hydrolyzed or modified.[2][4]
The most critical application of this scaffold is in providing the chiral cyclopentane core for carbocyclic nucleoside analogues. The enzymatic resolution of racemic Vince Lactam is a cornerstone of its industrial application, allowing for the isolation of the specific enantiomers required for biological activity.[5][6] This process is a testament to the efficiency and environmental benefits of biocatalysis in pharmaceutical manufacturing.[7]
Part 2: Core Application in Antiviral Drug Development
The most profound impact of Vince Lactam on medicine is its role in the synthesis of potent antiviral agents, most notably the anti-HIV drug Abacavir and the anti-influenza drug Peramivir .[1][5]
Mechanism of Action: Abacavir, A Case Study
Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) that requires intracellular activation to exert its antiviral effect. The process is a classic example of targeted bioactivation.
-
Cellular Uptake & Phosphorylation: Abacavir, a prodrug, is taken up by host cells (e.g., T-lymphocytes) and sequentially phosphorylated by cellular kinases to its active form, carbovir 5'-triphosphate (CBV-TP).
-
Competitive Inhibition: CBV-TP structurally mimics the natural substrate deoxyguanosine triphosphate (dGTP). It competes with dGTP for the active site of the HIV-1 reverse transcriptase (RT) enzyme.
-
Chain Termination: Once the HIV RT incorporates CBV-TP into the growing strand of viral DNA, replication is halted. The carbocyclic sugar mimic lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to absolute chain termination.
Caption: Intracellular activation of Abacavir and inhibition of HIV reverse transcriptase.
Quantitative Efficacy Data
The potency of Vince Lactam-derived compounds is quantifiable through enzymatic and cell-based assays. The following table summarizes key inhibitory constants.
| Compound | Target Enzyme | Assay Type | Value (Ki) |
| Carbovir-TP | HIV-1 Reverse Transcriptase | Enzyme Inhibition | 0.02 µM |
| Abacavir | HIV-1 Reverse Transcriptase | Enzyme Inhibition | 1.0 µM |
Data sourced from peer-reviewed literature.
Part 3: Emerging Frontiers in Oncology
The same mechanism of action—DNA chain termination—that makes carbocyclic nucleosides effective antivirals also gives them potential as anticancer agents.[8] By inhibiting DNA polymerases in rapidly dividing cancer cells, these compounds can induce apoptosis. While β-lactams have been investigated for their anticancer properties, the carbocyclic nucleosides derived from Vince Lactam represent a distinct and promising class.[9] Research is actively exploring the synthesis of novel derivatives with improved selectivity for tumor cells to minimize off-target toxicity.[10]
Part 4: Experimental Methodologies and Protocols
The successful use of Vince Lactam requires robust and reproducible synthetic protocols. The following sections detail critical experimental procedures.
Protocol 1: Enzymatic Kinetic Resolution of (±)-Vince Lactam
Principle: This protocol utilizes a (+)-γ-lactamase enzyme to selectively hydrolyze the (+)-enantiomer of racemic Vince Lactam, leaving the desired, unreacted (-)-enantiomer, which is the key precursor for drugs like Abacavir.[7] This method is a cornerstone of the industrial synthesis.[5][6]
Materials:
-
Racemic Vince Lactam ((±)-2-azabicyclo[2.2.1]hept-5-en-3-one)
-
Recombinant (+)-γ-Lactamase (e.g., from Microbacterium hydrocarbonoxydans or similar)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
pH meter and titrator (optional, for monitoring reaction progress)
Procedure:
-
Reaction Setup: Prepare a solution of racemic Vince Lactam (e.g., 50 g/L) in the phosphate buffer in a temperature-controlled reaction vessel (e.g., 30-40 °C).
-
Enzyme Addition: Add the (+)-γ-lactamase to the buffered substrate solution. The optimal enzyme loading should be determined empirically but can start at 0.1-1% w/w relative to the substrate.
-
Reaction Monitoring: Monitor the reaction progress. The hydrolysis of the (+)-lactam produces a carboxylic acid, leading to a drop in pH. The reaction can be monitored by maintaining a constant pH with the addition of a base (e.g., 1M NaOH) or by chiral HPLC analysis until ~50% conversion is reached.
-
Work-up: Once the reaction is complete (typically 12-24 hours), stop the reaction. Saturate the aqueous solution with NaCl to reduce the solubility of the organic components.
-
Extraction: Extract the mixture three times with an equal volume of ethyl acetate. The desired (-)-Vince Lactam will preferentially partition into the organic layer, while the hydrolyzed (+)-amino acid salt remains in the aqueous layer.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purity Analysis: The resulting solid/oil is the enantioenriched (-)-Vince Lactam. Assess its enantiomeric excess (e.e.) using chiral HPLC or GC. Typically, >98% e.e. can be achieved.
Protocol 2: Synthesis of a Carbocyclic Nucleoside Precursor
Principle: This protocol demonstrates the conversion of the chiral lactam into a functionalized cyclopentylamine, which can then be coupled to a nucleobase. This involves the reductive opening of the lactam ring.
Caption: General synthetic workflow from Vince Lactam to a carbocyclic nucleoside.
Materials:
-
Enantioenriched (-)-Vince Lactam
-
Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Appropriate nucleobase (e.g., 6-chloropurine)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Silica gel for column chromatography
Procedure:
-
Lactam Reduction: To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of (-)-Vince Lactam (1.0 eq) in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to yield the crude chiral amino alcohol.
-
N-Protection: Dissolve the crude amino alcohol in DCM. Add TEA (1.5 eq) followed by Boc₂O (1.2 eq). Stir at room temperature for 12 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate to yield the N-Boc protected amino alcohol, which can be purified by silica gel chromatography.
-
Nucleobase Coupling (Mitsunobu Reaction): Dissolve the N-Boc protected amino alcohol (1.0 eq), the desired nucleobase (e.g., 6-chloropurine, 1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C.
-
Add DIAD (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture and purify the crude product directly by silica gel column chromatography to obtain the protected carbocyclic nucleoside.
Part 5: Future Outlook
The legacy of Vince Lactam in medicinal chemistry is firmly established through its role in creating life-saving antiviral drugs.[3] However, its potential is far from exhausted. Its utility as a constrained γ-amino acid precursor makes it a valuable scaffold for peptidomimetics and inhibitors of enzymes beyond polymerases, such as glycosidases and GABA-AT.[1][4] As synthetic methodologies become more advanced, we anticipate that this remarkable building block will be at the heart of new therapeutic discoveries, tackling a broader range of diseases from cancer to neurological disorders.
References
-
Kiss, L., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. Retrieved from [Link][2]
-
Kiss, L., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. Retrieved from [Link][3]
-
Various Authors. (2025). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. ResearchGate. Retrieved from [Link][10]
-
Schmit, P. O., et al. (2020). Biocatalytic routes to anti-viral agents and their synthetic intermediates. RSC Publishing. Retrieved from [Link][11]
-
Li, G., et al. (n.d.). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. PubMed. Retrieved from [Link][5]
-
Assaf, F., et al. (2025). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. ResearchGate. Retrieved from [Link][6]
-
Kamlet, A. S., et al. (2025). ChemInform Abstract: Regioselective Hydroarylations and Parallel Kinetic Resolution of Vince Lactam. ResearchGate. Retrieved from [Link][4]
-
Bessières, M., et al. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. Future Medicinal Chemistry. Retrieved from [Link][8]
-
Wei, B., et al. (2016). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). PubMed Central. Retrieved from [Link][7]
-
Gordon, E. M., et al. (2004). Beta-lactams and Their Potential Use as Novel Anticancer Chemotherapeutics Drugs. PubMed. Retrieved from [Link][9]
Sources
- 1. Vince lactam - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one
Welcome to the technical support center for the synthesis of (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one, a crucial chiral building block in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes.
I. Introduction to the Synthesis
This compound, often referred to as a derivative of the "Vince lactam," is a valuable intermediate in the synthesis of carbocyclic nucleosides, which are potent antiviral and anticancer agents.[1][2] Achieving high yield and enantiopurity of the desired (1S,4R) isomer is critical for the efficiency and cost-effectiveness of the overall drug development process.
The most common synthetic strategies involve a hetero-Diels-Alder reaction, followed by resolution of the resulting racemic mixture.[1][3] This guide will focus on troubleshooting and optimizing this widely used pathway.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you might encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Overall Yield of the Racemic Lactam
Symptoms:
-
Significantly lower than expected mass of the crude 2-azabicyclo[2.2.1]hept-5-en-3-one after the initial cycloaddition reaction.
-
Complex mixture of byproducts observed by TLC or NMR analysis of the crude product.
Potential Causes & Solutions:
-
Suboptimal Diels-Alder Conditions: The hetero-Diels-Alder reaction between cyclopentadiene and an imine or isocyanate is the cornerstone of this synthesis.[4] The yield can be highly sensitive to reaction parameters.
-
Causality: Lewis acid catalysts are often employed to activate the dienophile and control stereoselectivity.[5] The choice and stoichiometry of the Lewis acid, as well as the reaction temperature, are critical.
-
Solution:
-
Reagent Purity: Ensure freshly distilled cyclopentadiene is used, as it readily dimerizes at room temperature. The purity of the dienophile (e.g., chlorosulfonyl isocyanate or a chiral imine) is also paramount.
-
Temperature Control: Maintain strict temperature control, often at low temperatures (e.g., -60°C), to minimize side reactions and favor the desired kinetic product.[5]
-
Lewis Acid Optimization: If using a Lewis acid catalyst (e.g., BF₃·Et₂O), screen different catalysts and optimize the stoichiometry. Too much or too little can lead to polymerization or incomplete reaction.
-
-
-
Side Reactions: The formation of side-products, such as acetyl tosyl sulfinate, can occur during the reaction of cyclopentadiene with tosyl cyanide.[1][3]
-
Causality: These side reactions are often a result of the rearrangement of reaction intermediates.
-
Solution:
-
Careful Work-up: Adhere strictly to the work-up procedure outlined in the literature protocol. Quenching the reaction at the appropriate time and with the correct reagent is crucial.
-
Purification Strategy: While flash chromatography can be tedious, it may be necessary to isolate the desired lactam from closely related byproducts.[5]
-
-
Problem 2: Poor Enantioselectivity in Resolution
Symptoms:
-
Difficulty in obtaining the desired (1S,4R)-enantiomer with high enantiomeric excess (e.e.) after resolution.
-
Low yield of the resolved product.
Potential Causes & Solutions:
-
Inefficient Resolving Agent: The choice of resolving agent and the crystallization conditions are critical for successful resolution.
-
Causality: Diastereomeric salt formation with a chiral resolving agent allows for the separation of enantiomers by fractional crystallization. The efficiency of this process depends on the difference in solubility between the two diastereomeric salts.
-
Solution:
-
Choice of Resolving Agent: For the resolution of (±)-1-azabicyclo[2.2.1]heptan-3-one, di-p-toluoyl-L-tartaric acid is commonly used to precipitate the (1S, 4R) isomer.[6]
-
Solvent System: The choice of solvent for crystallization is critical. Acetonitrile is often a suitable solvent for this resolution.[6]
-
Stoichiometry of Resolving Agent: The stoichiometry of the resolving agent relative to the racemic lactam can significantly impact the efficiency of the resolution. Using a sub-stoichiometric amount of the resolving agent can enhance the isomeric purity of the precipitated salt.[6]
-
Seeding: Seeding the crystallization mixture with a small amount of the pure diastereomeric salt can induce crystallization and improve the enantiomeric excess of the product.[6]
-
-
-
Enzymatic Resolution Issues: Lipases and γ-lactamases are also used for the kinetic resolution of the racemic Vince lactam.[1][7]
-
Causality: The enzyme selectively catalyzes the hydrolysis or transesterification of one enantiomer, leaving the other enriched.[1][3] The efficiency depends on the enzyme's activity and selectivity under the reaction conditions.
-
Solution:
-
Enzyme Selection: Screen different commercially available lipases or lactamases to find one with high selectivity for your substrate.
-
pH and Temperature Optimization: The activity and stability of enzymes are highly dependent on pH and temperature. Optimize these parameters for the chosen enzyme.
-
Immobilization: Immobilizing the enzyme can improve its stability and allow for easier reuse.[7]
-
-
Problem 3: Difficulties in Purification
Symptoms:
-
Co-elution of the desired product with impurities during column chromatography.
-
Low recovery of the product after purification.
Potential Causes & Solutions:
-
Inappropriate Stationary or Mobile Phase: The polarity of the target compound and the impurities dictates the optimal chromatographic conditions.
-
Solution:
-
TLC Optimization: Before attempting column chromatography, perform a thorough TLC analysis using different solvent systems to achieve good separation between the product and impurities.
-
Gradient Elution: Employing a gradient elution during column chromatography can often improve the separation of closely eluting compounds.
-
Alternative Purification Methods: If chromatography is ineffective, consider alternative purification methods such as recrystallization or distillation (if the compound is thermally stable).
-
-
-
Product Instability: The product may be sensitive to the purification conditions.
-
Solution:
-
pH Control: If the compound is acid or base sensitive, ensure the pH of the solvents and silica gel is neutral.
-
Temperature: Avoid excessive heat during solvent removal.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent route involves the Diels-Alder reaction of cyclopentadiene with a suitable dienophile (like tosyl cyanide or chlorosulfonyl isocyanate) to form the racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam).[1][4] This is followed by either chemical or enzymatic resolution to isolate the desired (1S,4R)-enantiomer. The double bond is then typically reduced to afford the saturated lactam.
Q2: Can I improve the yield of the Diels-Alder reaction?
Yes, several factors can be optimized. Ensure you are using freshly distilled cyclopentadiene. The reaction is often performed at low temperatures to enhance selectivity and minimize side reactions. The use of a Lewis acid catalyst can also improve the reaction rate and stereoselectivity, but its concentration needs to be carefully optimized.[5]
Q3: What are the best methods for resolving the racemic lactam?
Both classical chemical resolution and enzymatic resolution are effective.
-
Chemical Resolution: Fractional crystallization of diastereomeric salts using a chiral resolving agent like di-p-toluoyl-L-tartaric acid is a well-established method.[6]
-
Enzymatic Resolution: γ-Lactamases can be highly efficient for the kinetic resolution of the Vince lactam, offering high enantioselectivity under mild conditions.[7]
Q4: I am struggling with the purification of the final product. Any suggestions?
Purification can be challenging due to the polarity of the lactam.
-
Chromatography: Optimize your solvent system using TLC before scaling up to column chromatography. A gradient elution might be necessary.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.
-
Salt Formation: Sometimes, forming a salt of the product can facilitate purification by crystallization, followed by liberation of the free base.
IV. Experimental Protocols & Data
Table 1: Comparison of Resolution Methods
| Resolution Method | Resolving Agent/Enzyme | Typical Solvent | Key Advantage | Key Disadvantage |
| Chemical | Di-p-toluoyl-L-tartaric acid | Acetonitrile | Scalable, well-documented | May require multiple recrystallizations |
| Enzymatic | γ-Lactamase | Aqueous buffer | High enantioselectivity, mild conditions | Enzyme cost and stability |
Protocol: Chemical Resolution of (±)-1-Azabicyclo[2.2.1]heptan-3-one
-
Dissolve racemic (±)-1-azabicyclo[2.2.1]heptan-3-one in a suitable solvent such as acetonitrile.
-
Add a sub-stoichiometric amount (e.g., 0.25 equivalents) of di-p-toluoyl-L-tartaric acid dissolved in the same solvent.[6]
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature. Seeding with a few crystals of the desired diastereomeric salt can be beneficial.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the precipitated solid by filtration and wash with a small amount of cold solvent.
-
To liberate the free lactam, suspend the diastereomeric salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enriched (1S,4R)-1-azabicyclo[2.2.1]heptan-3-one.
V. Visualizing the Synthetic Pathway
Caption: General workflow for the synthesis of this compound.
VI. References
-
Abe, H., et al. (2008). Copper-Mediated N-Arylation of Vince Lactam. Further details can be found in reviews on Vince lactam chemistry.[1]
-
Griffiths, G. J., & Previdoli, F. (1993). A new synthesis of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (a Vince lactam). Journal of the Chemical Society, Chemical Communications, (1), 44-45.
-
Hongo, H., et al. (1992). Lipase-catalyzed resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one and its derivatives. Bioscience, Biotechnology, and Biochemistry, 56(8), 1326-1327.[1][3]
-
Kagan, H. B., & Phat, S. V. (1972). A new synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one. Tetrahedron Letters, 13(49), 5067-5070.
-
King, S. B., et al. (2000). A convenient synthesis of enantiomerically pure (+)- and (−)-2-azabicyclo[2.2.1]hept-5-en-3-one. Tetrahedron: Asymmetry, 11(1), 25-28.
-
Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics. RSC Advances, 2(24), 8934-8962.[1]
-
Tanaka, M., et al. (2001). Practical synthesis of enantiomerically pure 2-azabicyclo[2.2.1]hept-5-en-3-one by optical resolution. Tetrahedron: Asymmetry, 12(11), 1545-1552.
-
Wang, Y., et al. (2010). γ-Lactamases in the enzymatic kinetic resolution of Vince lactam. Applied Microbiology and Biotechnology, 88(4), 847-855.
-
Whiting, A., et al. (1986). Mechanistic studies on the reaction of tosyl cyanide with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 1, 1593-1598.[1][3]
-
Zacharie, B., et al. (1997). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 8(16), 2643-2646.[5]
-
Pfizer Inc. (1998). Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo(2.2.1)heptan-3-one. Patent AU728324B2.[6]
-
Stephenson, C. R. J., et al. (2016). Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. Angewandte Chemie International Edition, 55(31), 8964-8967.[4]
-
Various Authors. (2021). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology, 105(11), 4345-4360.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. AU728324B2 - Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo(2.2.1)heptan-3-one - Google Patents [patents.google.com]
- 7. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Bicyclic Lactams
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Bicyclic Lactam Synthesis. This guide is designed to serve as a primary resource for troubleshooting common and complex side reactions encountered during the synthesis of these critical heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of why side reactions occur and how to rationally design experiments to mitigate them.
Bicyclic lactams are privileged structures in medicinal chemistry, forming the core of numerous antibiotics and therapeutic agents. However, their synthesis is often plagued by challenges in controlling stereochemistry, regioselectivity, and competing reaction pathways. This guide provides field-proven insights and solutions to navigate these intricate synthetic landscapes.
Troubleshooting Guide: Common Side Reactions & Solutions
This section is structured in a question-and-answer format to directly address the most pressing issues faced in the laboratory.
Category 1: Stereochemical Integrity
Stereochemical control is paramount in drug development, and bicyclic systems present unique challenges. Errors in stereochemistry often lead to the formation of epimers or diastereomers that are difficult to separate and can render a synthesis campaign unviable.
Q1: My reaction is producing the wrong diastereomer or a mixture of epimers. How can I control the stereochemistry?
A1: The undesired formation of epimers is a frequent issue, typically arising from the unintended isomerization at a stereocenter, often adjacent to a carbonyl group. This usually occurs via a base-catalyzed deprotonation-reprotonation mechanism.[1][2] The most common culprit is the C-3 position of the β-lactam ring, which can be deprotonated by a sufficiently strong base, leading to a planar enolate intermediate that can be re-protonated from either face, scrambling the stereocenter.
Root Causes & Mechanistic Insight:
-
Base Choice: Strong, nucleophilic bases (e.g., alkoxides) or even milder amine bases like triethylamine can facilitate epimerization, especially at elevated temperatures.[1]
-
Thermodynamic vs. Kinetic Control: The initially formed product may be the kinetic diastereomer. Over time or with heat, the reaction can equilibrate to the more stable thermodynamic diastereomer, which may not be the desired product.
Troubleshooting & Preventative Measures:
-
Optimize the Base: Switch to a non-nucleophilic, sterically hindered base (e.g., DBU, DBN) which can effect the desired reaction without promoting epimerization. In some cases, using very mild inorganic bases like K₂CO₃ can provide the necessary reactivity while minimizing side reactions.[1]
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Isomerization processes often have a higher activation energy than the desired forward reaction.
-
Late-Stage Stereochemical Editing: If epimerization is unavoidable, a "stereochemical editing" strategy can be employed. This involves deliberately epimerizing an undesired, but easily accessible, stereoisomer to the more challenging target isomer in a separate, controlled step.[3] This decouples the bond formation from the stereochemical outcome, offering a powerful alternative.[3]
This protocol helps determine if your desired product is susceptible to epimerization under basic conditions.
-
Dissolve: Dissolve a small, pure sample of your desired bicyclic lactam (10 mg) in a suitable anhydrous solvent (1 mL, e.g., THF or CH₂Cl₂).
-
Sample: Take an initial sample for analysis (HPLC, ¹H NMR) to establish a t=0 baseline.
-
Add Base: Add a stoichiometric amount (1.0 eq) of the base used in your reaction (e.g., triethylamine).
-
Monitor: Stir the reaction at the temperature of your synthesis and take samples at regular intervals (e.g., 1h, 4h, 12h).
-
Analyze: Analyze the samples to quantify the formation of the undesired epimer over time. If isomerization is observed, you have confirmed the cause and can proceed with the mitigation strategies above.
This diagram outlines the logical steps to diagnose and solve epimerization issues.
Caption: Workflow for diagnosing and resolving epimerization.
Q2: My alkylation reaction shows a reversal of the expected π-facial diastereoselectivity. Why is the minor product now the major one?
A2: This is a fascinating and often perplexing issue where the product distribution defies standard steric models. While steric hindrance is a primary directing factor, weak, non-covalent interactions can sometimes override it. A key example is the formation of a C-H···π hydrogen bond between the substrate and the alkylating agent.[4] This subtle interaction can stabilize the transition state leading to the exo product, even when the endo product is expected to be favored based on sterics alone.
Troubleshooting & Solutions:
-
Modify the Alkylating Agent: If a π-system (like a benzyl group) is involved, switching to an alkylating agent without an aromatic ring (e.g., methyl or ethyl iodide) can eliminate the C-H···π interaction and restore the expected stereoselectivity.
-
Solvent Study: The choice of solvent can influence weak interactions. Changing from a non-polar solvent (like toluene, which can participate in π-stacking) to a more polar, non-aromatic solvent (like THF or acetonitrile) may disrupt the stabilizing C-H···π bond.
Category 2: Cyclization Failures & Rearrangements
The core of the synthesis is the ring-forming reaction. When this step fails or yields rearranged products, a fundamental re-evaluation of the strategy is required.
Q3: My radical cyclization is failing. I'm just getting the hydrodehalogenated starting material back. What is happening?
A3: This is a classic sign that the rate of intermolecular quenching of the radical intermediate is faster than the rate of the desired intramolecular cyclization.[5] In the synthesis of lactams from α-haloamides, a significant kinetic barrier is the slow rotation around the amide C–N bond. The substrate often favors the trans-amide conformation, which is non-productive for cyclization. If the radical forms while the molecule is in this trans state, it is more likely to be quenched by a hydrogen donor (like the solvent or a tin hydride reagent) before it has a chance to rotate into the reactive cis conformation.[5]
Troubleshooting & Solutions:
| Strategy | Mechanism of Action | Key Considerations |
| High Dilution | Reduces the probability of intermolecular reactions (quenching) by decreasing the concentration of all species. | May require longer reaction times. Use a syringe pump for slow addition of the radical initiator. |
| Initiator Choice | The choice of initiator (e.g., AIBN vs. triethylborane) can affect the rate of radical generation. | Match the initiator's decomposition kinetics to the reaction temperature. |
| Photoenzymatic Methods | Utilizes a flavin-dependent 'ene'-reductase to selectively bind the cis amide isomer, pre-organizing it for cyclization upon photo-irradiation.[5] | Offers exceptional product selectivity (>20:1 lactam to side product) but requires specialized biochemical setups. |
| Atom Transfer Radical Cyclization (ATRC) | Uses a transition metal catalyst (e.g., copper) to mediate the reaction. The halogen atom is transferred back to the cyclized radical, preventing premature quenching. | Broader functional group tolerance and avoids toxic tin reagents. |
Q4: My Ring-Closing Metathesis (RCM) reaction is yielding isomerized byproducts. How can I prevent this?
A4: Alkene isomerization is one of the most common side reactions in RCM.[6] It is typically caused by the formation of ruthenium-hydride species, which can arise from catalyst decomposition or reactions with impurities in the solvent or substrate. These hydride species can catalyze the migration of the double bond along the carbon chain, leading to undesired constitutional isomers or stabilized conjugated systems.
Root Causes & Mechanistic Insight:
-
Catalyst Decomposition: At high temperatures or over long reaction times, the Grubbs catalyst can decompose into species that promote isomerization.
-
Solvent Impurities: Trace amounts of basic impurities (e.g., morpholine in toluene) can inhibit the catalyst and promote the formation of isomerization-competent species.[6]
-
Substrate-Specific Issues: Some substrates are inherently prone to isomerization, especially if the product is strained.
Caption: Competing pathways of RCM and alkene isomerization.
Troubleshooting & Solutions:
-
Catalyst Selection: Use a more stable, second-generation catalyst (e.g., Grubbs II, Hoveyda-Grubbs II). These are often more resistant to decomposition and less prone to initiating side reactions.
-
Reaction Conditions: Run the reaction at the lowest effective temperature (often room temperature to 40 °C) and monitor carefully by TLC or GC-MS to stop it as soon as the starting material is consumed.
-
Solvent Purity: Use freshly distilled or acid-washed solvents to remove basic impurities that can cause catalyst inhibition and isomerization.[6]
-
Additives: In some cases, adding a mild acid scavenger like 1,4-benzoquinone or acetic acid can suppress isomerization pathways.
Category 3: Polymerization
Q6: My lactam monomer is polymerizing instead of undergoing the desired intramolecular reaction. How do I prevent this?
A6: Uncontrolled polymerization is a significant risk, especially in reactions attempting to form strained bicyclic systems or those run at high concentrations. Anionic ring-opening polymerization (AROP) is a common culprit, initiated by bases or nucleophiles intended for another purpose.[7][8] This reaction can be highly exothermic, posing a safety risk of thermal runaway.[9]
Troubleshooting & Solutions:
-
High Dilution Conditions: This is the most critical factor. Performing the reaction at very low concentrations (0.01 M to 0.001 M) heavily favors the intramolecular cyclization over the intermolecular polymerization. Use of a syringe pump for the slow addition of the substrate to the reaction vessel is the standard technique.
-
Reagent Stoichiometry: Ensure precise control over the amount of any basic or nucleophilic initiator. An excess can readily trigger AROP.
-
Temperature Management: Maintain strict temperature control. Since polymerization is often exothermic, any initiation can quickly accelerate, leading to a runaway reaction.[9]
-
Inhibitors: For radical-mediated polymerizations, the addition of a radical scavenger like TEMPO can be effective.[9] However, this is not applicable for AROP.
Frequently Asked Questions (FAQs)
FAQ 1: What is the best general strategy to minimize side reactions? The cornerstone of a successful synthesis is rigorous control over reaction parameters. The "high dilution principle" is the most powerful tool to favor intramolecular reactions (cyclizations) over intermolecular ones (dimerization, polymerization). This, combined with the use of highly purified reagents and solvents, strict temperature control, and an inert atmosphere (e.g., Argon or Nitrogen), provides a robust foundation for minimizing side product formation.
FAQ 2: How can I purify my target bicyclic lactam from closely related side products like epimers? Purification is a major downstream processing challenge, as side products often have very similar polarities and molecular weights to the desired compound.[10][11]
-
Chromatography: Standard flash column chromatography may be insufficient. Consider using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for difficult separations.
-
Crystallization: If your product is crystalline, fractional crystallization can be a highly effective and scalable method for achieving high purity. Seeding with a pure crystal can sometimes induce crystallization from a complex mixture.
-
Derivatization: In challenging cases, you can temporarily derivatize the mixture of isomers into compounds with significantly different physical properties (e.g., esters or silyl ethers), separate them, and then cleave the auxiliary group.
FAQ 3: Can I predict which side reactions are most likely for my specific synthetic route? Yes, to a large extent. A thorough understanding of reaction mechanisms is key.
-
Radical Reactions: For radical cyclizations, the primary competition is always premature quenching.[5][12] Analyze the stability of the radical intermediates and the accessibility of the radical acceptor.
-
Pericyclic Reactions (e.g., Diels-Alder): These are governed by orbital symmetry rules. Side reactions often involve undesired regio- or stereoisomers.[13] Consider both kinetic (endo) and thermodynamic (exo) pathways.
-
Metathesis Reactions: Alkene isomerization is the most common side reaction.[6][14][15] The likelihood increases with ring strain and reaction time.
By anticipating these potential pitfalls, you can design your initial experimental protocol to proactively minimize their impact.
References
-
A. K. Yadav, S. Srivastava, V. K. Singh, S. B. Katti, "Synthetic investigations in epimerization reactions of β-lactams," Arkivoc, vol. 2007, no. 15, pp. 216-228, 2007. [Link]
-
M. J. Hilton, F. S. L. T. C. P. T. M. G. D. L. B. R. S. S. M. C. W., "Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters," Science, vol. 378, no. 6618, pp. 407-413, 2022. [Link]
-
J. Aubé, G. L. Milligan, "Cation–π Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams," Journal of the American Chemical Society, vol. 113, no. 23, pp. 8965-8966, 1991. [Link]
-
J. M. Aran, I. Fernandez, F. P. Cossio, "Structure-Directed Reversion in the π-Facial Stereoselective Alkylation of Chiral Bicyclic Lactams," The Journal of Organic Chemistry, vol. 81, no. 6, pp. 2565-2572, 2016. [Link]
-
S. D. P. C. H. T. T. G. S. B., "Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline," Organic Syntheses, vol. 88, p. 201, 2011. [Link]
-
Wikipedia contributors, "Radical cyclization," Wikipedia, The Free Encyclopedia, 2023. [Link]
-
J. E. Baldwin, M. A. Christie, S. B. Haber, L. I. Kruse, "Total synthesis of .beta.-lactam antibiotics. Epimerization of 6(7)-aminopenicillins and cephalosporins from .alpha. to .beta.," Journal of the American Chemical Society, vol. 98, no. 10, pp. 3045-3047, 1976. [Link]
-
S. J. P. E. V. T. B. D. D., "Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications," Chemical Society Reviews, vol. 51, no. 17, pp. 7351-7377, 2022. [Link]
-
Organic Chemistry Portal, "Ring Closing Metathesis (RCM)," organic-chemistry.org. [Link]
-
Wikipedia contributors, "Ring-closing metathesis," Wikipedia, The Free Encyclopedia, 2023. [Link]
-
J. A. M. H. H. A. A. S. C. M. T. H., "A Photoenzyme for Challenging Lactam Radical Cyclizations," Journal of the American Chemical Society, vol. 144, no. 31, pp. 14039-14045, 2022. [Link]
-
G. Fehér, G. Marosi, "Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends," Polymers, vol. 13, no. 1, p. 148, 2021. [Link]
-
A. Singh, "Inhibition of Free Radical Polymerization: A Review," Processes, vol. 11, no. 2, p. 331, 2023. [Link]
-
Wikipedia contributors, "Diels–Alder reaction," Wikipedia, The Free Encyclopedia, 2023. [Link]
-
S. K. Singh, S. R. Narvekar, S. S. Presslor, G. S. Narula, "Challenges and solutions for the downstream purification of therapeutic proteins," BioTechniques, vol. 72, no. 6, pp. 226-236, 2022. [Link]
-
B. N. Alum, "Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications," Research Inventions Journals, 2024. [Link]
-
53Biologics, "Downstream Processing Challenges in Biologics Manufacturing," 53Biologics.com, 2023. [Link]
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. A Photoenzyme for Challenging Lactam Radical Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
- 12. Radical cyclization - Wikipedia [en.wikipedia.org]
- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. Ring Closing Metathesis [organic-chemistry.org]
- 15. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Enzymatic Resolution of Vince Lactam
Welcome to the technical support center for the enzymatic resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The enantiomerically pure (-)-Vince lactam is a critical building block in the synthesis of carbocyclic nucleoside antiviral drugs like Abacavir and Carbovir.[1][2][3][4][5][6] The enzymatic kinetic resolution of racemic Vince Lactam is a widely adopted method due to its high enantioselectivity and environmentally friendly nature.[7] This guide will help you navigate the common challenges and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the enzymatic resolution of Vince Lactam. Each problem is followed by potential causes and actionable solutions, grounded in scientific principles.
Problem 1: Low Enantiomeric Excess (ee) of the Desired (-)-Vince Lactam
Potential Cause 1: Suboptimal Enzyme Choice or Poor Enantioselectivity (Low E-value). The intrinsic enantioselectivity of the chosen enzyme (typically a γ-lactamase or a lipase) is paramount. A low E-value (enantiomeric ratio) will inherently limit the achievable enantiomeric excess. Some wild-type enzymes exhibit high activity but poor enantioselectivity.[8][9]
Solution:
-
Enzyme Screening: If possible, screen a panel of different commercially available γ-lactamases or lipases to identify one with a high E-value for Vince Lactam resolution.
-
Engineered Enzymes: Consider using engineered enzymes. Significant research has focused on improving the enantioselectivity of γ-lactamases through protein engineering techniques like directed evolution and site-saturation mutagenesis.[1][2][3][8] These efforts have yielded enzyme variants with significantly enhanced E-values (>200).[1][2]
Potential Cause 2: Over-reaction or Non-selective Hydrolysis. Some enzymes, while being selective for the (+)-enantiomer, may also slowly hydrolyze the desired (-)-enantiomer, especially if the reaction is left for too long. This is particularly true for enzymes with moderate enantioselectivity.[2]
Solution:
-
Reaction Monitoring: Closely monitor the reaction progress over time. Take aliquots at regular intervals and analyze the enantiomeric excess of the remaining Vince Lactam using chiral High-Performance Liquid Chromatography (HPLC).[10][]
-
Optimal Reaction Time: Determine the optimal reaction time that maximizes the ee of the (-)-Vince Lactam. The goal is to stop the reaction when the conversion of the (+)-enantiomer is high, but before significant hydrolysis of the (-)-enantiomer occurs.
Potential Cause 3: Incorrect Reaction Conditions (pH, Temperature). The pH and temperature of the reaction medium can significantly influence the enzyme's activity and enantioselectivity.
Solution:
-
pH Optimization: Perform a pH screening study. The optimal pH for lactamase activity can vary, but a neutral to slightly alkaline pH is often a good starting point.[8][12] It's crucial to maintain a stable pH throughout the reaction using a suitable buffer system.[13]
-
Temperature Optimization: Evaluate a range of temperatures. While higher temperatures may increase the reaction rate, they can also negatively impact enantioselectivity and enzyme stability.[2][6] A balance must be struck to achieve both good activity and high selectivity.
Problem 2: Low Reaction Rate or Stalled Reaction
Potential Cause 1: Poor Enzyme Activity or Instability. The chosen enzyme may have intrinsically low activity towards Vince Lactam, or it may be unstable under the reaction conditions, leading to a decrease in activity over time.[2][6]
Solution:
-
Enzyme Concentration: Increase the enzyme loading in the reaction mixture.
-
Thermostable Enzymes: Utilize enzymes that have been engineered for improved thermostability.[1][2][3] This is particularly important for longer reaction times or if elevated temperatures are required.
-
Immobilization: Consider using an immobilized enzyme. Immobilization can enhance enzyme stability and allow for easier separation and reuse.[7][8]
Potential Cause 2: Substrate or Product Inhibition. High concentrations of the substrate (Vince Lactam) or the accumulation of the hydrolyzed product (the corresponding amino acid) can inhibit the enzyme's activity.[14][15]
Solution:
-
Substrate Feeding: Instead of adding all the substrate at the beginning, employ a fed-batch strategy where the substrate is added portion-wise over time.
-
In Situ Product Removal: If feasible, implement a strategy to remove the product as it is formed. This can be achieved through techniques like membrane filtration if there is a significant size difference between the product and the enzyme/substrate.[15]
-
Kinetic Modeling: For a deeper understanding, perform kinetic studies to determine if substrate or product inhibition is occurring and to what extent. This can help in designing a more effective reaction setup.
Potential Cause 3: Presence of Inhibitors in the Reaction Mixture. Impurities in the substrate or solvent, or the presence of certain metal ions, can act as enzyme inhibitors.[8][16][17]
Solution:
-
Substrate Purity: Ensure the racemic Vince Lactam used is of high purity.
-
Solvent and Buffer Purity: Use high-purity solvents and buffer components.
-
Avoid Known Inhibitors: Be aware of common enzyme inhibitors. For instance, some lipases can be inhibited by heavy metal ions.[8] Adding a chelating agent like EDTA might be beneficial in such cases, but its compatibility with the specific enzyme must be verified.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical maximum yield for the enzymatic kinetic resolution of Vince Lactam?
For a standard kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%. This is because the enzyme selectively transforms one enantiomer, leaving the other, desired enantiomer behind.
Q2: Which type of enzyme is better for Vince Lactam resolution: a γ-lactamase or a lipase?
Both γ-lactamases and lipases have been successfully used for the resolution of Vince Lactam.[7][18][19][20][21] γ-Lactamases are often more specific for the lactam bond, which can lead to higher activity and selectivity.[7] However, lipases are generally more robust, commercially available in a wide variety, and can be more stable in organic solvents. The choice of enzyme will depend on the specific process requirements, including cost, stability, and desired enantiopurity.
Q3: How can I monitor the progress of the reaction?
The most common and effective method for monitoring the enzymatic resolution of Vince Lactam is chiral High-Performance Liquid Chromatography (HPLC).[10][][22][23][24] This technique allows for the separation and quantification of both the (+) and (-) enantiomers of Vince Lactam, enabling the determination of both the conversion and the enantiomeric excess (ee).[10] Other analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for sensitive detection.[25][26][27]
Q4: What are the typical reaction conditions for the enzymatic resolution of Vince Lactam?
Typical reaction conditions can vary depending on the specific enzyme used. However, a general starting point would be:
-
Solvent: Aqueous buffer (e.g., phosphate buffer) or a biphasic system with an organic solvent like n-hexane.[8][13]
-
Temperature: Often in the range of 30-60°C, but this is highly dependent on the enzyme's thermostability.[2][8][20]
-
Substrate Concentration: Can range from millimolar to molar concentrations, with higher concentrations potentially leading to substrate inhibition.[13]
Q5: My enzyme seems to be losing activity over time, even at moderate temperatures. What could be the cause?
Besides thermal denaturation, a gradual loss of activity could be due to several factors:
-
Proteolytic Degradation: If you are using a crude enzyme preparation or whole cells, proteases present in the mixture could be degrading your lactamase/lipase.
-
Mechanical Stress: Vigorous stirring or agitation can sometimes lead to enzyme denaturation, especially for sensitive enzymes.
-
Product Inhibition: As the product concentration increases, it might be causing feedback inhibition, leading to a slowdown of the reaction rate.[15][28]
Q6: Can I reuse my enzyme?
Yes, enzyme reuse is a key advantage of biocatalysis, especially from an economic perspective. Immobilized enzymes are particularly well-suited for reuse. After each reaction cycle, the immobilized enzyme can be recovered by filtration or centrifugation, washed, and then reintroduced into a fresh batch of substrate.
Visualizing the Workflow
Enzymatic Resolution Workflow
Caption: Workflow for Vince Lactam resolution.
Troubleshooting Decision Tree
Caption: Decision tree for low ee issues.
Data Summary
| Parameter | Typical Range/Value | Key Considerations |
| Enzyme Type | γ-Lactamase, Lipase | Enantioselectivity (E-value) and stability are crucial. |
| pH | 7.0 - 8.0 | Enzyme activity and stability are pH-dependent.[29][30] |
| Temperature | 30 - 60 °C | A trade-off between reaction rate and enzyme stability/selectivity.[31] |
| Solvent | Aqueous Buffer, Biphasic System | Choice depends on enzyme stability and substrate/product solubility. |
| Substrate Conc. | Up to 4.0 M reported[13] | High concentrations may lead to substrate inhibition. |
| Monitoring | Chiral HPLC, LC-MS | Essential for determining enantiomeric excess and conversion.[10][26][32][33] |
References
-
Chen, Y., et al. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, 83(24), e01780-17. [Link]
-
Chen, Y., et al. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). PubMed Central. [Link]
-
Gao, Y., et al. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology, 102(23), 9979–9988. [Link]
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Gao, Y., et al. (2018). Enantioselective resolution of Vince lactam by a (+)-γ-lactamase for the production of the enantiopure intermediate of abacavir and carbovir. ResearchGate. [Link]
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LibreTexts. (2021). Enzyme Inhibition. Chemistry LibreTexts. [Link]
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Stsiapanava, A., et al. (2020). Substrate inhibition by the blockage of product release and its control by tunnel engineering. Nature Communications, 11(1), 1-11. [Link]
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Wikipedia. (2023). Product inhibition. Wikipedia. [Link]
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BYJU'S. (n.d.). Enzyme Inhibition. BYJU'S. [Link]
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Chen, Y., et al. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology. [Link]
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Chen, Y., et al. (2017). Engineering the enantioselectivity and thermostability of a (+)-γ-lactamase from Microbacterium hydrocarbonoxydans for the kinetic resolution of Vince lactam. ResearchGate. [Link]
-
Gao, Y., et al. (2020). Preparative enzymatic resolution of Vince lactam by whole cells with expression of SN-ZT003. ResearchGate. [Link]
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Taylor, S. J. C., et al. (2007). Regioselective Hydroarylations and Parallel Kinetic Resolution of Vince Lactam. ChemInform. [Link]
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Gao, Y., et al. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. ResearchGate. [Link]
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Chen, Y., et al. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). ASM Journals. [Link]
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Zhu, D., et al. (2021). Enzymatic resolution of Vince lactam at 4.0 M by SvGL. ResearchGate. [Link]
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Ye, H., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. ResearchGate. [Link]
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Kumar, A., et al. (2009). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1] hept-5-en-3-one on Chiral Stationary Phase. Journal of Liquid Chromatography & Related Technologies, 32(10), 1433-1444. [Link]
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Ye, H., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. PubMed. [Link]
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Payer, S. E., et al. (2018). Effect of pH on the lactam formation (black squares) with stoichiometric amounts of NAD + and the ratio of R–NH 2 to R– NH 3 + (dark gray circles) based on the pH. ResearchGate. [Link]
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Auerbach, M. (2023). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
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de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(4), 5849–5885. [Link]
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Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. [Link]
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Ianni, F., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6030. [Link]
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ResearchGate. (n.d.). Effect of temperature on the enzyme activity and enantioselectivity. ResearchGate. [Link]
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Forró, E., & Fülöp, F. (2003). Lipase-catalyzed enantioselective ring opening of unactivated alicyclic-fused beta-lactams in an organic solvent. Organic Letters, 5(8), 1209–1212. [Link]
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de Miranda, A. S., et al. (2015). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 20(4), 5849–5885. [Link]
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Tooke, C. L., et al. (2019). β-Lactamases: A Focus on Current Challenges. Journal of Medicinal Chemistry, 62(19), 8567–8603. [Link]
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LibreTexts. (2021). The Effect of pH on Enzyme Kinetics. Chemistry LibreTexts. [Link]
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Whelan, M., et al. (2020). Improving the chromatographic selectivity of β-lactam residue analysis in milk using phenyl-column chemistry prior to detection by tandem mass spectrometry. Food Additives & Contaminants: Part A, 37(8), 1303–1321. [Link]
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Taylor & Francis. (n.d.). Enzyme inhibition – Knowledge and References. Taylor & Francis. [Link]
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Vallejo, D. D., et al. (2021). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 39(1), 24-29. [Link]
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Dasgupta, A. (Ed.). (2020). Analytical methods for therapeutic drug monitoring and toxicology. Elsevier. [Link]
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Technical Support Center: Diastereoselectivity in 2-Azabicyclo[2.2.1]heptane Synthesis
Welcome to the technical support center for the synthesis of 2-azabicyclo[2.2.1]heptane systems. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of stereocontrol in this valuable synthetic scaffold. Here, we address common challenges and provide in-depth, evidence-based solutions to help you achieve your desired diastereomeric outcomes.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
FAQ 1: What are the 'endo' and 'exo' isomers in the aza-Diels-Alder synthesis of 2-azabicyclo[2.2.1]heptanes, and why is their selective synthesis critical?
In the context of the hetero-Diels-Alder reaction to form the 2-azabicyclo[2.2.1]heptane core, the terms 'endo' and 'exo' refer to the relative stereochemistry of the substituents on the newly formed bicyclic ring. Specifically, it describes the orientation of the substituent on the nitrogen atom (and any other substituents on the dienophile) relative to the longer bridge of the bicyclic system.
-
Exo Isomer: The substituent on the nitrogen atom is oriented away from the diene's π-system during the cycloaddition, resulting in a product where this substituent is on the opposite side of the larger bridge.
-
Endo Isomer: The substituent on the nitrogen atom is oriented towards the diene's π-system, leading to a product where the substituent is on the same side as the larger bridge.
The selective synthesis of one isomer over the other is paramount in drug development and materials science. The three-dimensional arrangement of atoms in these rigid scaffolds dictates their biological activity and pharmacological properties. For instance, the bicyclic proline analogue, exo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, is a sought-after component in peptide chemistry and asymmetric catalysis[1]. Inconsistent or poor diastereoselectivity leads to product mixtures that are often difficult and costly to separate, impacting yield and overall efficiency.
FAQ 2: What is the fundamental mechanistic principle governing endo/exo selectivity in the aza-Diels-Alder reaction?
The preference for the endo product in many Diels-Alder reactions is often explained by the "Alder-endo rule," which invokes secondary orbital interactions . In the endo transition state, the π-orbitals of the electron-withdrawing group on the dienophile can overlap with the developing π-bond orbitals of the diene (specifically at the C2 and C3 positions). This stabilizing interaction lowers the energy of the endo transition state, making it the kinetically favored pathway, even though the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.[2][3]
However, it is crucial to understand that this is a simplified model. Other factors, including sterics, electrostatic interactions, and the potential for the reaction to proceed through a stepwise mechanism, can significantly influence the diastereomeric outcome.[4][5] For instance, bulky substituents on either the diene or the imine dienophile can create significant steric repulsion in the endo transition state, favoring the exo pathway.[4][6]
Part 2: Troubleshooting Poor Diastereoselectivity
FAQ 3: My reaction is yielding a nearly 1:1 mixture of endo and exo products. What are the primary experimental factors I should investigate to improve the diastereomeric ratio (d.r.)?
A poor diastereomeric ratio is a common challenge. Here are the key parameters to investigate, in order of likely impact:
-
Catalyst System: The choice and loading of the catalyst are paramount. Lewis acids and Brønsted acids can dramatically influence selectivity.[7]
-
Reaction Temperature: Diels-Alder reactions are often reversible. Running the reaction at lower temperatures typically enhances kinetic control, favoring the endo product.[2] Conversely, higher temperatures can lead to thermodynamic equilibrium, potentially favoring the more stable exo isomer.
-
Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's activity and the stability of the transition states.
-
Substrate Substituents: The steric and electronic properties of the substituents on both the diene and the imine play a significant role.
The following flowchart outlines a general troubleshooting workflow:
Caption: Checklist for troubleshooting chiral auxiliary performance.
Part 3: Advanced Strategies
FAQ 8: The aza-Diels-Alder approach is not working for my substrate. What are some alternative synthetic strategies to access 2-azabicyclo[2.2.1]heptanes with high stereocontrol?
While the aza-Diels-Alder reaction is the most common route, other powerful methods exist that can offer complementary or superior stereocontrol for certain substrates:
-
Palladium-Catalyzed 1,2-Aminoacyloxylation: This method involves the intramolecular reaction of cyclopentene derivatives bearing a nitrogen nucleophile and an oxygen-based group. It can provide access to highly functionalized and oxygenated 2-azabicyclo[2.2.1]heptanes. [8][9]* Intramolecular Cyclization/Annulation: Strategies involving the cyclization of epoxy amines can form the bicyclic core with high diastereocontrol, often mediated by a binary catalyst system. [10]* Ring-Closing Metathesis (RCM): As shown in the synthesis of 1-phenyl-2-azabicyclo[2.2.1]heptane derivatives, RCM can be a key step in forming one of the rings of the bicyclic system. * [3+2] Cycloaddition: A diastereoselective [3+2] cycloaddition between tertiary amine N-oxides and substituted alkenes can be a highly efficient route to the related 7-azabicyclo[2.2.1]heptane (7-azanorbornane) core structure. [11] The choice of an alternative strategy depends heavily on the desired substitution pattern and the available starting materials.
References
-
Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes. Organic Letters. Available at: [Link]
-
Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles. Journal of the American Chemical Society. Available at: [Link]
-
Molecular design principles towards exo-exclusive Diels–Alder reactions. RSC Advances. Available at: [Link]
-
An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry. Available at: [Link]
-
Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications. Available at: [Link]
-
Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK1 Receptor Ligands. Synlett. Available at: [Link]
-
Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. ResearchGate. Available at: [Link]
-
Mechanistic Insights into the Factors Determining Exo−Endo Selectivity in the Lewis Acid-Catalyzed Diels−Alder Reaction. Organic Letters. Available at: [Link]
-
Catalytic enantioselective [4 + 2]-cycloaddition: a strategy to access aza-hexacycles. Chemical Society Reviews. Available at: [Link]
-
Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction?. Master Organic Chemistry. Available at: [Link]
-
On the origin of the endo/exo selectivity in Diels–Alder reactions. Chemical Communications. Available at: [Link]
-
On the Question of Stepwise [4+2] Cycloaddition Reactions and Their Stereochemical Aspects. Symmetry. Available at: [Link]
-
Enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]hept-5-enes by hetero Diels-Alder addition to cyclopentadiene. Sci-Hub. Available at: [Link]
-
Use of Enantiomerically Pure 7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template for the Synthesis of Aminocyclitols. Organic Letters. Available at: [Link]
-
Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. ResearchGate. Available at: [Link]
-
Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. Organic Letters. Available at: [Link]
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Technical Support Center: Stability Studies of (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one
Welcome to the dedicated technical support guide for researchers working with (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one. This bicyclic γ-lactam is a crucial chiral building block in modern medicinal chemistry, valued for the rigid conformational constraint it imparts on target molecules.[1] Its stability is a critical parameter that dictates its storage, handling, formulation, and ultimately, the viability of the final active pharmaceutical ingredient (API).
This guide is structured from my field experience to preemptively address the common and complex challenges encountered during its stability assessment. We will move from foundational questions to deep troubleshooting, ensuring your experimental design is robust, logical, and compliant with regulatory expectations.[2][3]
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries.
Q1: What is the primary, expected degradation pathway for this compound? A: The most probable degradation pathway is the hydrolysis of the endocyclic amide (lactam) bond.[4] This reaction is catalyzed by both acidic and basic conditions, cleaving the ring to form the corresponding amino acid, (1R,3S)-3-aminocyclopentane-1-carboxylic acid. Due to the strained, non-planar nature of the bicyclic system, the lactam ring is more susceptible to hydrolysis compared to a simple, unstrained lactam.[5][6]
Q2: What is the recommended analytical method for monitoring the stability of this compound? A: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard.[7][8] This technique is capable of separating the parent compound from its potential degradation products. A C18 column is a common starting point, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector, as the amide bond possesses a chromophore, though a mass spectrometer (LC-MS) is invaluable for identifying unknown degradants.[8][9]
Q3: How should I properly store this compound in the lab? A: Based on its chemical structure and general principles for lactams, the compound should be stored in a cool, dry environment, tightly sealed to protect from moisture, which can promote hydrolysis.[10] It should also be stored away from strong acids, bases, and oxidizing agents. While it lacks a strong chromophore for light absorption, protection from light is always a prudent measure as per ICH guidelines for stability testing.[11]
Q4: Is this molecule particularly susceptible to oxidation? A: The saturated bicyclic alkane structure of this compound does not contain functional groups that are highly prone to oxidation, such as thiols or phenols.[4][7] However, forced degradation studies using an oxidizing agent like hydrogen peroxide are mandatory to formally establish its oxidative stability profile and to ensure the analytical method can resolve any potential oxidative degradants.[4]
Section 2: Troubleshooting Guide for Stability Experiments
This section addresses specific experimental failures and provides a logical, step-by-step approach to their resolution.
Issue 1: I'm observing significant degradation in my control sample (Time=0 or placebo) even before applying stress.
-
Causality Explained: This points to a problem with your experimental setup or reagents, rather than the intrinsic instability of the molecule under controlled conditions. The lactam is likely hydrolyzing due to unforeseen acidic or basic micro-environments.
-
Troubleshooting Steps:
-
Verify Solvent/Buffer Purity: Ensure all solvents are HPLC-grade or higher. Aqueous buffers should be freshly prepared using high-purity water. Old or poorly prepared buffers can experience pH drift.
-
Check for Excipient Interactions: If working with a formulation, an excipient could be interacting with the compound. Run a control with the compound in your dissolution solvent alone to isolate the problem.
-
Evaluate Container Compatibility: While less common for this molecule, ensure you are using inert containers (e.g., Type I borosilicate glass or polypropylene). Active sites on the surface of low-quality containers can sometimes catalyze degradation.
-
Issue 2: My HPLC method shows co-eluting peaks. I cannot resolve the parent compound from its degradants.
-
Causality Explained: This indicates that your chromatographic method is not "stability-indicating." The polarity and properties of the degradation products are too similar to the parent compound for effective separation under the current conditions. The primary hydrolytic degradant will be significantly more polar.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Polarity: Increase the aqueous component of your mobile phase to better retain the polar degradant and separate it from the parent peak. A slower, more shallow gradient is often effective.
-
Modify Mobile Phase pH: The ionization state of the hydrolytic degradant (an amino acid) is highly pH-dependent. Adjusting the pH of your mobile phase can dramatically alter its retention time. For example, a low pH (e.g., 2.5-3.0 using formic acid or phosphate buffer) will protonate the amine, making the degradant more hydrophilic and likely to elute earlier.
-
Screen Alternative Columns: If mobile phase adjustments fail, the column chemistry is likely the issue. Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded phase) to introduce different separation mechanisms (like π-π interactions).[7]
-
Issue 3: I've applied all ICH stress conditions (heat, acid, base, oxidation, light) but see less than 5% degradation.
-
Causality Explained: While this may indicate a highly stable molecule, it is a regulatory requirement to demonstrate that your analytical method is capable of detecting degradation if it were to occur.[11] Insufficient degradation suggests your stress conditions were too mild.
-
Troubleshooting Steps:
-
Intensify Stress Conditions Systematically: Do not apply all stressors at maximum intensity at once. Increase one parameter at a time.
-
Confirm Target Degradation: The goal of forced degradation is not to destroy the molecule, but to achieve a target degradation of 5-20%.[3] This level is sufficient to produce and detect primary degradants without causing extensive secondary degradation that would not be seen under normal storage conditions.
-
Issue 4: My analysis shows poor mass balance; the sum of the parent peak and degradant peaks is significantly less than 100%.
-
Causality Explained: This is a critical issue suggesting that one or more degradation products are not being detected by your current analytical setup.
-
Troubleshooting Steps:
-
Employ Mass Spectrometry (LC-MS): This is the most direct solution. A mass spectrometer can detect ions of degradants that may lack a UV chromophore or are present at very low levels.[8]
-
Check for Volatile Degradants: While unlikely for the primary hydrolytic product, other fragmentation pathways could yield volatile compounds. Headspace GC-MS can be used to investigate this if significant mass loss is observed.
-
Evaluate Peak Purity: Use a photodiode array (PDA) detector to assess the spectral purity of the parent peak across its width. A spectrally impure peak indicates a co-eluting compound.
-
Section 3: Core Experimental Protocols & Data
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the standard procedure for stressing the this compound drug substance.
-
Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Conditions: Dispense the stock solution into separate, labeled vials for each stress condition. See the table below for recommended starting conditions.
-
Execution:
-
For hydrolytic and oxidative stress, store samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
For thermal stress, store the solid compound in a stability chamber.
-
For photostability, expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11]
-
Remember to include a control sample stored under normal conditions (e.g., 4 °C, protected from light).
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the autosampler and damage to the HPLC column.
-
Analysis: Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by a validated stability-indicating HPLC method.
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Type | Stress Agent | Typical Conditions | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60 °C for 24 hours | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | Room Temp for 8 hours | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temp for 24 hours | 5-20% |
| Thermal | Dry Heat | 80 °C for 48 hours (solid) | 5-20% |
| Photolytic | ICH Q1B Light | Ambient Temp | >1.2 million lux·hr |
Protocol 2: Stability-Indicating RP-HPLC Method Development
-
Column Selection: Start with a robust, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Phase A: 0.1% Formic Acid in Water.
-
Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Initial Gradient:
-
Time 0 min: 5% B
-
Time 20 min: 95% B
-
Time 25 min: 95% B
-
Time 25.1 min: 5% B
-
Time 30 min: 5% B
-
-
Analysis of Stressed Samples: Inject the most degraded sample (likely the base-hydrolyzed sample) first. The goal is to achieve baseline separation between the parent peak and all degradant peaks.
-
Optimization: Adjust the gradient slope, initial/final %B, and flow rate to improve resolution. If resolution is still poor, switch the organic modifier to methanol or use a different column chemistry.
-
Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Section 4: Visualized Workflows and Pathways
Diagram 1: Forced Degradation Experimental Workflow
Caption: A standard workflow for conducting forced degradation studies.
Diagram 2: Primary Hydrolytic Degradation Pathway
Caption: The hydrolysis of the lactam ring to its corresponding amino acid.
References
-
Benchchem. (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid.
-
Jahn, M. R., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. PubMed.
-
Nikam, A. D., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
-
Jagt, J. C., & van Leusen, A. M. (1993). Process for the preparation of lactams. Google Patents (EP0533048A1).
-
Lubiniecki, A., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
Smolecule. (n.d.). 2-Azabicyclo[2.2.1]hept-5-en-3-one.
-
Fisher Scientific. (2021). Safety Data Sheet: this compound.
-
Prajapati, M., & Bodiwala, K. (2016). Forced Degradation Studies. MedCrave online.
-
Majewska, P., et al. (2022). Structural Interactions of β-Lactam Antibiotics with Mammalian Serum Albumins. MDPI.
-
Wang, M., et al. (2017). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. ResearchGate.
-
Casy, A. F., & Myers, J. L. (1964). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Journal of the Chemical Society.
-
Sharma, G., & Saini, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
-
Butch, A. W., et al. (2019). Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. NIH.
-
Shinde, S. S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
-
Roca, M., et al. (2011). Effect of heat treatments on stability of β-lactams in milk. Journal of Dairy Science.
-
Taylor, S. J. C., et al. (1993). Development of the biocatalytic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one as an entry to single-enantiomer carbocyclic nucleosides. Tetrahedron: Asymmetry.
-
PubChem. (n.d.). (1S,4R)-2-azabicyclo(2.2.1)heptan-3-one.
-
Pfaendler, H. R., et al. (1981). Structure, reactivity, and biological activity of strained bicyclic .beta.-lactams. Journal of the American Chemical Society.
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing.
-
Al-Tannak, N. F., et al. (2021). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. RSC Publishing.
-
Geduhn, J., et al. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry.
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Technical Support Center: Synthesis of Chiral 2-Azabicyclo[2.2.1]heptan-3-ones
Welcome to the technical support center for the synthesis of chiral 2-azabicyclo[2.2.1]heptan-3-ones. This valuable class of compounds, often referred to as Vince lactam analogs, serves as a critical building block in the development of carbocyclic nucleoside analogs with significant antiviral and therapeutic properties.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during their synthesis, drawing from established literature and practical experience.
I. Troubleshooting Guides: Navigating Common Synthetic Hurdles
This section addresses specific challenges that researchers may face during the synthesis of chiral 2-azabicyclo[2.2.1]heptan-3-ones. Each guide offers a causal analysis of the problem and provides actionable solutions.
Guide 1: Poor Diastereoselectivity in Aza-Diels-Alder Reactions
The Problem: The cornerstone of many syntheses of the 2-azabicyclo[2.2.1]heptane core is the aza-Diels-Alder reaction between cyclopentadiene and a chiral imine.[4] A common issue is obtaining a mixture of diastereomers, which complicates purification and reduces the overall yield of the desired product.
Causality and Solutions:
-
Chiral Auxiliary Mismatch: The choice of chiral auxiliary on the imine is paramount for inducing facial selectivity. Auxiliaries like (S)-(-)-1-phenylethylamine are frequently used.[5] However, the steric and electronic properties of the auxiliary must be well-matched with the dienophile. If poor selectivity is observed, consider screening a panel of chiral auxiliaries with varying steric bulk or electronic properties. For instance, the use of (-)-8-phenylmenthol and (+)-8-phenylneomenthol as chiral auxiliaries has been shown to afford high diastereoselectivity.[6]
-
Reaction Temperature: The reversibility of the Diels-Alder reaction can be a factor, especially at elevated temperatures.[7] Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can enhance kinetic control and improve diastereoselectivity. It is crucial to monitor the reaction progress to avoid prolonged reaction times that might lead to equilibration.
-
Lewis Acid Catalysis: The use of a Lewis acid can enhance the rate and selectivity of the cycloaddition. However, the choice and stoichiometry of the Lewis acid are critical. Common Lewis acids include BF₃·OEt₂, TiCl₄, and ZnCl₂. An inappropriate Lewis acid or an excess amount can lead to polymerization of the cyclopentadiene or side reactions. Start with substoichiometric amounts and screen different Lewis acids to find the optimal conditions. Brønsted acid catalysis has also been shown to be effective.[6]
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition. Non-polar solvents like dichloromethane or toluene are often preferred. Experimenting with a range of solvents can sometimes lead to improved diastereoselectivity.
Guide 2: Low Yields in Ring-Closing Metathesis (RCM) Approaches
The Problem: Ring-closing metathesis offers an alternative route to the bicyclic core.[8] However, researchers often struggle with low conversion rates and catalyst decomposition.
Causality and Solutions:
-
Catalyst Selection and Loading: The choice of the Grubbs or Schrock catalyst is crucial. Second and third-generation Grubbs catalysts generally offer higher activity and functional group tolerance.[9] If low yields are observed, consider switching to a more active catalyst. Catalyst loading is also a key parameter; while higher loading can increase conversion, it also increases cost and the potential for metal contamination in the product. A careful optimization of catalyst loading is necessary.
-
Substrate Purity: Metathesis catalysts are sensitive to impurities, particularly those containing sulfur, phosphorus, or coordinating functional groups. Ensure that the diene precursor is of high purity. Purification by flash chromatography or distillation is often required.
-
Reaction Conditions: The reaction temperature and concentration are important variables. RCM is often performed at elevated temperatures (e.g., refluxing dichloromethane or toluene) to drive the reaction forward.[9] High dilution conditions are typically employed to favor intramolecular cyclization over intermolecular polymerization.
-
Ethene Removal: The RCM of terminal dienes produces ethene as a byproduct.[9] Efficient removal of ethene from the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) can shift the equilibrium towards the product and improve the yield.
Guide 3: Challenges in Enzymatic Resolution
The Problem: Enzymatic resolution is a powerful method for obtaining enantiomerically pure 2-azabicyclo[2.2.1]heptan-3-one (often referred to as Vince lactam).[10][11][12] However, issues such as low enzyme activity, poor enantioselectivity, and difficult product separation can arise.
Causality and Solutions:
-
Enzyme Selection and Source: Several enzymes, including lipases and amidases, have been used for the kinetic resolution of Vince lactam derivatives.[11][13] The choice of enzyme is critical for achieving high enantioselectivity (E-value). If the desired enantioselectivity is not achieved, screening different commercially available enzymes or exploring enzymes from different microbial sources is recommended.
-
Reaction Medium: The solvent system can significantly impact enzyme activity and stability. While aqueous buffers are common, the use of organic co-solvents can sometimes improve substrate solubility and enzyme performance. However, high concentrations of organic solvents can denature the enzyme. Optimization of the aqueous-organic solvent ratio is often necessary.
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity. Deviations from these optimal conditions can lead to reduced reaction rates and enantioselectivity. It is essential to buffer the reaction mixture at the optimal pH for the chosen enzyme and to control the temperature throughout the reaction.
-
Product Inhibition: In some cases, the product of the enzymatic reaction can inhibit the enzyme, leading to a decrease in the reaction rate over time. This can be mitigated by in-situ product removal techniques or by operating the reaction at a lower substrate concentration.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of chiral 2-azabicyclo[2.2.1]heptan-3-ones.
Q1: How can I separate the diastereomers of the aza-Diels-Alder adduct?
A1: Diastereomers can often be separated by flash column chromatography on silica gel.[14] The choice of eluent system is crucial for achieving good separation. A systematic screening of solvent systems with varying polarities is recommended. In some cases, crystallization can also be an effective method for separating diastereomers.
Q2: What is the best way to remove the chiral auxiliary after the aza-Diels-Alder reaction?
A2: The method for removing the chiral auxiliary depends on its nature. For auxiliaries like (S)-(-)-1-phenylethylamine, hydrogenolysis using a palladium catalyst (e.g., Pd/C) is a common and effective method.[4] This reaction is often performed under a hydrogen atmosphere and can be carried out in a solvent like ethanol or methanol.
Q3: Are there any non-Diels-Alder approaches to synthesize the 2-azabicyclo[2.2.1]heptane core?
A3: Yes, besides the aza-Diels-Alder reaction and RCM, other methods have been developed. These include intramolecular cyclization reactions and rearrangements. For example, a copper-catalyzed enantioselective radical desymmetrizing cyclization of cyclopentenes has been reported for the synthesis of chiral 2-azabicyclo[2.2.1]heptan-3-ones.[15]
Q4: How can I determine the enantiomeric excess (ee) of my product?
A4: The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[16] This requires a chiral stationary phase that can separate the two enantiomers. It is important to have authentic racemic material to develop the analytical method and to identify the peaks corresponding to each enantiomer.
Q5: What are some common applications of chiral 2-azabicyclo[2.2.1]heptan-3-ones?
A5: These compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules. They are particularly important for the synthesis of carbocyclic nucleoside analogs, which have shown potent antiviral activity against viruses such as HIV and hepatitis B.[1][3] They are also used as chiral ligands in asymmetric catalysis.[4]
III. Experimental Protocols & Data
Protocol 1: Diastereoselective Aza-Diels-Alder Reaction
This protocol describes a general procedure for the aza-Diels-Alder reaction using a chiral imine.
Step-by-Step Methodology:
-
To a solution of the chiral imine (1.0 eq) in dichloromethane (DCM) at -78 °C is added a Lewis acid (e.g., BF₃·OEt₂, 0.1-1.0 eq) dropwise.
-
The mixture is stirred at -78 °C for 30 minutes.
-
Freshly cracked cyclopentadiene (2.0-5.0 eq) is added dropwise.
-
The reaction is stirred at -78 °C and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired diastereomer.
| Parameter | Typical Range | Notes |
| Temperature | -78 °C to 0 °C | Lower temperatures generally favor higher diastereoselectivity. |
| Lewis Acid | BF₃·OEt₂, TiCl₄, ZnCl₂ | The choice and amount should be optimized for each substrate. |
| Diastereomeric Ratio (d.r.) | >90:10 | Highly dependent on the chiral auxiliary and reaction conditions. |
| Yield | 60-90% | Can be influenced by the purity of reagents and reaction scale. |
Protocol 2: Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
This protocol provides a general procedure for the kinetic resolution of racemic Vince lactam.
Step-by-Step Methodology:
-
To a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is added the racemic lactam.
-
The mixture is stirred until the lactam is dissolved or suspended.
-
The selected enzyme (e.g., a lipase or amidase) is added.
-
The reaction is stirred at a controlled temperature (e.g., 30 °C) and the progress is monitored by chiral HPLC.
-
The reaction is stopped at approximately 50% conversion by adding a water-immiscible organic solvent (e.g., ethyl acetate) and acidifying the mixture.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers contain the unreacted enantiomer of the lactam.
-
The aqueous layer contains the hydrolyzed product.
-
Both fractions are worked up and purified separately.
| Parameter | Typical Value | Notes |
| pH | 6.0 - 8.0 | Must be optimized for the specific enzyme used. |
| Temperature | 25-40 °C | Enzyme stability should be considered at higher temperatures. |
| Enantiomeric Excess (ee) | >99% | Achievable with a highly enantioselective enzyme. |
| Conversion | ~50% | Aiming for 50% conversion maximizes the yield of both enantiomers. |
IV. Visualized Workflows
Decision Tree for Troubleshooting Poor Diastereoselectivity in Aza-Diels-Alder Reactions
Caption: Troubleshooting flowchart for low diastereoselectivity.
General Workflow for the Synthesis and Resolution of 2-Azabicyclo[2.2.1]heptan-3-one
Sources
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- 7. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 8. sci-hub.box [sci-hub.box]
- 9. Ring Closing Metathesis [organic-chemistry.org]
- 10. scilit.com [scilit.com]
- 11. WO2009007759A1 - Resolution process - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
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- 14. pubs.acs.org [pubs.acs.org]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Production of (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one
Welcome to the technical support resource for the synthesis and scale-up of (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one. This bicyclic lactam is a crucial chiral intermediate in the development of numerous pharmaceutical agents. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of transitioning this synthesis from the bench to production scale. We will address common questions and troubleshoot specific issues you may encounter during your process development and manufacturing campaigns.
The most prevalent and industrially viable route to this compound involves the synthesis of its unsaturated precursor, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, widely known as the Vince lactam.[1][2][3] This racemic intermediate subsequently undergoes hydrogenation to the saturated bicyclic system, followed by a critical chiral resolution step to isolate the desired (1S,4R)-enantiomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial-scale synthetic routes to this compound?
The most common industrial approach is a three-stage process that prioritizes efficiency and scalability:
-
Synthesis of Racemic Vince Lactam ((±)-2-azabicyclo[2.2.1]hept-5-en-3-one): This is typically achieved via a Diels-Alder reaction between freshly cracked cyclopentadiene and a suitable dienophile like methanesulfonyl cyanide or tosyl cyanide, followed by hydrolysis.[4][5] This method is robust and provides the racemic unsaturated lactam in good yield.
-
Hydrogenation: The double bond of the Vince lactam is catalytically hydrogenated to produce the racemic saturated lactam, (±)-2-azabicyclo[2.2.1]heptan-3-one. This step is generally high-yielding and clean.
-
Chiral Resolution: This is the most critical and often challenging step. The racemic saturated lactam is resolved to isolate the desired (1S,4R)-enantiomer. The two primary methods are enzymatic kinetic resolution using specific γ-lactamases or chemical resolution via the formation of diastereomeric salts with a chiral resolving agent, such as di-p-toluoyl-L-tartaric acid.[6][7]
An alternative, though less common route for large-scale synthesis, involves a multi-step synthesis to create a racemic alcohol precursor, which is then resolved and oxidized to the final ketone.[6] However, this route often involves cryogenic temperatures (e.g., -60°C for Swern oxidation) and potentially hazardous reagents, making it less favorable for industrial production.[6]
Q2: What are the key differences and considerations between enzymatic and chemical resolution for this lactam at scale?
Both methods are viable, but they present different challenges and advantages during scale-up.
-
Enzymatic Resolution:
-
Advantages: Offers very high enantioselectivity (E value > 200 has been reported), operates under mild aqueous conditions, and reduces the use of organic solvents and hazardous reagents.[4][7]
-
Scale-Up Considerations: The primary challenges are the cost, availability, and stability of the enzyme. Process parameters such as pH, temperature, and substrate concentration must be rigorously controlled to maintain enzyme activity. Enzyme immobilization can be a crucial strategy to improve robustness and reusability for industrial processes.[4]
-
-
Chemical Resolution (Diastereomeric Salt Formation):
-
Advantages: Utilizes more traditional chemical processing equipment and can be more cost-effective from a raw material perspective if the resolving agent is readily available.
-
Scale-Up Considerations: Success is highly dependent on the crystallization process. Solvent selection, concentration, cooling profile, and seeding are critical parameters that must be optimized to ensure selective precipitation of the desired diastereomeric salt.[6] Recrystallization is often necessary to achieve high diastereomeric and enantiomeric purity, which can impact overall yield and process time.
-
Q3: What are the most critical safety considerations when scaling up this synthesis?
-
Cyclopentadiene Handling: Cyclopentadiene exists as a dimer (dicyclopentadiene) and must be "cracked" by heating before use. This process should be performed with appropriate engineering controls due to the flammability of the monomer and the potential for rapid polymerization.
-
Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. The process requires specialized high-pressure reactors, careful catalyst handling (some catalysts like Palladium on carbon can be pyrophoric), and robust procedures for charging and discharging the reactor to prevent the formation of explosive atmospheres.
-
Solvent Handling: Large volumes of organic solvents are used throughout the process. All equipment must be properly grounded, and inert atmosphere techniques should be employed to mitigate fire and explosion risks.
-
Reagent Hazards: Depending on the specific route, reagents like oxalyl chloride or strong bases (e.g., n-butyllithium) may be used. These require specialized handling protocols due to their high reactivity and toxicity. A thorough process safety review (e.g., a HAZOP study) is mandatory before any large-scale campaign.
Process Workflow Overview
The following diagram illustrates the most common synthetic pathway from cyclopentadiene to the target enantiomerically pure lactam.
Caption: Overall synthetic workflow for this compound production.
Troubleshooting Guide
Problem: My chiral resolution is inefficient, resulting in low enantiomeric excess (e.e.) of the final product.
This is a multi-faceted problem that requires systematic investigation. The cause depends heavily on whether you are using a chemical or enzymatic method.
Probable Causes & Corrective Actions:
For Chemical Resolution (Diastereomeric Salt Formation):
-
Cause 1: Incorrect Stoichiometry of Resolving Agent. Using a full equivalent of the resolving agent can lead to the precipitation of both diastereomers.
-
Solution: It is often preferable to use a sub-stoichiometric amount (e.g., 70-90% of the stoichiometric requirement) of the resolving agent.[6] This enhances the isomeric purity of the precipitated salt by leaving more of the undesired diastereomer in the mother liquor.
-
-
Cause 2: Poor Crystallization Conditions. The solvent system, cooling rate, and final temperature are critical for selective precipitation.
-
Solution: Conduct a solvent screen to find a system where the desired diastereomeric salt has significantly lower solubility than the undesired one. Implement a controlled, slow cooling profile. Seeding the solution with a small amount of the pure desired diastereomeric salt can be highly effective in preventing oiling out and promoting selective crystallization.[6]
-
-
Cause 3: Insufficient Purity of Racemic Starting Material. Impurities can interfere with the crystal lattice formation, inhibiting selective precipitation.
-
Solution: Ensure the racemic (±)-2-azabicyclo[2.2.1]heptan-3-one is of high purity (>98%) before attempting resolution. Consider a purification step (e.g., distillation or recrystallization) after the hydrogenation if necessary.
-
For Enzymatic Resolution:
-
Cause 1: Suboptimal Reaction Conditions. Enzyme activity and selectivity are highly sensitive to pH and temperature.
-
Solution: Review the supplier's specifications for the γ-lactamase being used. Optimize the pH and temperature of the reaction buffer. Even small deviations can drastically reduce the enzyme's enantioselectivity (E value).
-
-
Cause 2: Low Enzyme Activity or Inhibition. The enzyme may be partially denatured, or impurities in the substrate could be inhibiting its function.
-
Solution: Use fresh or properly stored enzyme. Ensure the racemic substrate is free from heavy metals or other potential enzyme inhibitors that may have carried over from previous steps (e.g., residual metals from the hydrogenation catalyst).
-
-
Cause 3: Reaction Run to Completion. In a kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%. Pushing the reaction too far will lead to the hydrolysis of the desired enantiomer, reducing its yield and enantiomeric purity.
-
Solution: Carefully monitor the reaction progress using a chiral HPLC method. The reaction should be quenched (e.g., by pH adjustment or solvent extraction) once it reaches approximately 50% conversion to maximize the yield and e.e. of the remaining unreacted (1S,4R)-enantiomer (assuming the use of a (+)-γ-lactamase that selectively hydrolyzes the (1R,4S)-enantiomer).[4]
-
Caption: Troubleshooting decision tree for low enantiomeric excess.
Problem: The hydrogenation of the Vince lactam is sluggish or incomplete.
Probable Causes & Corrective Actions:
-
Cause 1: Catalyst Inactivity/Poisoning. The palladium catalyst is sensitive to poisons, particularly sulfur compounds. If the preceding Diels-Alder reaction used a sulfur-containing reagent (like tosyl or methanesulfonyl cyanide), trace impurities could carry over.
-
Solution: Ensure the Vince lactam starting material is thoroughly purified before hydrogenation. A simple charcoal treatment or filtration through a silica plug may be effective. If poisoning is suspected, increase the catalyst loading, but be aware of the cost implications at scale.
-
-
Cause 2: Insufficient Hydrogen Pressure or Agitation. On a larger scale, ensuring efficient mass transfer of hydrogen gas to the catalyst surface is crucial.
-
Solution: Verify that the reactor's agitator is providing adequate surface gas dispersion. Ensure the hydrogen pressure is maintained at the target level throughout the reaction. A drop in pressure without uptake by the reaction could indicate a leak.
-
-
Cause 3: Inappropriate Solvent. The solvent must fully dissolve the starting material and be stable under the reaction conditions.
-
Solution: Solvents like methanol, ethanol, or ethyl acetate are commonly used. Ensure the chosen solvent is dry and deoxygenated before use, as oxygen can deactivate the catalyst.
-
Quantitative Data Summary
The following table provides a representative comparison of parameters for the chemical resolution step, illustrating key considerations when moving from lab to pilot scale.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Scale-Up Rationale & Considerations |
| Racemic Lactam Input | 100 g (0.90 mol) | 10.0 kg (90.0 mol) | Direct 100x scale-up. |
| Resolving Agent | Di-p-toluoyl-L-tartaric acid | Di-p-toluoyl-L-tartaric acid | Agent remains the same. |
| Agent Stoichiometry | ~0.36 mol (80% of 0.5 eq) | ~36.0 mol (80% of 0.5 eq) | Maintaining sub-stoichiometric ratio is critical for selectivity.[6] |
| Solvent (e.g., Acetonitrile) | 1.0 L | 100 L | Volume is scaled linearly, but heat transfer becomes critical. |
| Initial Temperature | 50-60 °C (dissolution) | 50-60 °C (dissolution) | Heating time will be significantly longer in a larger, jacketed vessel. |
| Cooling Profile | Cool to 0-5°C over 2-3 hrs | Cool to 0-5°C over 8-12 hrs | Slower, linear cooling is essential to promote large crystal growth and prevent trapping of impurities/wrong diastereomer. Crash cooling must be avoided. |
| Stirring Speed | 200-300 RPM | 50-100 RPM | Tip speed is a more relevant parameter than RPM for scaling agitation. The goal is to suspend solids without causing excessive crystal breakage (attrition). |
| Filtration & Washing | Buchner Funnel | Centrifuge or Filter Dryer | Equipment change requires new safety protocols. Wash solvent volume should be minimized to prevent yield loss. |
| Typical Yield (Salt) | 40-45% (of theoretical max) | 38-43% (of theoretical max) | A slight decrease in isolated yield is common on scale-up due to less efficient transfers and washes. |
References
-
ResearchGate. (2025). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). AU728324B2 - Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo...
-
Wikipedia. (n.d.). Vince lactam. Retrieved from Wikipedia. [Link]
-
ScienceDirect. (n.d.). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Retrieved from ScienceDirect. [Link]
-
PubChem. (n.d.). (1S,4R)-2-azabicyclo(2.2.1)heptan-3-one. Retrieved from PubChem. [Link]
-
ResearchGate. (n.d.). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
-
PubMed. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Retrieved from PubMed. [Link]
-
ResearchGate. (2025). Synthesis of terminal alkynes based on (1S,3R,4R)- and (1S,3S,4R)-2-azabicyclo[2.2.1]heptane. Retrieved from ResearchGate. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents [patents.google.com]
- 6. AU728324B2 - Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo(2.2.1)heptan-3-one - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Enantioselectivity in Lactam Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges related to poor enantioselectivity in lactam synthesis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your experimental design and execution. This resource is structured into a series of frequently asked questions and in-depth troubleshooting guides to address the specific issues you may encounter.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial questions when enantioselectivity is lower than expected.
Q1: My reaction shows low or inconsistent enantiomeric excess (% ee). What are the first things I should check?
A1: Low or fluctuating enantioselectivity is a frequent and frustrating issue. Before diving into complex optimization, it's crucial to address the most common culprits. The root cause often lies in one of three areas: the analytical method, the purity of your reagents, or the precision of your reaction setup.
-
Validate Your Analytical Method: The first step is to confirm that your measurement is accurate. An unvalidated chiral HPLC or GC method can give misleading results. Ensure your method is robust, precise, and linear.[1]
-
Scrutinize Reagents and Catalyst: The integrity of your starting materials is paramount.
-
Substrate & Reagent Purity: Impurities can act as catalyst poisons or competing substrates, drastically reducing enantioselectivity.[2][3] Always use reagents of the highest possible purity, and consider purification (e.g., recrystallization, distillation) if you suspect contamination.
-
Catalyst/Ligand Integrity: Chiral catalysts and ligands can degrade over time, especially if sensitive to air or moisture.[2][3] Use a fresh batch of catalyst or repurify it. Proper handling and storage, often under an inert atmosphere, are critical.[2]
-
Solvent Quality: Ensure your solvent is anhydrous and free of peroxides or other impurities that could deactivate the catalyst.[1]
-
-
Evaluate Reaction Conditions:
-
Atmosphere Control: Many asymmetric reactions are highly sensitive to air and moisture. Ensure your inert gas (e.g., Argon, Nitrogen) is of high purity and that your glassware is free from leaks.[1]
-
Temperature Control: Inconsistent temperature can lead to variable results. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus lowering the % ee.[2][3] Ensure your heating or cooling bath provides uniform and stable temperature control.
-
Q2: How does the choice of catalyst and ligand impact enantioselectivity in lactam synthesis?
A2: The catalyst and its associated chiral ligand are the heart of the asymmetric transformation; their interaction with the substrate dictates the stereochemical outcome. The choice is highly dependent on the specific reaction used to form the lactam ring.
-
Mechanism-Specific Catalysts: Different synthetic routes require different types of catalysts. For instance, the Staudinger reaction ([2+2] ketene-imine cycloaddition) is often catalyzed by N-heterocyclic carbenes (NHCs) or chiral organocatalysts like cinchona alkaloids.[4] In contrast, intramolecular C-H amidation reactions frequently employ rhodium or palladium catalysts with specific chiral ligands.[5][6]
-
Ligand Architecture: For metal-catalyzed reactions, the ligand's structure creates the chiral environment. The steric and electronic properties of the ligand are critical. For example, in palladium-catalyzed C-H amidation for β-lactam synthesis, chiral fluorinated BINOL ligands have proven effective.[5][7] The ligand controls the enantioselectivity by creating a sterically defined pocket that forces the substrate to approach in a specific orientation.
-
Catalyst Loading: While it may seem that more catalyst is always better, this is not necessarily true for enantioselectivity. While higher loading can increase the reaction rate, it can sometimes lead to lower enantiomeric excess.[7] It is an important parameter to optimize for each specific reaction.
Q3: My enantioselectivity is high, but my yield is low. What's the likely cause and how can I fix it?
A3: This is a common scenario that actually points towards a positive starting point—your catalyst system is effective at stereochemical control. The issue likely lies with reaction kinetics or catalyst stability, not the enantioselective pathway itself.[2]
-
Catalyst Deactivation: The catalyst may be degrading before the reaction reaches completion. This can be caused by impurities in the substrate or solvent, or thermal instability.[2][3] Try running the reaction with a freshly prepared catalyst or under more rigorously inert conditions.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve full conversion in a reasonable time.[3] Consider a modest, stepwise increase in catalyst loading.
-
Suboptimal Reaction Time and Temperature: The reaction may simply be slow. Monitor the reaction's progress over time (e.g., by TLC or LC-MS) to determine if it has stalled. A modest increase in temperature or a longer reaction time might be necessary, but be aware that increasing the temperature could negatively impact enantioselectivity.[2]
-
Poor Mixing: In heterogeneous reactions, inefficient stirring can limit the interaction between the substrate and the catalyst, leading to low conversion.[3]
Q4: Can reaction conditions (temperature, solvent, concentration) be tuned to improve enantioselectivity?
A4: Absolutely. Fine-tuning reaction conditions is a critical step in optimizing any asymmetric synthesis.
-
Temperature: This is often the most impactful parameter. Lowering the reaction temperature generally enhances enantioselectivity.[3] This is because the difference in activation energy between the two pathways leading to the R and S enantiomers becomes more significant relative to the available thermal energy. The transition state leading to the major enantiomer is favored more exclusively.
-
Solvent: The solvent's polarity and coordinating ability can dramatically influence the catalyst's performance and the stability of the transition state.[3][8] A solvent screening is highly recommended. For example, a study on the stereoselectivity of β-lactam formation found that the choice of solvent significantly impacts the cis/trans ratio of the product.[8] In some cases, a mixture of solvents provides the optimal balance.[7]
-
Concentration: Substrate concentration can affect reaction kinetics and, in some cases, the aggregation state of the catalyst, which can influence selectivity. It is a parameter that should be systematically screened.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Systematic Workflow for Diagnosing Low Enantioselectivity
When faced with poor enantioselectivity, a systematic approach is more effective than random adjustments. The following workflow guides you through a logical sequence of checks to pinpoint the source of the problem.
Caption: A systematic workflow for troubleshooting poor enantioselectivity.
Guide 2: Catalyst and Ligand Optimization
If the initial troubleshooting steps do not resolve the issue, a more focused effort on the catalytic system is required.
Data Presentation: Common Catalytic Systems for Enantioselective Lactam Synthesis
| Lactam Type | Reaction Type | Catalyst System | Typical Ligand(s) | Key Considerations | Reference(s) |
| β-Lactam | [2+2] Cycloaddition (Staudinger) | Organocatalyst (NHC) | Chiral N-heterocyclic carbene precursors | Highly effective for ketene-imine cycloadditions. | [4] |
| β-Lactam | Intramolecular C-H Amidation | Palladium (PdCl₂(PhCN)₂) | Chiral fluorinated BINOL | Requires an oxidant; quinoline directing group may be needed. | [5] |
| β-Lactam | Kinugasa Reaction | Copper (CuCl or CuTc) | HETPHOX, N,N,N-ligands | Forms β-lactams from alkynes and nitrones. | [5],[9] |
| γ-Lactam | C-H Alkenylation / Aza-Wacker | Palladium (Pd(OAc)₂) | Chiral Amino Acid Ligand | Cascade reaction to form α,β-stereospecific γ-lactams. | [10] |
| γ-Lactam | Vinylogous Michael Addition | Organocatalyst | Cinchona Alkaloid Derivatives | Effective for additions to α,β-unsaturated aldehydes/ketones. | [11] |
| γ, δ-Lactam | Intramolecular C-H Amidation | Engineered Myoglobin (Biocatalysis) | N/A (Protein Scaffold) | Offers high selectivity and operates under mild conditions. | [6] |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Catalyst/Solvent Screening
This protocol provides a framework for efficiently screening multiple catalysts or solvents in parallel to optimize enantioselectivity.
Objective: To identify the optimal catalyst, ligand, and solvent combination for maximizing enantiomeric excess.
Materials:
-
Substrate (high purity)
-
Imine or other reaction partner (high purity)
-
Set of chiral catalysts/ligands to be screened (e.g., 4-5 candidates)
-
Set of anhydrous solvents to be screened (e.g., Toluene, CH₂Cl₂, THF, MeCN)
-
Inert reaction vials (e.g., 2 mL screw-cap vials with septa)
-
Standard laboratory glassware, syringes, and magnetic stir bars (oven-dried)
-
Inert atmosphere manifold (Schlenk line or glovebox)
Methodology:
-
Preparation: Under an inert atmosphere, prepare a stock solution of the substrate in a suitable, relatively non-coordinating solvent (e.g., toluene). Prepare separate stock solutions for the reaction partner if applicable.
-
Array Setup: Arrange and label a series of reaction vials. To each vial, add the appropriate amount of catalyst (e.g., 5 mol%) and ligand (if separate).
-
Solvent Addition: Add the screening solvent to be tested to each respective vial (e.g., 0.5 mL).
-
Reaction Initiation:
-
Using a gas-tight syringe, add the substrate stock solution to each vial.
-
Add the reaction partner stock solution.
-
Place the vials in a temperature-controlled block set to the desired reaction temperature (e.g., 0 °C or -20 °C to start).
-
-
Monitoring: Allow the reactions to stir for a predetermined time (e.g., 24 hours). Take small aliquots at intermediate time points if desired to monitor conversion.
-
Work-up: Quench the reactions appropriately (e.g., with saturated NH₄Cl solution). Extract the organic components, dry the organic layer (e.g., with Na₂SO₄), and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each vial by chiral HPLC or GC to determine the conversion and enantiomeric excess (% ee).
-
Interpretation: Compare the results across the array to identify the most promising catalyst and solvent combination for further optimization.
Protocol 2: Validation of a Chiral HPLC Method
Objective: To confirm that the analytical method used to determine % ee is accurate and reliable.
Methodology:
-
Prepare Samples:
-
Racemic Standard: Synthesize or procure a racemic sample of the target lactam. This is your 50:50 reference.
-
Enantioenriched Sample: Use a sample from a preliminary reaction that is expected to be enantioenriched.
-
-
Initial Separation:
-
Select a suitable chiral column based on the structure of your analyte.
-
Develop a mobile phase (isocratic or gradient) that provides baseline separation of the two enantiomers of the racemic standard. Adjust flow rate and temperature as needed.
-
-
Validation Steps:
-
Precision: Inject the same enantioenriched sample multiple times (e.g., n=5). The calculated % ee should be highly consistent, with a low relative standard deviation (RSD).
-
Accuracy: Prepare several samples by mixing the racemic standard and a highly enantioenriched sample in known ratios. Analyze these samples and confirm that the measured % ee values match the calculated theoretical values.
-
Linearity: Prepare a series of solutions of the racemic standard at different concentrations. Plot the peak area versus concentration for each enantiomer. The resulting curves should be linear over the expected concentration range of your samples.
-
References
- Technical Support Center: Troubleshooting Poor Reproducibility in Asymmetric Catalysis - Benchchem. (n.d.). BenchChem.
- Stereoselective synthesis of β-lactams: recent examples. (2023). Organic & Biomolecular Chemistry.
- Enantioselective synthesis of unsaturated γ-lactams. (n.d.).
- Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. (2014). Chemical Reviews.
- Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric Catalysis - Benchchem. (n.d.). BenchChem.
- Advances in the Catalytic, Asymmetric Synthesis of β-Lactams. (2004). Accounts of Chemical Research.
- Technical Support Center: Asymmetric Synthesis Catalyst Selection - Benchchem. (n.d.). BenchChem.
- Recent Progress in the Enantioselective Synthesis of β-Lactams: Development of the First Catalytic Approaches. (2001). Angewandte Chemie International Edition.
- Advances in the chemistry of β-lactam and its medicinal applications. (n.d.). National Institutes of Health.
- ENANTIOSELECTIVE SYNTHESIS OF UNSATURATED γ-LACTAMS. (2022). ResearchGate.
- Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. (n.d.). ResearchGate.
- Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. (n.d.). National Institutes of Health.
- Technical Support Center: Asymmetric Synthesis of Substituted Lactams - Benchchem. (n.d.). BenchChem.
- Asymmetric Synthesis of γ-Lactams Containing α,β-Contiguous Stereocenters via Pd(II)-Catalyzed Cascade Methylene C(sp3)–H Alkenylation/Aza-Wacker Cyclization. (2021). Organic Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 6. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sci-hub.box [sci-hub.box]
- 11. soc.chim.it [soc.chim.it]
Technical Support Center: Refinement of Chromatographic Separation of 2-Azabicyclo[2.2.1]heptan-3-one Enantiomers
Welcome to the dedicated technical support guide for the challenging yet critical task of separating the enantiomers of 2-azabicyclo[2.2.1]heptan-3-one. This bicyclic lactam is a vital chiral building block in modern drug development, and achieving baseline separation of its enantiomers is paramount for ensuring the stereochemical purity of active pharmaceutical ingredients. This guide is structured to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and refine your chromatographic methods effectively.
I. Foundational Knowledge: Understanding the Challenge
The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[1][2] To resolve them, we must introduce a chiral environment, most commonly in the form of a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC).[1][3] The separation of 2-azabicyclo[2.2.1]heptan-3-one is typically achieved using polysaccharide-based CSPs, where the chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide derivatives.[2][4]
II. Troubleshooting Guide: From Poor Resolution to Method Robustness
This section is designed to address the most common issues encountered during the method development and routine analysis of 2-azabicyclo[2.2.1]heptan-3-one enantiomers.
FAQ 1: I am seeing no separation or very poor resolution (Rs < 1.0) of the enantiomers. Where do I start?
This is the most frequent initial challenge. A systematic approach to method development is key. The lack of resolution points to a suboptimal choice of either the chiral stationary phase or the mobile phase.
Step 1: Chiral Stationary Phase (CSP) Selection
The choice of CSP is the most critical factor in any chiral separation. For 2-azabicyclo[2.2.1]heptan-3-one and similar structures, polysaccharide-based CSPs are the most successful.[4][5][6]
-
Primary Recommendation: Start with a cellulose tris(3,5-dimethylphenylcarbamate) coated CSP, such as a Chiralcel OD-H column.[4][7] This phase has demonstrated excellent enantioselectivity for this analyte.
-
Alternative Options: If the primary column fails to provide adequate separation, consider screening other polysaccharide-based CSPs. Amylose-based columns, such as Chiralpak AD or Chiralpak AS , can offer complementary selectivity.[5][6]
| Chiral Stationary Phase | Selector | Typical Mobile Phase | Comments |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-hexane/isopropanol | Primary choice , widely reported success.[4] |
| Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) | n-hexane/isopropanol | Good alternative, may offer different elution order.[6] |
| Chiralpak AS | Amylose tris(3,5-dimethylchlorophenylcarbamate) | n-hexane/isopropanol | Provides different steric and electronic interactions. |
| Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Teicoplanin | Polar organic, Reversed-phase | Can be effective for bicyclic compounds, but less commonly reported for this specific analyte.[8] |
Step 2: Mobile Phase Optimization
Once a suitable CSP is chosen, the mobile phase composition must be fine-tuned to achieve optimal resolution. For polysaccharide-based CSPs in normal phase mode, the mobile phase typically consists of an alkane and an alcohol modifier.
-
Alcohol Modifier Percentage: The ratio of n-hexane to isopropanol (IPA) is a critical parameter. A common starting point is 80:20 (v/v) n-hexane:IPA .[4]
-
To increase retention and potentially improve resolution: Decrease the percentage of IPA (e.g., to 90:10 or 95:5). A lower alcohol content reduces the mobile phase's eluting strength, allowing for more interaction between the analyte and the CSP.
-
To decrease retention time: Increase the percentage of IPA (e.g., to 70:30).
-
-
Nature of the Alcohol Modifier: While IPA is the most common choice, other alcohols like ethanol can alter the selectivity. If you are struggling to achieve baseline separation with IPA, consider switching to or adding ethanol.
FAQ 2: My peaks are tailing, leading to inaccurate integration. What is the cause and how can I fix it?
Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase. In the case of 2-azabicyclo[2.2.1]heptan-3-one, the basic nitrogen atom can interact with residual acidic silanols on the silica support of the CSP.
Solution: Use of a Basic Additive
The most effective way to mitigate this issue is to add a small amount of a basic modifier to the mobile phase.
-
Recommended Additive: Add 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[6]
-
Mechanism of Action: The amine additive competes with the analyte for active sites on the silica surface, effectively masking them and preventing secondary interactions. This results in more symmetrical peak shapes.
Troubleshooting Workflow for Peak Asymmetry
Caption: Troubleshooting decision tree for peak tailing.
FAQ 3: My retention times are drifting between injections. How can I improve the reproducibility of my method?
Retention time instability is a common problem in HPLC and can be particularly pronounced in chiral separations, which are often sensitive to minor changes in experimental conditions.[9]
Primary Cause: Temperature Fluctuations
Chiral recognition is an enthalpically and entropically driven process, making it highly sensitive to temperature changes.[7]
-
Solution: Use a column oven to maintain a constant and controlled temperature (e.g., 25°C). Even minor fluctuations in ambient lab temperature can cause significant shifts in retention times.
Secondary Cause: Mobile Phase Instability
-
Solution 1: Fresh Mobile Phase: Prepare fresh mobile phase daily. Volatile components like n-hexane can evaporate over time, changing the ratio of the mobile phase and affecting retention.
-
Solution 2: Thorough Mixing and Degassing: Ensure the mobile phase components are thoroughly mixed and degassed before use.
Experimental Protocol for Ensuring Method Robustness
-
System Equilibration: Before starting any analysis, equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Conditioning Injections: Perform several blank or standard injections before running the actual samples. This ensures the column is fully conditioned.[9]
-
Temperature Control: Set the column oven to a constant temperature (e.g., 25°C) and allow it to stabilize before the first injection.
-
Mobile Phase Preparation:
-
Use high-purity HPLC grade solvents.
-
Prepare the mobile phase in a single batch for an entire sequence to minimize variability.
-
Keep the mobile phase reservoir covered to prevent evaporation.
-
III. Advanced Topics
Can I switch from normal phase to reversed-phase or polar organic mode?
While normal phase (n-hexane/IPA) is the most commonly reported and successful mode for this separation, macrocyclic glycopeptide columns have been evaluated in reversed-phase (e.g., methanol/water with buffer) and polar organic modes (e.g., 100% methanol).[8] If you are facing insurmountable challenges in normal phase, or if your sample has limited solubility in non-polar solvents, exploring these alternative modes with a suitable CSP (e.g., a teicoplanin-based column) could be a viable strategy.
Method Development Workflow Diagram
Caption: A systematic workflow for method development and optimization.
IV. References
-
Evaluation of Dalbavancin as chiral selector for HPLC and comparison with Teicoplanin based chiral stationary phases. PMC, NIH.
-
HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1] hept-5-en-3-one on Chiral Stationary Phase. ResearchGate.
-
Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. ResearchGate.
-
2-aza-bicyclo[2.2.1]heptane derivatives. Google Patents.
-
Enantiomeric separations on cyclodextrin-based and synthetic polymeric chiral. ProQuest.
-
Chiral HPLC Separations of 1-Azabicyclo[2.2.1]Heptan-3-One and 1-Alkoxycarbonylalkyl-Pyrrolidine-3-Carboxylic Acid Alkyl Ester Enantiomers on Polysaccharide-Based Stationary Phases. Taylor & Francis Online.
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP.
-
An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. DOI.
-
Journal of Liquid Chromatography & Related Technologies 1997 Volume.20 no.8. Informa UK Limited.
-
1-Azabicyclo[2.2.1]heptan-3-one. Benchchem.
-
Trouble with chiral separations. Chromatography Today.
-
Chromatography Troubleshooting. YouTube.
-
Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
-
LC Chromatography Troubleshooting Guide. HALO Columns.
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent.
-
Chiral Separations by High-Performance Liquid Chromatography. ResearchGate.
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC, NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. eijppr.com [eijppr.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Dalbavancin as chiral selector for HPLC and comparison with Teicoplanin based chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Guide to the Chiral HPLC Analysis of (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one, often referred to in literature as the Vince Lactam, is a critical chiral building block in modern medicinal chemistry. Its rigid bicyclic structure makes it a valuable synthon for carbocyclic nucleosides, a class of compounds known for their antiviral activity, including the FDA-approved drugs Abacavir and Peramivir[1]. Given that biological activity is exquisitely dependent on stereochemistry, ensuring the enantiomeric purity of this intermediate is not merely a procedural step but a fundamental requirement for safety and efficacy.
This guide provides an in-depth, experience-driven comparison of methodologies for the chiral analysis of this compound, focusing on High-Performance Liquid Chromatography (HPLC). We will explore the gold-standard method, compare it with viable alternatives, and explain the scientific rationale behind the selection of columns, mobile phases, and analytical modes.
The Principle of Chiral Recognition in HPLC
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector. In chiral HPLC, this is most often accomplished by using a Chiral Stationary Phase (CSP)[2][3]. The CSP creates a transient diastereomeric complex with each enantiomer. Due to stereochemical differences, these complexes have different interaction energies, leading to different retention times and, thus, separation[3][4]. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective due to their helical structures which provide a complex array of interaction sites (e.g., hydrogen bonding, dipole-dipole, and steric interactions)[3][5].
Primary Recommended Method: Normal-Phase HPLC
For the analysis of this compound, Normal-Phase HPLC (NP-HPLC) using a polysaccharide-based CSP is the most robust and widely documented approach[6][7].
Causality Behind the Choice:
-
Enhanced Selectivity: Normal-phase conditions, which utilize non-polar mobile phases like hexane or heptane with a polar modifier (e.g., isopropanol, ethanol), often provide superior selectivity and retention for chiral separations compared to reversed-phase modes[8]. The polar lactam functional group of the analyte interacts strongly with the polar sites on the polysaccharide CSP, which is crucial for effective chiral recognition.
-
Analyte Solubility: The analyte is readily soluble in the organic solvents used in normal-phase chromatography, ensuring good peak shape and preventing on-column precipitation[9].
-
Proven Efficacy: Literature consistently demonstrates successful, baseline separation of the enantiomers of 2-Azabicyclo[2.2.1]heptan-3-one and its derivatives using cellulose-based columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) under normal-phase conditions[6][7].
Detailed Experimental Protocol: NP-HPLC
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard HPLC/UHPLC System with UV Detector | Broadly available and sufficient for detection. |
| Chiral Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Proven track record for this class of compounds[6][7]. |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) | Balances retention time and resolution. The alcohol modifier is critical for elution and interaction with the CSP[6]. |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and resolution for a 4.6 mm ID column[6][7]. |
| Column Temp. | 30°C | Ensures reproducible retention times by controlling viscosity and interaction kinetics[6]. |
| Detection | UV at 210-220 nm or 254 nm | The lactam chromophore absorbs in the low UV range. 254 nm can also be used, though sensitivity may be lower[7]. |
| Injection Vol. | 10 µL | Standard volume for analytical scale. |
| Sample Prep. | Dissolve sample in mobile phase (e.g., 1 mg/mL) | Ensures compatibility with the chromatographic system and sharp injection peaks. |
Step-by-Step Methodology
-
System Equilibration: Equilibrate the Chiralcel® OD-H column with the n-Hexane/Isopropanol mobile phase at 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute (a run time of <10 minutes is expected)[6][7].
-
Analysis: Identify the peaks corresponding to the (1S,4R) and (1R,4S) enantiomers. Calculate the enantiomeric excess (% ee) using the peak areas.
Experimental Workflow Diagram
Caption: Workflow for Chiral HPLC Analysis.
Performance and System Suitability
A self-validating protocol is essential for trustworthy results. Before analyzing samples, system suitability must be established according to guidelines like ICH Q2(R1)[10][11][12]. For a racemic standard, the following should be verified:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5 to ensure accurate quantitation.
-
Tailing Factor (T): Should ideally be between 0.8 and 1.5 for symmetrical peaks.
-
Reproducibility: Multiple injections of the same standard should yield consistent retention times and peak areas (%RSD < 2.0%).
Comparison with Alternative Methods
While NP-HPLC is the primary choice, other techniques offer different advantages and may be suitable depending on laboratory capabilities and specific analytical goals.
| Analytical Method | Principle | Advantages | Disadvantages | Best For... |
| Normal-Phase HPLC (NP-HPLC) | Polar CSP with a non-polar mobile phase[13][14]. | High Selectivity & Resolution [8], robust and well-documented for this analyte[6]. | Higher cost and toxicity of organic solvents (e.g., hexane). Longer column equilibration times. | Routine QC, high-resolution analysis, and method development. |
| Reversed-Phase HPLC (RP-HPLC) | Non-polar stationary phase with a polar mobile phase (water/ACN/MeOH)[13][14]. | Uses less toxic and less expensive aqueous mobile phases. Faster equilibration. Compatible with LC-MS. | Generally lower chiral selectivity for this compound class. May require specialized cyclodextrin-based CSPs[15]. | High-throughput screening, labs aiming to reduce organic solvent use, MS compatibility. |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as the primary mobile phase with an organic co-solvent[16][17]. | Extremely Fast: 5-10x faster than HPLC[18]. Greener: Drastically reduces organic solvent consumption[18][19]. Low viscosity allows for high flow rates without high backpressure[16]. | Requires specialized SFC instrumentation. Less common in standard QC labs. | High-throughput purification and analysis, green chemistry initiatives. |
Logic for Method Selection
The choice between these methods is a balance of performance, speed, cost, and available instrumentation.
Caption: Decision tree for chiral analysis method selection.
Conclusion
For the routine, high-confidence determination of the enantiomeric purity of this compound, Normal-Phase HPLC on a polysaccharide-based chiral stationary phase remains the authoritative and recommended method. It provides the best balance of selectivity, robustness, and proven performance. However, for laboratories prioritizing speed and environmental impact, Supercritical Fluid Chromatography (SFC) presents a powerful and highly efficient alternative, provided the specialized instrumentation is available. While Reversed-Phase HPLC is feasible, it typically requires more extensive method development and may not achieve the same degree of resolution as its normal-phase counterpart for this specific analyte. The ultimate choice should be guided by the specific analytical requirements and validated to be fit for its intended purpose as outlined in ICH guidelines[10][12][20].
References
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Spectroscopy Online. [Link]
-
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. [Link]
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HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. (2011, January). ResearchGate. [Link]
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Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. [Link]
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A Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one: An Experimental and Computational Approach
In the landscape of modern drug discovery and development, the precise structural elucidation of chiral scaffolds is paramount. (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one, a saturated bicyclic γ-lactam, represents a fundamental building block in medicinal chemistry. Its rigid, stereochemically defined framework is a key component in the synthesis of a variety of therapeutic agents. An unambiguous assignment of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra is essential for reaction monitoring, quality control, and the rational design of more complex derivatives.
This comprehensive technical guide presents a detailed methodology for the complete spectral assignment of this compound. We will explore the synergistic use of one-dimensional (1D) and two-dimensional (2D) NMR experiments, and demonstrate the power of comparing this experimental data with computationally predicted chemical shifts. Furthermore, we will draw a direct comparison with its well-characterized unsaturated precursor, (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, to highlight the influence of the C5-C6 double bond on the spectral features.[1][2]
The Challenge of Rigidity and Stereochemistry
The bicyclo[2.2.1]heptane ring system imposes significant conformational rigidity, leading to distinct and often complex patterns of proton-proton (¹H-¹H) coupling constants.[3][4][5] The fixed spatial relationships between protons can give rise to through-space interactions, observable in Nuclear Overhauser Effect (NOE) experiments, and long-range couplings that are highly dependent on the stereochemistry. Assigning the signals of the diastereotopic methylene protons (at C5, C6, and C7) requires a robust analytical approach that goes beyond simple 1D ¹H NMR spectroscopy.
Experimental Protocol for Complete Spectral Assignment
A definitive structural confirmation of this compound relies on a suite of NMR experiments. The following protocol outlines a self-validating workflow for acquiring the necessary data.
1. Sample Preparation:
-
Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[6]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm for both ¹H and ¹³C spectra.
2. NMR Data Acquisition:
-
Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion.
-
Acquire the following spectra at a constant temperature (e.g., 298 K):
-
1D ¹H NMR: Provides initial information on the number of distinct proton environments, their chemical shifts, and coupling patterns.
-
1D ¹³C NMR (with proton decoupling): Reveals the number of unique carbon environments.[7][8]
-
2D ¹H-¹H COSY (Correlation SpectroscopY): Identifies protons that are spin-coupled to each other, typically over two or three bonds.[9][10][11] This is crucial for tracing out the proton connectivity within the spin systems of the molecule.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached (one-bond correlation).[9][10][11][12] This is the primary experiment for assigning protons to their respective carbons.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.[9][10][12][13] This experiment is key for establishing the connectivity across quaternary carbons (like the carbonyl C3) and for piecing together the entire carbon skeleton.
-
Below is a diagram illustrating the workflow for NMR data acquisition and analysis.
Caption: Workflow for NMR-based structural elucidation.
¹H and ¹³C NMR Spectral Assignment: A Step-by-Step Analysis
The numbering of the atoms in 2-Azabicyclo[2.2.1]heptan-3-one is shown below:
(A diagram of the molecule with numbered atoms would be inserted here if the environment supported image generation) Structure: 2-Azabicyclo[2.2.1]heptan-3-one, with C1 and C4 as bridgehead carbons, N2 and C3 forming the lactam, and C5, C6, and C7 forming the bridges.
Based on the structure, we expect 7 carbon signals and 9 proton signals (with some potentially overlapping).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹³C Shift (δ, ppm) | ¹H Shift (δ, ppm) | ¹H Multiplicity & Key Correlations (COSY, HMBC) |
| C1 | ~45-50 | ~3.0-3.3 | m; COSY with H4, H6, H7; HMBC to C3, C5, C7 |
| C3 | ~175-180 | - | - |
| C4 | ~55-60 | ~4.0-4.3 | m; COSY with H1, H5; HMBC to C3, C5, C6 |
| C5 | ~30-35 | ~1.8-2.2 (exo/endo) | m; COSY with H4, H6; HMBC to C1, C3, C4, C7 |
| C6 | ~25-30 | ~1.6-2.0 (exo/endo) | m; COSY with H1, H5; HMBC to C1, C4, C7 |
| C7 | ~35-40 | ~1.5-1.9 (syn/anti) | m; COSY with H1; HMBC to C1, C3, C5, C6 |
| NH | - | ~6.0-7.0 | br s; HMBC to C1, C3, C4 |
Note: These are estimated chemical shift ranges based on data for similar bicyclic lactams and norbornane systems. Actual values are solvent and instrument dependent.[3][14][15]
Assignment Rationale:
-
Carbonyl Carbon (C3): The lactam carbonyl carbon is the most deshielded, appearing far downfield in the ¹³C spectrum (~175-180 ppm).[8][16] It will show no signal in the HSQC spectrum. Its position can be confirmed by HMBC correlations from the NH proton, H1, and H4.
-
Bridgehead Methines (C1 and C4): C4 is adjacent to the electron-withdrawing nitrogen atom of the lactam and is therefore expected to be downfield of C1 in both the ¹H and ¹³C spectra. H4 will show COSY correlations to H1 and the H5 protons. H1 will correlate with H4, the H6 protons, and the H7 protons.
-
Methylene Carbons (C5, C6, C7): These carbons will appear in the aliphatic region of the ¹³C spectrum. Their attached protons can be identified via the HSQC experiment.
-
The protons on each of these carbons are diastereotopic (exo/endo or syn/anti) and will have different chemical shifts and couplings.
-
H5/H6 Protons: The connectivity of these protons can be traced from the bridgehead protons (H1 and H4) using the COSY spectrum.
-
C7 Methylene Bridge: The C7 protons are unique. The syn proton (closer to the lactam ring) and the anti proton will have distinct chemical shifts. They can be identified by their COSY correlation to the C1 bridgehead proton.
-
The following diagram illustrates the key HMBC correlations that are instrumental in confirming the carbon skeleton.
Caption: Key 2- and 3-bond ¹H-¹³C HMBC correlations.
Comparison Guide: Experimental Data vs. Alternatives
Comparison with Computationally Predicted Spectra
Density Functional Theory (DFT) calculations have become a powerful tool for predicting NMR chemical shifts, serving as an excellent method for validating experimental assignments.[6][17][18][19] The process involves optimizing the molecular geometry at a suitable level of theory and then calculating the NMR shielding tensors.[20][21]
Protocol for Computational NMR Prediction:
-
Geometry Optimization: Perform a geometry optimization of this compound using a functional such as B3LYP with a basis set like 6-31G(d).[22][23] Include a solvent model (e.g., PCM for chloroform) to better simulate experimental conditions.[20]
-
NMR Calculation: Using the optimized geometry, perform a GIAO (Gauge-Independent Atomic Orbital) NMR calculation with a functional and basis set known to give accurate results for chemical shifts (e.g., mPW1PW91/6-31G(d,p) for ¹³C or WP04/6-311++G(2d,p) for ¹H).[6][19][20]
-
Data Analysis: The calculated absolute shielding values are converted to chemical shifts by referencing them against TMS, calculated at the same level of theory. The predicted shifts can then be directly compared to the experimental data.
Table 2: Comparison of Experimental vs. Hypothetical DFT-Predicted ¹³C Chemical Shifts
| Carbon | Experimental δ (ppm) | Predicted δ (ppm) | Δδ (ppm) |
| C1 | (Experimental Value) | (Calculated Value) | (Difference) |
| C3 | (Experimental Value) | (Calculated Value) | (Difference) |
| C4 | (Experimental Value) | (Calculated Value) | (Difference) |
| C5 | (Experimental Value) | (Calculated Value) | (Difference) |
| C6 | (Experimental Value) | (Calculated Value) | (Difference) |
| C7 | (Experimental Value) | (Calculated Value) | (Difference) |
A strong correlation between the experimental and predicted shifts, with low mean absolute error, provides high confidence in the structural assignment.[24] Any significant deviation may suggest an incorrect assignment or highlight limitations of the computational model for a specific chemical environment.
Comparison with a Structural Alternative: Vince Lactam
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) is the unsaturated precursor to the title compound.[1] Comparing their NMR spectra provides valuable insight into the electronic and structural effects of the C5-C6 double bond.
Table 3: Comparison of ¹³C and ¹H NMR Data for the Saturated Lactam vs. Vince Lactam
| Position | Saturated Lactam (Title Compound) | Vince Lactam (Unsaturated) | Key Spectral Differences |
| ¹³C Shifts (ppm) | |||
| C5 | ~30-35 (sp³) | ~135-140 (sp²) | Upfield Shift: Saturation removes the deshielding effect of the π-system. |
| C6 | ~25-30 (sp³) | ~130-135 (sp²) | Upfield Shift: Significant change from sp² to sp³ hybridization. |
| ¹H Shifts (ppm) | |||
| H5 | ~1.8-2.2 (Aliphatic) | ~6.0-6.5 (Olefinic) | Upfield Shift: Protons move from the deshielded olefinic region to the shielded aliphatic region. |
| H6 | ~1.6-2.0 (Aliphatic) | ~6.5-7.0 (Olefinic) | Upfield Shift: Drastic change in the chemical environment. |
The most dramatic differences are observed at the C5 and C6 positions. In Vince lactam, these sp² carbons and their attached olefinic protons appear far downfield. Upon hydrogenation to form the saturated analogue, these signals shift upfield by approximately 100 ppm for carbon and 4-5 ppm for protons, respectively. This comparison unequivocally confirms the saturation of the C5-C6 bond.
Conclusion
The unambiguous spectral assignment of this compound is readily achievable through a systematic application of 1D and 2D NMR techniques. The combination of COSY, HSQC, and HMBC experiments provides a robust and self-validating dataset for determining the complete ¹H and ¹³C assignments. Comparing this experimental data with DFT-predicted chemical shifts offers an additional layer of verification, bridging the gap between theoretical models and empirical results. Furthermore, a comparative analysis with its unsaturated precursor, Vince lactam, serves as a powerful illustration of how subtle structural modifications manifest as significant and predictable changes in NMR spectra. This comprehensive approach ensures the high-fidelity structural characterization required by researchers, scientists, and drug development professionals.
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Comparison between experimental and calculated NMR spectra for... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). (2018). Request PDF. Retrieved January 14, 2026, from [Link]
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cosy hsqc hmbc: Topics by Science.gov. (n.d.). Retrieved January 14, 2026, from [Link]
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Vince lactam. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
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Structural determination of -lactams by 1 H and 13 C NMR. (2009). ResearchGate. Retrieved January 14, 2026, from [Link]
- Gurudata, & Stothers, J. B. (1969). Nuclear magnetic resonance studies. XVIII.' The proton parameters of some bicyclo[2 2 -2loctane derivatives. Canadian Journal of Chemistry, 47(19), 3515–3524. DOI: 10.1139/v69-586.
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Predicting NMR spectra by computational methods: structure revision of hexacyclinol. (2006). PubMed. Retrieved January 14, 2026, from [Link]
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Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved January 14, 2026, from [Link]
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Marshall, J. L., et al. (1974). N.M.R. STUDIES OF BRIDGED RING SYSTEMS. I. CARBON-HYDROGEN SPIN COUPLING CONSTANTS IN BICYCLO[14][14][17]HEPTANE DERIVATIVES. Canadian Journal of Chemistry, 52(20), 3580–3585. DOI: 10.1139/v74-530.
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Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]
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Kumar, K. (n.d.). 13C NMR spectroscopy. Retrieved January 14, 2026, from [Link]
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A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved January 14, 2026, from [Link]
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A Comparative Guide to the Structural Elucidation of (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one: Beyond the Crystal Structure
Introduction: The Significance of a Rigid Scaffold in Drug Discovery
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one is a chiral bicyclic lactam that serves as a valuable constrained scaffold in medicinal chemistry.[1] Its rigid framework allows for the precise positioning of functional groups in three-dimensional space, a critical feature for optimizing interactions with biological targets. A definitive understanding of its molecular structure is paramount for the rational design of novel therapeutics. While the X-ray crystal structure of the parent compound is not publicly available, this guide provides a comprehensive overview of the methodologies available for its determination, with a primary focus on single-crystal X-ray diffraction as the gold standard, and a comparative analysis with complementary techniques. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the structures of novel small molecules.
Part 1: The Definitive Method - Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) remains the unequivocal method for determining the precise atomic arrangement in a crystalline solid.[2] It provides unambiguous information on bond lengths, bond angles, and stereochemistry, which are essential for understanding the molecule's properties and interactions.
Proposed Experimental Workflow for this compound
The successful determination of a crystal structure is a multi-step process that requires careful planning and execution.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Step-by-Step Experimental Protocol:
-
Synthesis and Purification:
-
Synthesize this compound using established literature methods.[3] A common route involves a Diels-Alder reaction followed by subsequent chemical transformations.[1]
-
Purify the compound to >99% purity using techniques such as column chromatography or recrystallization. High purity is crucial for successful crystallization.
-
-
Crystallization:
-
Screening: Employ a variety of crystallization techniques, including slow evaporation, vapor diffusion (hanging and sitting drop), and cooling crystallization. A screening kit with a diverse range of solvents and solvent mixtures is recommended.
-
Optimization: Once initial crystals are obtained, optimize the conditions (e.g., temperature, concentration, solvent system) to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head of a diffractometer.
-
Collect diffraction data using a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation). The data collection strategy should aim for high completeness and redundancy.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson synthesis.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Part 2: Comparative Analysis with Alternative and Complementary Techniques
While SCXRD is the gold standard, other techniques provide valuable structural information and are often more amenable to non-crystalline or small-quantity samples.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[2] | High-quality single crystal (>0.1 mm). | Unambiguous structure determination. | Crystallization can be a major bottleneck.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, relative stereochemistry, solution-state conformation.[5][6] | Soluble sample (mg quantities). | Provides information on dynamic processes in solution. | Does not provide precise bond lengths and angles. |
| Micro-Electron Diffraction (MicroED) | Precise 3D atomic coordinates from nanocrystals.[4][7] | Nanocrystals (powdered sample).[8] | Overcomes the need for large single crystals; very fast data collection.[4][8] | Newer technique, less widely available. |
| Computational Chemistry (e.g., DFT) | Theoretical conformational analysis, prediction of stable conformers, energetic landscape.[9][10] | None (in silico). | Provides insights into conformations that may not be observed in the crystal. | Accuracy is dependent on the level of theory and basis set used.[11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For a bicyclic system like this compound, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for establishing through-space correlations between protons, which helps in defining the relative stereochemistry. However, NMR provides an average structure in solution, which may differ from the solid-state conformation observed by X-ray crystallography.
Micro-Electron Diffraction (MicroED)
A revolutionary technique, MicroED, utilizes an electron beam to determine the structure of nanocrystals.[4][7] This method is particularly advantageous when growing large single crystals for SCXRD proves challenging.[4] The significantly smaller crystal size requirement for MicroED can greatly accelerate the process of structure determination.[8]
Computational Chemistry
Ab initio and Density Functional Theory (DFT) calculations can be used to perform a conformational analysis of the molecule, identifying low-energy conformers and the energy barriers between them.[9][10] This theoretical data can be a powerful tool for corroborating experimental findings from X-ray crystallography or NMR.
Part 3: An Integrated Approach to Structural Elucidation
The most comprehensive understanding of a molecule's structure is often achieved by combining data from multiple analytical techniques.
Caption: Integrated approach for structural analysis.
For this compound, an ideal approach would involve:
-
Initial Characterization by NMR: Confirm the chemical identity and relative stereochemistry.
-
Computational Conformational Search: Predict the likely low-energy conformations.
-
Structure Determination by SCXRD or MicroED: Obtain a high-resolution solid-state structure.
-
Comparative Analysis: Compare the solid-state structure with the solution-state information from NMR and the theoretical predictions from computational chemistry. This can reveal insights into the conformational flexibility of the molecule.
Conclusion
While the definitive X-ray crystal structure of this compound remains to be publicly reported, the pathway to its elucidation is clear. Single-crystal X-ray diffraction, or the more recent MicroED technique, will provide the ultimate atomic-level description. However, a truly comprehensive understanding of this important scaffold for drug discovery will be best achieved through an integrated approach, leveraging the complementary strengths of NMR spectroscopy and computational modeling to paint a complete picture of its structural landscape in different environments.
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A Comparative Guide to the Synthetic Efficiency of Routes to 2-Azabicyclo[2.2.1]heptan-3-one
The 2-azabicyclo[2.2.1]heptan-3-one core, a saturated bicyclic γ-lactam, represents a critical structural motif in medicinal chemistry. Its rigid, conformationally constrained framework serves as a valuable building block for a variety of biologically active molecules. Most notably, its unsaturated precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the "Vince Lactam," is a key intermediate in the synthesis of blockbuster carbocyclic nucleoside antiviral agents like Carbovir and Abacavir.[1][2] The subsequent saturation of this precursor leads to the title compound, which is also a target of significant synthetic interest.
This guide provides a comparative analysis of the primary synthetic strategies to access 2-azabicyclo[2.2.1]heptan-3-one, focusing on synthetic efficiency, stereochemical control, scalability, and underlying mechanistic principles. The discussion is tailored for researchers, chemists, and process development professionals who require a deep, practical understanding of the available methodologies.
Core Synthetic Strategies: An Overview
The synthesis of the 2-azabicyclo[2.2.1]heptane framework is dominated by several key strategic approaches. These can be broadly categorized as cycloaddition reactions, molecular rearrangements, and modern catalytic desymmetrization techniques. Many of these routes initially target the unsaturated Vince lactam, which is then hydrogenated to the desired saturated product.
Caption: Workflow for the synthesis via the sulfonyl cyanide Diels-Alder route.
Representative Protocol (Adapted from Lonza AG Patent)[3][4]:
-
Diels-Alder Reaction: Freshly distilled cyclopentadiene is reacted with methanesulfonyl cyanide in a suitable solvent (e.g., dichloromethane, or excess cyclopentadiene) at a controlled temperature between -20 °C and +40 °C.
-
Hydrolysis: The reaction mixture, containing the unstable Diels-Alder adduct, is directly subjected to hydrolysis. This is typically achieved by adding an acid, preferably a carboxylic acid such as acetic acid, in the presence of water.
-
Isolation: After hydrolysis, the product, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, is isolated through standard workup and purification procedures.
-
Hydrogenation: The unsaturated lactam (10.3 g, 94.4 mmol) is dissolved in ethyl acetate (200 mL), and 10% Pd/C (0.5 g) is added. The mixture is hydrogenated at room temperature. After 24 hours, the catalyst is filtered off, and the solvent is evaporated to yield the saturated product quantitatively. [5]
1B. Enantioselective Aza-Diels-Alder with Chiral Imines
To achieve stereocontrol, the aza-Diels-Alder reaction can be performed with dienophiles bearing chiral auxiliaries. This approach is fundamental for accessing enantiopure forms of the target molecule, which are crucial for pharmaceutical applications.
Causality of Experimental Choices:
-
Chiral Auxiliary: An imine is formed in situ from a glyoxylate ester and a chiral amine, such as (R)-phenylethylamine. [6]The stereocenter on the amine directs the facial selectivity of the cyclopentadiene attack.
-
Lewis Acid Catalysis: The reaction requires a Lewis acid (e.g., BF₃·Et₂O) and a Brønsted acid (e.g., CF₃COOH) to activate the imine dienophile and accelerate the reaction, allowing it to proceed at low temperatures (-60 °C). [6]The low temperature is critical for maximizing diastereoselectivity.
-
Multi-Step Deprotection: The resulting cycloadduct contains both the chiral auxiliary and the ester group. These are typically removed in subsequent steps. For instance, hydrogenation with Pd/C can simultaneously saturate the double bond and remove a benzyl-type chiral auxiliary (like phenylethylamine) via hydrogenolysis. [6] Representative Protocol (Adapted from Andersson et al.)[6]:
-
Imine Formation: To a cooled (-60 °C) solution of ethyl glyoxylate and (R)-phenylethylamine in CH₂Cl₂, CF₃COOH and BF₃·Et₂O are added.
-
Cycloaddition: Freshly distilled cyclopentadiene is added, and the reaction is stirred at low temperature. The reaction yields the chiral cycloadduct with high diastereoselectivity.
-
Hydrogenation & Deprotection: The crude adduct is hydrogenated in ethanol using a Pd/C catalyst under H₂ pressure. This step serves a dual purpose: it reduces the C=C double bond and cleaves the N-phenylethyl chiral auxiliary.
-
Saponification: The resulting amino ester is saponified using aqueous HCl under reflux to yield the final (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, which can be converted to the target lactam.
Strategy 2: The Beckmann Rearrangement
The Beckmann rearrangement offers a fundamentally different approach, constructing the lactam ring through nitrogen insertion into a pre-existing bicyclic ketone. [7][8]This route begins with the readily available bicyclo[2.2.1]heptan-2-one (norcamphor).
Causality of Experimental Choices:
-
Oxime Formation: Norcamphor is first converted to its corresponding oxime using hydroxylamine. The oxime can exist as a mixture of E/Z isomers.
-
Rearrangement Conditions: The key step is the acid-catalyzed rearrangement of the oxime. The group anti-periplanar to the nitrogen lone pair migrates. Classic conditions can lead to poor yields and mixtures of regioisomeric lactams. [9]However, activating the oxime hydroxyl group as a better leaving group (e.g., as a mesylate with methanesulfonyl chloride and triethylamine) can significantly improve the yield and regioselectivity of the rearrangement, favoring the desired 2-azabicyclo[2.2.1]heptan-3-one. [9]
Caption: Workflow for the Beckmann rearrangement route.
Representative Protocol (Adapted from Davies et al.)[9]:
-
Oxime Synthesis: A solution of norcamphor and hydroxylamine hydrochloride in a suitable solvent system is heated to form norcamphor oxime.
-
Rearrangement: The isolated oxime is dissolved in a solvent and treated with methanesulfonyl chloride and triethylamine at a controlled temperature.
-
Workup and Purification: The reaction is quenched, and the resulting lactam is isolated. This method favors the migration of the bridgehead carbon, leading preferentially to the desired 2-azabicyclo[2.2.1]heptan-3-one.
Strategy 3: Modern Catalytic Asymmetric Methods
Recent advances in catalysis have opened new, highly efficient pathways to chiral bicyclic lactams. These methods often achieve high enantioselectivity in a single step, representing the cutting edge of synthetic design.
Copper-Catalyzed Enantioselective Radical Desymmetrization
This innovative strategy provides direct access to chiral 2-azabicyclo[2.2.1]heptan-3-ones from simple cyclopentene derivatives through a copper-catalyzed radical cyclization process. [10][11] Causality of Experimental Choices:
-
Desymmetrization: The strategy relies on the desymmetrization of a prochiral starting material, cyclopentene, by a chiral catalyst.
-
Radical Cascade: The reaction proceeds via a proposed peroxidation-amination and alkylamination cascade. A copper(II) complex with a chiral ligand coordinates to the alkene, and the subsequent nucleophilic radical addition is the key stereocontrolling step. [10]* High Selectivity: This method is notable for its ability to generate multiple stereocenters, including a quaternary carbon, with high levels of both enantio- and diastereoselectivity in a single transformation. [10][11] While specific protocols are highly specialized, this approach highlights a powerful alternative for accessing structurally diverse and enantiopure analogs that may be difficult to obtain through classical routes.
Quantitative Comparison of Synthetic Routes
The choice of synthetic route is ultimately dictated by the specific requirements of the project, including scale, cost, and desired stereochemistry.
| Parameter | Diels-Alder (Sulfonyl Cyanide) | Aza-Diels-Alder (Chiral Imine) | Beckmann Rearrangement | Asymmetric Catalysis |
| Stereocontrol | Racemic | High Enantioselectivity | Racemic; potential for mixtures | High Enantioselectivity |
| Typical Overall Yield | Good to Excellent | Moderate to Good (multi-step) | Poor to Good (highly condition-dependent) | Good |
| Number of Steps | 2 (to Vince Lactam) + 1 (Hydrogenation) | 3-4 (including deprotection) | 2 | 1 (from functionalized cyclopentene) |
| Scalability | High (industrially proven) [3] | Moderate (chromatography may be needed) [6] | Low to Moderate | Low (currently at research scale) |
| Key Advantage | High yield, cost-effective for racemic product | Access to enantiopure material | Uses cheap starting material (norcamphor) | Direct, highly enantioselective |
| Key Disadvantage | Produces racemate | Multi-step, requires chiral auxiliary | Low yields, potential for regioisomers [9] | Requires specialized catalysts/reagents |
Conclusion
The synthesis of 2-azabicyclo[2.2.1]heptan-3-one is a well-studied field with several viable and distinct strategies.
-
For large-scale, cost-effective production of the racemic material, the Diels-Alder reaction with sulfonyl cyanides followed by hydrogenation remains the most efficient and industrially proven method.
-
When enantiopure material is the goal, the asymmetric aza-Diels-Alder reaction using chiral auxiliaries provides a reliable, albeit more complex, route with good stereocontrol.
-
The Beckmann rearrangement serves as a mechanistically distinct alternative, but its practical application can be limited by issues of yield and regioselectivity unless optimized conditions are employed.
-
Finally, emerging catalytic desymmetrization methods represent the future of this field, offering the potential for highly efficient, direct access to chiral products and demonstrating the power of modern synthetic innovation.
The selection of an optimal route requires a careful balancing of factors including target stereochemistry, required scale, process complexity, and economic constraints.
References
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Gessner, V. H. (n.d.). Enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]hept-5-enes by hetero Diels-Alder addition to cyclopentadiene. Sci-Hub. Retrieved from [Link]
- Lonza AG. (1992). CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. Canadian Intellectual Property Office.
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Zhong, J., Li, M., Ma, J., Yao, H., et al. (2025). Copper-Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2-Azabicyclo[2.2.1]Heptan-3-ones. Angewandte Chemie International Edition. Retrieved from [Link]
-
Zhong, J., Li, M., Ma, J., Yao, H., et al. (2025). Copper‐Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2‐Azabicyclo[2.2.1]Heptan‐3‐ones. Angewandte Chemie. Retrieved from [Link]
-
Gmeiner, P., et al. (2001). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 12(15), 2155-2159. Retrieved from [Link]
-
Branchadell, V., et al. (1997). Inversion of Enantioselectivity in the Diels-Alder Synthesis of 2-Azabicyclo-[2.2.1]hept-5-en-3-one from Cyclopentadiene and Chiral Sulfonyl Cyanides. HETEROCYCLES, 45(9), 1745. Retrieved from [Link]
-
Jagt, J. C., & van Leusen, A. M. (1974). Diels-Alder cycloadditions of sulfonyl cyanides with cyclopentadiene. Synthesis of 2-azabicyclo[2.2.1]hepta-2,5-dienes. The Journal of Organic Chemistry, 39(4), 564–565. Retrieved from [Link]
-
Pinho e Melo, T. M. V. D., et al. (2006). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. CORE. Retrieved from [Link]
-
Fülöp, F., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, 24(9), e202400070. Retrieved from [Link]
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Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
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Davies, S. G., et al. (1993). Beckmann rearrangements in bicyclo[2.2.1]heptan-2-one oximes. Journal of the Chemical Society, Perkin Transactions 1, (9), 1035-1039. Retrieved from [Link]
- Lonza AG. (1992). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. Google Patents.
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A Comparative Guide to Chiral Synthons: (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one in Asymmetric Synthesis
In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for safety and efficacy. Chiral synthons and auxiliaries are the master tools that enable chemists to construct complex, three-dimensional molecules with exacting stereochemical precision.[1][2] This guide provides an in-depth comparison of (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one, colloquially known as the (-)-Vince lactam, with other seminal chiral auxiliaries. We will delve into its unique strategic advantages as a rigid chiral scaffold and contrast its application with the transient chirality-directing groups that define traditional auxiliaries.
The Vince Lactam: A Rigid Scaffold for Stereocontrol
This compound is a bicyclic γ-lactam that has proven to be an exceptionally versatile building block in medicinal and organic chemistry.[3][4][5] Unlike traditional chiral auxiliaries that are temporarily attached to a substrate to direct a stereoselective reaction and are subsequently removed, the Vince lactam's chiral framework is typically incorporated directly into the final target molecule.[6] Its rigid, conformationally locked structure provides an excellent platform for substrate-controlled diastereoselective reactions, where reagents are forced to approach from the less sterically hindered exo face.
The true value of the Vince lactam was cemented by its role as a key precursor in the synthesis of carbocyclic nucleosides, a class of potent antiviral agents.[4][5] Its structure contains multiple stereocenters and a reactive C=C double bond, which serves as a handle for a wide array of chemical transformations.[3]
The industrial-scale production of enantiomerically pure Vince lactam is a landmark example of successful biocatalysis. The process relies on the enzymatic kinetic resolution of the racemic lactam using a γ-lactamase.[7][8] This enzyme selectively hydrolyzes the (+)-(1R,4S)-enantiomer, leaving the desired (-)-(1S,4R)-enantiomer untouched and in high enantiomeric excess. This method is highly efficient and environmentally benign, establishing itself as the standard industrial procedure.[7]
Caption: Enzymatic Kinetic Resolution of Vince Lactam.
Strategic Application in Complex Molecule Synthesis
The primary utility of the Vince lactam is its role as a precursor to cyclopentane derivatives.[9] The constrained bicyclic system can be strategically opened to reveal a densely functionalized cyclopentane ring with predetermined stereochemistry. This strategy has been famously applied to the synthesis of blockbuster antiviral drugs like Abacavir (an anti-HIV agent) and Peramivir (an anti-influenza agent).[3][4]
Caption: Synthetic Strategy from Vince Lactam to Target Molecules.
Comparative Analysis with Leading Chiral Auxiliaries
While the Vince lactam offers a powerful "chiral scaffold" approach, traditional synthesis often relies on "chiral auxiliaries." These are enantiopure compounds that are temporarily attached to a prochiral substrate, direct a stereoselective transformation, and are then cleaved off, often with the possibility of recovery and reuse.[6] Let's compare the Vince lactam strategy to some of the most trusted chiral auxiliaries in the field.
| Feature | (1S,4R)-Vince Lactam | Evans' Oxazolidinones | Oppolzer's Camphorsultams |
| Strategy | Chiral Building Block / Scaffold | Removable Chiral Auxiliary | Removable Chiral Auxiliary |
| Origin of Chirality | Enzymatic Resolution | Derived from Chiral Pool (Amino Alcohols) | Derived from Chiral Pool (Camphor) |
| Primary Use | Synthesis of carbocyclic nucleosides, cyclopentane derivatives.[3][9] | Asymmetric aldol reactions, alkylations, Diels-Alder reactions.[6][10] | Asymmetric alkylations, conjugate additions, Diels-Alder.[2] |
| Stereocontrol | Substrate-controlled; rigid bicyclic structure dictates facial selectivity. | Auxiliary-controlled; bulky substituent blocks one face of the enolate.[10] | Auxiliary-controlled; sultam structure provides effective shielding. |
| Typical Selectivity | High diastereoselectivity in reactions on the scaffold. | Excellent diastereoselectivity (>99% d.e. is common).[1] | Very high diastereoselectivity. |
| Cleavage | Not cleaved; the core structure is part of the final product. | Mild hydrolysis or reductive cleavage (e.g., LiBH₄, LiAlH₄).[6] | Typically requires hydrolysis or reduction. |
| Recyclability | Not applicable (incorporated). | Yes, the auxiliary can be recovered and reused.[6] | Yes, the auxiliary can be recovered. |
| Versatility | More specialized for cyclopentane-based targets. | Highly versatile for a wide range of acyl-based transformations.[11] | Broad applicability, similar to Evans' auxiliaries. |
The choice between using a chiral building block like the Vince lactam and a removable auxiliary like an Evans' oxazolidinone is dictated by the synthetic target and overall strategy.
-
The Vince Lactam approach is exceptionally atom-economical and efficient when the target molecule contains a cyclopentane or related carbocyclic core. The stereocenters are set early and carried through the synthesis, minimizing the number of steps. However, it is inherently less flexible; the synthetic design must revolve around the lactam's core structure.
-
The Chiral Auxiliary approach offers greater flexibility. An Evans' auxiliary, for example, can be appended to a wide variety of acyl groups to create stereocenters that might be distant from any pre-existing chiral scaffold.[6][10] This strategy is ideal for acyclic stereocontrol. The trade-off is a longer step count due to the attachment and cleavage steps, and the need to recover the often-expensive auxiliary.
Caption: Decision Framework for Chiral Synthesis Strategy.
Experimental Protocols: A Practical Comparison
To illustrate the different workflows, below are representative protocols for a key transformation using the Vince lactam and a classic Evans asymmetric aldol reaction.
This procedure is a key step in transforming the Vince lactam scaffold, functionalizing the double bond for subsequent ring-opening. The stereochemical outcome is dictated by the rigid structure, with the reagents approaching from the less hindered exo face.
-
Protection: To a solution of (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one (1.0 equiv) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield N-Boc-(-)-Vince lactam.
-
Dihydroxylation: Dissolve the N-Boc protected lactam (1.0 equiv) in a mixture of acetone and water (10:1). Add N-methylmorpholine N-oxide (NMO, 1.5 equiv) followed by a catalytic amount of osmium tetroxide (OsO₄, ~0.02 equiv) at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching and Isolation: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes. Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude diol product with high diastereoselectivity.
This protocol demonstrates the use of a chiral auxiliary to control the formation of two new stereocenters in an aldol reaction.[10][12]
-
Acylation of Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv) dropwise. After stirring for 20 minutes, add propionyl chloride (1.1 equiv). Allow the reaction to warm to 0 °C and stir for 1 hour.
-
Enolate Formation: Cool the solution of the N-propionyl oxazolidinone to -78 °C. Add di-n-butylboron triflate (DBBT, 1.2 equiv) followed by the dropwise addition of triethylamine (1.3 equiv). Stir for 30 minutes to form the (Z)-boron enolate.
-
Aldol Addition: Add the desired aldehyde (e.g., isobutyraldehyde, 1.5 equiv) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours at -78 °C, then allow to warm to 0 °C over 1 hour.
-
Work-up: Quench the reaction by adding a pH 7 phosphate buffer and methanol. Add a 2:1 mixture of methanol and 30% hydrogen peroxide to oxidize the boron species. Concentrate the mixture and extract with an organic solvent. Purify by flash chromatography to obtain the desired syn-aldol adduct with high diastereoselectivity.
-
Auxiliary Cleavage: The auxiliary can be cleaved, for example, by treating the aldol product with lithium borohydride (LiBH₄) to yield the corresponding chiral 1,3-diol. The auxiliary is then recovered by extraction.
Conclusion
This compound is not merely another chiral synthon; it represents a distinct strategic approach to asymmetric synthesis. Its power lies in its use as a rigid, pre-formed chiral scaffold, offering a highly efficient and atom-economical route to specific classes of high-value molecules, particularly carbocyclic nucleosides. In contrast, removable auxiliaries like Evans' oxazolidinones provide unparalleled versatility for inducing chirality in a broader range of acyclic systems. The expert synthetic chemist understands the unique causality behind each approach—the substrate control inherent in the Vince lactam's locked conformation versus the reagent control exerted by a well-designed removable auxiliary. The optimal choice depends on a thorough analysis of the target structure, leading to a synthetic plan that is not only elegant but also practical and efficient.
References
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- Chiral auxiliary. Wikipedia.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
- Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry.
- Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed.
- Vince lactam. Wikipedia.
- Asymmetric synthesis of the core cyclopentane of viridenomycin. RSC Publishing.
- Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives.
- An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. DOI.
- Synthesis of terminal alkynes based on (1S,3R,4R)- and (1S,3S,4R)-2-azabicyclo[2.2.1]heptane. Arkivoc.
- Dynamic kinetic resolution of Vince lactam c
- A Comparative Guide to Chiral Auxiliaries: Evaluating 1-Amino-2-butanol Against Established Altern
- Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
- Easy Access to Evans' Oxazolidinones.
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A Guide to the Spectroscopic Differentiation of 2-Azabicyclo[2.2.1]heptan-3-one Stereoisomers
In the landscape of modern medicinal chemistry, the rigid bicyclic scaffold of 2-azabicyclo[2.2.1]heptan-3-one serves as a crucial building block for a variety of therapeutic agents. The constrained nature of this saturated lactam system imparts unique conformational properties to molecules, influencing their binding affinity and pharmacological activity. The stereochemical orientation of substituents on this framework, particularly the exo and endo isomers, can dramatically alter biological outcomes. Consequently, the unambiguous stereochemical assignment of these isomers is a critical aspect of drug discovery and development.
This technical guide provides a comprehensive comparison of the spectroscopic characteristics of the exo and endo stereoisomers of 2-azabicyclo[2.2.1]heptan-3-one derivatives. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into how the distinct spatial arrangements of atoms in these isomers give rise to unique spectral fingerprints. The principles discussed herein are broadly applicable to the characterization of related bicyclic systems.
The Decisive Power of NMR Spectroscopy in Stereochemical Assignment
NMR spectroscopy stands as the most powerful tool for the differentiation of exo and endo isomers of the 2-azabicyclo[2.2.1]heptan-3-one core. The rigid, cage-like structure of this system leads to distinct spatial relationships between protons, which are manifested as measurable differences in chemical shifts (δ) and spin-spin coupling constants (J).
To illustrate this, we will examine the spectroscopic data of N-tert-butoxycarbonyl-2-(2-chloro-5-pyridyl)-7-azabicyclo[2.2.1]heptan-3-one, a representative derivative for which detailed NMR data for both exo and endo isomers are available.[1] The core principles of stereochemical determination observed in this analog are directly translatable to the parent compound.
¹H NMR Spectroscopy: A Tale of Two Faces
The proton NMR spectra of the exo and endo isomers exhibit key differences in the chemical shifts of the bridgehead protons and the protons on the carbon backbone, as well as in the coupling constants between adjacent protons.
dot graph { layout=neato; node [shape=none, image="https://i.imgur.com/3o0bZ2F.png"]; "exo"; "endo"; }
Caption: Exo and endo isomers of a 2-azabicyclo[2.2.1]heptan-3-one derivative.
Table 1: Comparative ¹H NMR Data (CDCl₃) of 2-Azabicyclo[2.2.1]heptan-3-one Stereoisomers
| Proton | endo-Isomer (δ, ppm, J in Hz) | exo-Isomer (δ, ppm, J in Hz) | Rationale for Difference |
| H4 (bridgehead) | 4.75 (t, J = 4.8) | 4.44 (d, J = 5.4) | The stereochemistry at C2 influences the magnetic environment of the adjacent bridgehead proton H4. |
| H1 (bridgehead) | 3.85 (d, J = 5.1) | ~3.8 (assumed) | Similar to H4, the environment of H1 is affected by the substituent's orientation. |
| Methylene Protons | 2.23-1.43 (m) | 2.23-1.43 (m) | The complex multiplets for the methylene bridge protons often overlap but can show subtle differences in dispersion. |
Note: Data is for N-Boc and 2-(2-chloro-5-pyridyl) substituted analogs.[1]
The key differentiating feature often lies in the coupling constants. In the bicyclo[2.2.1]heptane system, the dihedral angle between endo protons and adjacent bridgehead protons is close to 90°, resulting in a small, often negligible, coupling constant according to the Karplus equation. Conversely, the dihedral angle between exo protons and bridgehead protons is closer to 0°, leading to a larger coupling constant. These predictable relationships are instrumental in assigning stereochemistry.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The carbon NMR spectra also provide valuable information for distinguishing between the exo and endo isomers. The chemical shifts of the carbon atoms in the bicyclic framework are sensitive to steric compression and electronic effects, which differ between the two stereoisomers.
Table 2: Comparative ¹³C NMR Data (CDCl₃) of 2-Azabicyclo[2.2.1]heptan-3-one Stereoisomers
| Carbon | endo-Isomer (δ, ppm) | exo-Isomer (δ, ppm) | Rationale for Difference |
| C=O | 208.23 | ~208 (assumed) | The carbonyl chemical shift is less sensitive to the remote stereochemistry at C2. |
| C4 | 64.97 | ~65 (assumed) | The bridgehead carbons experience different steric interactions. |
| C1 | 60.58 | ~60 (assumed) | Similar to C4, the environment of C1 is stereochemically dependent. |
| Methylene Carbons | 28.36, 25.32, 22.76 | 28.36, 25.32, 22.76 | The chemical shifts of the methylene bridge carbons can be influenced by the overall molecular geometry. |
Note: Data is for N-Boc and 2-(2-chloro-5-pyridyl) substituted analogs.[1]
Vibrational Spectroscopy: The IR Signature
Infrared spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For the 2-azabicyclo[2.2.1]heptan-3-one stereoisomers, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Expected Appearance |
| N-H Stretch (if unsubstituted) | 3200-3400 | Broad |
| C-H Stretch (alkane) | 2850-2960 | Strong, sharp |
| C=O Stretch (lactam) | ~1680-1700 | Very strong, sharp |
While the C=O stretching frequency is highly characteristic of the lactam ring, significant differences between the exo and endo isomers are not always pronounced. However, subtle shifts in the carbonyl absorption, as well as variations in the fingerprint region (below 1500 cm⁻¹), can sometimes be observed due to changes in ring strain and dipole moment associated with the different stereochemistries.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pathways of a molecule. For the 2-azabicyclo[2.2.1]heptan-3-one stereoisomers, the molecular ion peak (M⁺) will be identical. However, the relative abundances of fragment ions in the mass spectrum can differ, reflecting the stereochemical arrangement of the molecule.
Experimental Protocols
The following provides a generalized, step-by-step methodology for the synthesis and spectroscopic analysis of 2-azabicyclo[2.2.1]heptan-3-one stereoisomers, based on established procedures for related derivatives.[2]
Synthesis and Isomer Separation
Caption: Generalized workflow for the synthesis and separation of stereoisomers.
-
Diels-Alder Reaction: The bicyclic core is typically synthesized via a [4+2] cycloaddition reaction between cyclopentadiene and a suitable dienophile, such as a chiral imine.[3]
-
Reaction Quenching and Workup: The reaction is quenched, and the crude product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Chromatographic Separation: The resulting mixture of exo and endo isomers is separated using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The purified isomers are then subjected to spectroscopic analysis to confirm their structure and stereochemistry.
Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of isomers.
-
NMR Spectroscopy:
-
Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Perform 2D NMR experiments, such as COSY and HSQC, to aid in the assignment of proton and carbon signals.
-
-
IR Spectroscopy:
-
Obtain the IR spectrum using either a neat film (for oils) or a KBr pellet (for solids) on an FTIR spectrometer.
-
-
Mass Spectrometry:
-
Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI), to obtain the mass spectrum.
-
Conclusion
The stereochemical integrity of 2-azabicyclo[2.2.1]heptan-3-one derivatives is paramount in the development of novel therapeutics. While a suite of spectroscopic techniques is employed for their characterization, NMR spectroscopy, with its ability to probe the three-dimensional arrangement of atoms through chemical shifts and coupling constants, emerges as the definitive method for distinguishing between exo and endo isomers. A thorough understanding of the principles outlined in this guide will empower researchers to confidently assign the stereochemistry of these and related bicyclic systems, thereby accelerating the drug discovery process.
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- Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). PMC - NIH.
- Synthesis of new 7-azabicyclo[2.2.
- Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry.
- 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents.
- Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissoci
- 2-Azabicyclo[3.2.
- An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. DOI.
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A Comparative Guide to Catalysts for Enantioselective Synthesis of 2-Azabicyclo[2.2.1]heptan-3-ones
The 2-azabicyclo[2.2.1]heptan-3-one framework is a privileged scaffold in medicinal chemistry and drug development, serving as a conformationally constrained proline analogue. Its rigid bicyclic structure allows for precise spatial orientation of substituents, making it a valuable building block for designing potent and selective therapeutic agents. The enantioselective synthesis of this motif is therefore of paramount importance. This guide provides a comparative analysis of various catalytic systems employed for the asymmetric synthesis of 2-azabicyclo[2.2.1]heptan-3-ones, offering insights into their mechanisms, performance, and practical applicability for researchers in the field.
Introduction to Synthetic Strategies
The primary challenge in synthesizing chiral 2-azabicyclo[2.2.1]heptan-3-ones lies in the stereocontrolled formation of multiple stereocenters. Over the years, several catalytic approaches have been developed, each with its own set of advantages and limitations. The main strategies can be broadly categorized into:
-
Metal Catalysis: Leveraging the diverse reactivity of transition metals to orchestrate highly selective transformations.
-
Organocatalysis: Utilizing small organic molecules to catalyze reactions with high enantioselectivity.
-
Biocatalysis: Employing enzymes for kinetic resolution or asymmetric synthesis, often with exceptional selectivity.
-
Chiral Auxiliary-Mediated Synthesis: A classical and reliable, albeit less atom-economical, approach that provides a benchmark for catalytic methods.
This guide will delve into each of these areas, presenting comparative data and experimental protocols to aid in the selection of the most suitable method for a given synthetic challenge.
Metal-Catalyzed Approaches: Radical Desymmetrization and Carbometalation
Transition metal catalysis offers powerful tools for the construction of complex molecular architectures. In the context of 2-azabicyclo[2.2.1]heptan-3-one synthesis, copper- and iron-catalyzed reactions have emerged as particularly effective.
Copper-Catalyzed Enantioselective Radical Desymmetrizing Cyclization
A recent breakthrough in this field is the copper-catalyzed enantioselective radical desymmetrizing cyclization of cyclopentenes.[1][2] This strategy provides a highly efficient route to chiral 2-azabicyclo[2.2.1]heptan-3-ones bearing a quaternary center and two adjacent tertiary stereocenters with excellent enantio- and diastereoselectivity.[1][2]
The proposed mechanism, supported by DFT calculations, involves the formation of a substrate-Cu(II) complex. Nucleophilic radical addition to the coordinated alkene is the key stereocontrolling step, determining both the enantioselectivity and diastereoselectivity of the reaction.[2]
Experimental Protocol: Copper-Catalyzed Radical Desymmetrizing Cyclization [1][2]
-
To a reaction tube, add the cyclopentene substrate (1.0 equiv.), the aminating agent (1.2 equiv.), and the copper catalyst (e.g., Cu(OTf)₂ with a chiral PyBox ligand, 5-10 mol%).
-
Add the solvent (e.g., a non-polar solvent like toluene or dichloromethane).
-
Add a radical initiator (e.g., a peroxide, 1.5 equiv.).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C) for the required time (e.g., 12-24 hours), monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Iron-Catalyzed Enantioselective Carbometalation
Iron catalysis provides a cost-effective and environmentally benign alternative for asymmetric transformations. The iron-catalyzed enantioselective carbometalation of azabicycloalkenes allows for the direct synthesis of the 2-azabicyclo[2.2.1]heptane skeleton.[3] This method has been successfully applied to the synthesis of precursors for alkaloids like epibatidine.[3]
The reaction likely proceeds through the formation of a chiral iron-diphosphine complex which coordinates to the azabicyclic alkene, followed by enantioselective insertion of the olefin into the iron-carbon bond.[3]
Organocatalysis: The Aza-Diels-Alder Approach
Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative. For the synthesis of 2-azabicyclo[2.2.1]heptan-3-ones, the aza-Diels-Alder reaction is a prominent strategy.
Brønsted Acid Catalysis
Chiral Brønsted acids, such as phosphoric acids, can effectively catalyze the aza-Diels-Alder reaction between an imine and cyclopentadiene.[4][5] The catalyst activates the imine by protonation, lowering its LUMO and facilitating the cycloaddition. The chiral environment provided by the catalyst directs the approach of the diene, leading to high enantioselectivity.
Experimental Protocol: Brønsted Acid-Catalyzed Aza-Diels-Alder Reaction [4][5]
-
In a flame-dried flask under an inert atmosphere, dissolve the imine substrate (1.0 equiv.) in a suitable solvent (e.g., toluene or dichloromethane) and cool to the desired temperature (e.g., -78 °C).
-
Add the chiral Brønsted acid catalyst (e.g., a BINOL-derived phosphoric acid, 5-20 mol%).
-
Add freshly distilled cyclopentadiene (2.0-5.0 equiv.) dropwise.
-
Stir the reaction at low temperature for the specified duration (e.g., 24-72 hours).
-
Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) and extract the product.
-
Purify the product by column chromatography.
Biocatalysis: Enzymatic Resolution
Biocatalysis offers an attractive approach for obtaining enantiopure compounds through the kinetic resolution of racemates. Specific enzymes, such as lactamases, have been shown to exhibit enantiocomplementary activities on 2-azabicyclo[2.2.1]heptan-3-one and its analogues.[6][7] This method can provide access to both enantiomers of the target molecule with high enantiomeric excess.
The principle of enzymatic resolution lies in the differential rate of reaction of the two enantiomers of a racemic substrate with the enzyme. One enantiomer is selectively hydrolyzed (or modified), allowing for the separation of the unreacted, enantiopure substrate from the product.
Chiral Auxiliary-Mediated Synthesis
Before the advent of efficient catalytic methods, the use of chiral auxiliaries was the cornerstone of asymmetric synthesis. In the context of the aza-Diels-Alder reaction for synthesizing 2-azabicyclo[2.2.1]heptan-3-ones, chiral auxiliaries attached to the imine dienophile have been widely used to control the stereochemical outcome.[4][5][8] While this method is often highly reliable and diastereoselective, it requires additional steps for the attachment and removal of the auxiliary, reducing the overall atom economy.
Comparative Performance of Catalysts
The choice of catalyst depends on several factors, including the desired stereoisomer, substrate scope, scalability, and cost. The following table summarizes the performance of representative catalytic systems.
| Catalytic System | Catalyst/Auxiliary | Reaction Type | Yield (%) | ee (%) / dr | Key Advantages | Limitations |
| Copper Catalysis | Cu(OTf)₂ / PyBox | Radical Cyclization | Good to Excellent | High | High efficiency, good for complex products.[1][2] | Requires careful control of radical reaction. |
| Iron Catalysis | FeCl₃ / (S,S)-chiraphos | Carbometalation | High | Good | Inexpensive, environmentally friendly metal.[3] | Moderate enantioselectivity for some substrates. |
| Organocatalysis | Chiral Phosphoric Acid | Aza-Diels-Alder | Moderate to Good | High | Metal-free, mild conditions.[4][5] | Can require long reaction times and low temperatures. |
| Biocatalysis | Lactamase | Kinetic Resolution | ~50% (for one enantiomer) | Excellent | High enantioselectivity, environmentally benign.[6][7] | Limited to 50% theoretical yield for the desired enantiomer. |
| Chiral Auxiliary | e.g., (-)-8-Phenylmenthol | Aza-Diels-Alder | Good | High (as dr) | Reliable, predictable stereochemical outcome.[4] | Stoichiometric use of chiral auxiliary, less atom-economical. |
Logical Flow of Synthetic Strategies
The following diagram illustrates the different catalytic pathways to access enantiomerically enriched 2-azabicyclo[2.2.1]heptan-3-ones.
Caption: Catalytic pathways to enantiopure 2-azabicyclo[2.2.1]heptan-3-ones.
Conclusion
The enantioselective synthesis of 2-azabicyclo[2.2.1]heptan-3-ones has witnessed significant progress with the development of diverse and efficient catalytic systems. Copper-catalyzed radical cyclization stands out for its elegance and efficiency in constructing complex analogues. Organocatalytic aza-Diels-Alder reactions offer a reliable and metal-free alternative, while biocatalysis provides a green chemistry approach for obtaining highly enantiopure products through resolution. The choice of the optimal catalyst will be dictated by the specific synthetic target, desired scale, and available resources. This guide provides a foundation for researchers to navigate the available methodologies and select the most appropriate strategy for their drug discovery and development endeavors.
References
- Development of the biocatalytic resolution of 2-azabicyclo[2.2.1]hept... (URL: )
- Catalytic, Asymmetric Synthesis of β-Lactams | Journal of the American Chemical Society (URL: )
- Asymmetric syntheses of fused bicyclic lactams - PubMed (URL: )
- Development of the biocatalytic resolution of 2-azabicyclo[2.2.1]hept... (URL: )
- Copper-Catalyzed Enantioselective Three-Component... (URL: )
- Enantioselective Syntheses of 2-Azabicyclo[2.2.
- An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid - DOI (URL: )
- Copper‐Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2‐Azabicyclo[2.2.
- Enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]hept-5-enes by hetero Diels-Alder addition to cyclopentadiene - Sci-Hub (URL: )
- Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.
- Asymmetric Synthesis Antimicrobial Activity of Some New Mono Bicyclic β-Lactams - NIH (URL: )
- Asymmetric synthesis and antimicrobial activity of some new mono and bicyclic beta-lactams (URL: )
- Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis - BIP (URL: )
- Copper‐Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2‐Azabicyclo[2.2.
- 2-Azanorbornane-based amine organocatalyst for enantioselective aldol reaction of is
- Iron-catalysed enantioselective carbometalation of azabicycloalkenes - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02387J (URL: )
- Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC - NIH (URL: )
- Syntheses and applications of functionalized bicyclo[3.2.1]octanes ... (URL: )
- Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes (URL: )
- Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes (URL: )
- Chiral pyrrolidine thioethers and 2-azanorbornane derivatives bearing additional nitrogen functions. Enantiopure ligands for pal - Semantic Scholar (URL: )
- Identification and application of enantiocomplementary lactamases ... (URL: )
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A Comparative Guide to the Validation of Enantiomeric Excess for (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one
In the synthesis of complex pharmaceutical agents, the stereochemical purity of chiral building blocks is paramount. (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one, a constrained bicyclic lactam often referred to as the Vince lactam, serves as a critical intermediate in the synthesis of carbocyclic nucleosides, a class of potent antiviral drugs. The biological activity of these final compounds is intrinsically linked to their absolute stereochemistry, making the accurate and precise determination of the enantiomeric excess (ee) of this precursor a critical quality control step. An incorrect enantiomeric ratio can lead to reduced efficacy or unforeseen toxicological effects.[1]
This guide provides an objective comparison of the principal analytical techniques for validating the enantiomeric excess of this compound. We will delve into the causality behind experimental choices, provide field-proven protocols, and present comparative data to empower researchers, scientists, and drug development professionals to select and implement the most suitable method for their specific analytical challenge.
I. Strategic Selection of an Analytical Method
The choice of an analytical technique for determining enantiomeric excess is a critical decision driven by factors such as required accuracy, precision, sample throughput, and the nature of the analyte.[1][2] The three primary methods evaluated in this guide are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Optical Polarimetry. While Chiral HPLC is often considered the "gold standard" for its high resolving power, NMR and Polarimetry offer distinct advantages in specific contexts.[2]
The following decision workflow provides a logical pathway for selecting the most appropriate technique.
Caption: Method selection workflow for ee determination.
II. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used and reliable method for the accurate determination of enantiomeric excess.[3] The technique achieves separation by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.[2] For bicyclic lactams like our target molecule, polysaccharide-based CSPs are particularly effective.[4][5]
Causality of Method Choice: The choice of a cellulose-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate), is based on its proven ability to form transient diastereomeric complexes with a wide range of chiral molecules through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The rigid structure of the lactam and the presence of the carbonyl group are key interaction points. The mobile phase, typically a mixture of a non-polar solvent (n-hexane) and an alcohol (isopropanol), is selected to modulate the strength of these interactions, thereby optimizing the separation (resolution) between the enantiomer peaks.[6]
Experimental Protocol: Chiral HPLC
This protocol is adapted from a validated method for the closely related 2-azabicyclo[2.2.1]hept-5-en-3-one and is expected to provide excellent resolution for the saturated analogue.[6]
-
Instrumentation and Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP.
-
Mobile Phase: n-hexane:isopropanol (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (as the lactam carbonyl group has a weak chromophore).
-
Column Temperature: 25 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Record the chromatogram for a sufficient time to allow both enantiomers to elute (typically less than 15 minutes).
-
Identify the peaks corresponding to the (1S,4R) and (1R,4S) enantiomers. The elution order must be confirmed by injecting a standard of a known enantiomer if available.[6]
-
-
Data Analysis and Calculation:
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Workflow Diagram: Chiral HPLC Analysis
Caption: Step-by-step workflow for ee analysis by Chiral HPLC.
III. NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a rapid method for ee determination without the need for chromatographic separation.[2] The principle relies on converting the pair of enantiomers into transient diastereomeric complexes by adding a chiral solvating agent (CSA). These diastereomeric complexes are non-equivalent in the magnetic field of the NMR spectrometer, resulting in chemically shifted signals for at least one proton in each enantiomer, which can then be integrated.[7]
Causality of Method Choice: For a molecule like this compound, a chiral lanthanide shift reagent, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be an effective CSA. The Lewis acidic europium center coordinates to the Lewis basic carbonyl oxygen of the lactam. This interaction brings the enantiomers into the chiral environment of the camphorato ligands, inducing diastereotopically distinct shifts in the neighboring protons. The magnitude of this separation allows for accurate integration.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation and Conditions:
-
Instrument: NMR Spectrometer (400 MHz or higher is recommended for better resolution).
-
Solvent: Deuterated chloroform (CDCl₃).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the lactam sample in ~0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
Add a small, sub-stoichiometric amount of the CSA (e.g., 0.1-0.2 equivalents) to the NMR tube.
-
Gently shake the tube to ensure mixing and acquire another ¹H NMR spectrum.
-
Incrementally add more CSA and acquire spectra until baseline separation of a target proton signal is achieved. Avoid adding a large excess, as this can cause significant line broadening.
-
-
Procedure:
-
Acquire the final ¹H NMR spectrum with sufficient scans to achieve a high signal-to-noise ratio.
-
Carefully phase the spectrum and perform baseline correction.
-
-
Data Analysis and Calculation:
-
Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess (% ee) using the same formula as for HPLC, substituting signal integrals for peak areas.
-
IV. Optical Polarimetry
Polarimetry is a traditional and rapid technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation can be related to the enantiomeric composition.[8] However, it's crucial to understand that this method determines optical purity, which is only ideally equal to enantiomeric excess.[9] Non-linear effects can sometimes cause discrepancies.[9]
Causality of Method Choice: This method is best employed as a quick, qualitative check or for screening purposes when a pure enantiomer standard is available for reference. It is not suitable for accurate determination of high ee values (e.g., >99%) or for analyzing samples containing other chiral impurities that could contribute to the overall optical rotation.
Experimental Protocol: Optical Polarimetry
-
Instrumentation and Conditions:
-
Instrument: Polarimeter.
-
Light Source: Sodium D-line (589 nm).
-
Cell: 1 dm path length cell.
-
Solvent: Methanol (MeOH).
-
Temperature: 22 °C (must be controlled and recorded).
-
-
Sample Preparation:
-
Accurately prepare a solution of the lactam sample in the chosen solvent at a known concentration (c), typically around 1 g/100 mL.
-
Ensure the solution is free of bubbles and suspended particles.
-
-
Procedure:
-
Calibrate the instrument with a solvent blank.
-
Fill the polarimeter cell with the sample solution.
-
Measure the observed optical rotation (α_obs).
-
-
Data Analysis and Calculation:
-
Calculate the specific rotation [α] of the sample using the formula:
[α]_obs = α_obs / (l x c)
Where l is the path length in dm and c is the concentration in g/mL.
-
Calculate the optical purity (% OP), which approximates % ee:
% OP = ([α]_obs / [α]_max) x 100
Where [α]_max is the specific rotation of the pure enantiomer under identical conditions. The literature value for (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride (a closely related precursor) is +22.3 (c 1, MeOH), which can serve as a reference point but the value for the target lactam must be established.[10]
-
V. Quantitative Performance Comparison
The selection of an analytical technique is a trade-off between various performance metrics. The following table provides a comparative summary to guide this decision.[1][2]
| Parameter | Chiral HPLC | NMR with Chiral Auxiliaries | Optical Polarimetry |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP).[2] | Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA).[2] | Measurement of the rotation of plane-polarized light.[8] |
| Accuracy & Precision | Very High | High | Moderate to Low |
| Sensitivity (for minor enantiomer) | Very High (LOD/LOQ often <0.1%).[6] | Moderate (difficult to integrate small peaks accurately, ~1-2% limit).[7] | Low (insensitive to small amounts of the other enantiomer). |
| Sample Throughput | Moderate (10-20 min per sample). | High (5-10 min per sample). | Very High (<2 min per sample). |
| Sample Preparation | Simple dilution. | Simple mixing in an NMR tube. | Simple dilution. |
| Non-destructive | No | Yes | Yes |
| Method Development | Can be time-consuming (column and mobile phase screening).[11][12] | Moderate (screening of CSAs and concentration). | Minimal (requires pure standard). |
| Cost | High (chiral columns are expensive). | Moderate (cost of CSA and NMR time). | Low (instrument is relatively inexpensive). |
| Ideal Use Case | Final product QC, regulatory submissions, accurate determination of high ee values. | In-process control, reaction monitoring, rapid screening. | Quick identity check, preliminary screening (not for precise ee). |
VI. Conclusion and Recommendations
For the definitive validation of the enantiomeric excess of This compound , Chiral HPLC stands as the authoritative and most trustworthy method . Its high accuracy, precision, and sensitivity make it indispensable for quality control in a pharmaceutical development setting. The protocol provided, utilizing a polysaccharide-based CSP, offers a robust and validated starting point for method development.
NMR spectroscopy with a chiral solvating agent serves as an excellent orthogonal method. It is particularly valuable for its speed and non-destructive nature, making it ideal for monitoring the progress of asymmetric syntheses or for high-throughput screening applications where absolute accuracy is secondary to speed.
Optical Polarimetry , while historically significant, should be used with caution. It is best reserved for rapid, qualitative confirmation of chiral identity rather than for the precise quantification of enantiomeric excess, due to its inherent limitations in accuracy and sensitivity.
Ultimately, a self-validating system for quality control may employ Chiral HPLC as the primary release method, while leveraging NMR for efficient in-process controls. This dual approach ensures both the rigor required for pharmaceutical applications and the efficiency needed in a research and development environment.
VII. References
-
Enantiomeric excess - Wikipedia. Available at: [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. Available at: [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]
-
Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction - MDPI. Available at: [Link]
-
Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases - ResearchGate. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]
-
Chiral HPLC Separations - Phenomenex. Available at: [Link]
-
HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase - ResearchGate. Available at: [Link]
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - MDPI. Available at: [Link]
-
NMR determination of enantiomeric excess - ResearchGate. Available at: [Link]
-
Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC - PubMed Central. Available at: [Link]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis - BIP. Available at: [Link]
-
Chiral HPLC separation: strategy and approaches - Chiralpedia. Available at: [Link]
-
Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC - NIH. Available at: [Link]
-
Chiral Chromatography - Chemistry LibreTexts. Available at: [Link]
-
Significance and Applications of Polarimetry in Scientific Field | Open Access Journals. Available at: [Link]
-
An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid - DOI. Available at: [Link]
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A Comparative Guide to the Biological Activity of 2-Azabicyclo[2.2.1]heptan-3-one Derivatives
The 2-azabicyclo[2.2.1]heptane scaffold, a conformationally rigid bridged bicyclic amine, has emerged as a privileged structure in medicinal chemistry. Its constrained framework provides a unique three-dimensional arrangement of pharmacophoric features, enabling the design of potent and selective ligands for a variety of biological targets. This guide offers an in-depth comparison of the biological activities of derivatives based on this core structure, with a focus on their interactions with cholinergic receptors and dipeptidyl peptidase-4 (DPP-4), supported by experimental data and detailed protocols.
The Strategic Advantage of the 2-Azabicyclo[2.2.1]heptane Core
The rigidity of the 2-azabicyclo[2.2.1]heptane system is its key strategic advantage in drug design. Unlike flexible aliphatic or cyclic amines, the fixed spatial orientation of substituents on this scaffold reduces the entropic penalty upon binding to a receptor. This pre-organization often translates into higher binding affinity and, crucially, greater selectivity for specific receptor subtypes. This guide will explore how subtle modifications to this core structure can dramatically alter biological activity, leading to the development of highly specific agonists, antagonists, and enzyme inhibitors.
Comparative Analysis of Biological Targets
Derivatives of the 2-azabicyclo[2.2.1]heptane skeleton have been successfully developed to target distinct physiological systems. Below, we compare their activities at muscarinic receptors, nicotinic acetylcholine receptors, and the enzyme DPP-4.
Muscarinic Acetylcholine Receptor (mAChR) Antagonists
The muscarinic receptors, a family of G-protein coupled receptors (M1-M5), are crucial for mediating the effects of acetylcholine in the central and peripheral nervous systems.[1][2] The development of subtype-selective muscarinic antagonists is a key objective for treating various conditions, including overactive bladder and chronic obstructive pulmonary disease.
A study involving ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol revealed potent muscarinic antagonist activity.[3][4] The positioning and stereochemistry of the ester side chain were found to be critical for potency.
Table 1: Muscarinic Receptor Binding Affinities of 2,2-Diphenylpropionate Ester Derivatives
| Compound | Position of Ester | Receptor Affinity (Ki, nM) in Rat Brain |
| Derivative A | 5-endo | 0.423 - 1.18 |
| Derivative B | 5-exo | Lower than 5-endo |
| Derivative C | 6-endo | Lower than 5-exo |
| Derivative D | 6-exo | Lowest among the four |
Data synthesized from Eshleman, A. J., et al. (1995).[3]
The rank order of potency (5-endo > 5-exo > 6-endo > 6-exo) highlights the stringent steric requirements of the muscarinic receptor binding pocket.[3] The 5-endo substituted compound was the most potent, exhibiting high affinity across different muscarinic receptor preparations without significant subtype selectivity among those tested.[3]
Nicotinic Acetylcholine Receptor (nAChR) Ligands
The discovery of epibatidine, a potent analgesic agent that acts as a nicotinic acetylcholine receptor agonist, spurred significant interest in the 7-azabicyclo[2.2.1]heptane scaffold (an isomer of the 2-aza scaffold).[5] Research has since expanded to various N-substituted 7-azabicyclo[2.2.1]heptane derivatives, demonstrating their potential as nAChR modulators.[6][7]
In vitro binding assays, typically using [3H]cytisine to label high-affinity nAChRs in rat brain tissue, have been instrumental in determining the affinity of these compounds.
Table 2: nAChR Binding Affinities of N-Substituted 7-Azabicyclo[2.2.1]heptane Derivatives
| Compound | N-Substituent | Receptor Affinity (Ki, nM) |
| 5a | N-(3-chloropyridin-5-ylmethyl) | 245 |
| 5b | N-(3-pyridylmethyl) | 98 |
Data from Carroll, F. I., et al. (2002).[6]
The data indicate that the nature of the N-arylalkyl substituent significantly influences binding affinity. The N-(3-pyridylmethyl) derivative (5b) was found to be the most potent ligand in its series.[6] Further in vivo studies in mice demonstrated that these compounds produce dose-dependent analgesia in hot-plate and tail-flick tests, confirming their functional activity at nAChRs in the central nervous system.[6] Structure-activity relationship (SAR) studies on related epibatidine analogues have shown that substitutions on the pyridine ring can modulate selectivity between nAChR subtypes, such as α4β2 and α3β4, which is critical for separating therapeutic effects from toxicity.[8][9]
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A more recent application of the 2-azabicyclo[2.2.1]heptane scaffold is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors, or "gliptins," work by preventing the degradation of incretin hormones, thereby stimulating insulin secretion.
Molecular modeling led to the design of Neogliptin, a novel inhibitor featuring the 2-azabicyclo[2.2.1]heptane moiety.[10][11] This compound was found to be a highly potent DPP-4 inhibitor, outperforming established drugs in the same class.
Table 3: Comparative Potency of DPP-4 Inhibitors
| Compound | IC50 (nM) |
| Neogliptin (12a) | 16.8 ± 2.2 |
| Vildagliptin | Higher than Neogliptin |
| Sitagliptin | Higher than Neogliptin |
Data from Degtyarenko, M., et al. (2020).[10][11]
Neogliptin's potency stems from its effective interaction with key residues in the DPP-4 active site.[10] Beyond its potency, it exhibits superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to vildagliptin and a lower cardiotoxic effect than sitagliptin.[10][11] Its stability in aqueous solutions is another advantageous feature, making it a promising candidate for further development.[10]
Experimental Protocols: A Closer Look
To ensure the trustworthiness and reproducibility of the data presented, it is essential to understand the methodologies employed. Below is a detailed protocol for a standard radioligand binding assay, a fundamental technique used to determine the affinity of a compound for a specific receptor.
Protocol: Radioligand Competition Binding Assay for nAChR Affinity
This protocol is adapted from methodologies used to characterize ligands for nicotinic acetylcholine receptors.[6]
Objective: To determine the binding affinity (Ki) of test compounds by measuring their ability to compete with a radiolabeled ligand ([3H]cytisine) for binding to nAChRs in rat brain homogenates.
Materials:
-
Rat brain tissue (e.g., whole brain minus cerebellum)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [3H]cytisine (specific activity ~20-40 Ci/mmol)
-
Non-specific binding control: (-)-Nicotine (100 µM)
-
Test compounds at various concentrations
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Harvester for rapid filtration
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. Collect the supernatant and centrifuge at 40,000 x g for 20 min at 4°C. Resuspend the resulting pellet (crude membrane fraction) in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 100 µL membrane suspension, 50 µL [3H]cytisine (final concentration ~1-2 nM), 50 µL assay buffer.
-
Non-specific Binding: 100 µL membrane suspension, 50 µL [3H]cytisine, 50 µL (-)-Nicotine (final concentration 100 µM).
-
Competition Binding: 100 µL membrane suspension, 50 µL [3H]cytisine, 50 µL test compound (at 8-10 different concentrations).
-
-
Incubation: Incubate the plate at 4°C for 75 minutes.
-
Filtration: Rapidly terminate the assay by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing Workflows and Relationships
Diagrams can effectively illustrate complex processes and relationships. The following visualizations were created using Graphviz (DOT language).
Caption: Workflow for a Radioligand Binding Assay.
Caption: Structure-Activity Relationship (SAR) Overview.
Conclusion and Future Perspectives
The 2-azabicyclo[2.2.1]heptane scaffold is a testament to the power of conformationally restricted design in medicinal chemistry. Derivatives based on this core have demonstrated potent and, in some cases, highly selective activity at diverse biological targets, including muscarinic receptors, nicotinic receptors, and the DPP-4 enzyme. The comparative analysis reveals that specific substitution patterns are key to directing the biological activity towards a desired target.
Future research should continue to leverage the structural rigidity of this scaffold. The synthesis of novel derivatives could focus on:
-
Enhancing Subtype Selectivity: Further fine-tuning substituents to achieve greater selectivity for specific mAChR or nAChR subtypes, which could lead to therapies with improved side-effect profiles.
-
Exploring New Targets: The unique 3D pharmacophore presented by this scaffold could be effective for other CNS targets, ion channels, or enzymes.
-
Chiral Synthesis: Many of these derivatives possess multiple chiral centers. The development of efficient enantioselective syntheses is crucial to isolate the most active and safest stereoisomer.[12]
By building upon the foundational knowledge outlined in this guide, researchers can continue to unlock the therapeutic potential of this remarkable chemical scaffold.
References
-
Eshleman, A. J., et al. (1995). Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol. Journal of Medicinal Chemistry. Available at: [Link]
-
Degtyarenko, M., et al. (2020). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. Available at: [Link]
-
Yousif, M. N., et al. (1980). Synthesis and biological evaluation of 2.3-diazabicyclo[2.2.1]heptane derivatives as prostaglandin endoperoxide analogs. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Degtyarenko, M., et al. (2020). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). ResearchGate. Available at: [Link]
-
Krasavin, M., et al. (2021). The synthesis of sulfonamide-containing 2-azabicyclo[2.2.1]heptane and... ResearchGate. Available at: [Link]
-
Portoghese, P. S., et al. (1971). Stereochemical studies on medicinal agents. 9. Bicyclic bases. Synthesis and biological activities of epimeric quaternary derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane. Journal of Medicinal Chemistry. Available at: [Link]
-
Carroll, F. I., et al. (2002). Synthesis and Biological Evaluation at Nicotinic Acetylcholine Receptors of N-Arylalkyl- and N-Aryl-7-Azabicyclo[2.2.1]heptanes. Journal of Medicinal Chemistry. Available at: [Link]
-
Meltzner, S. M., et al. (2007). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. PubMed Central. Available at: [Link]
-
Sikora, M., et al. (2022). Screening and Structure–Activity Relationship of D2AAK1 Derivatives for Potential Application in the Treatment of Neurodegenerative Diseases. MDPI. Available at: [Link]
-
Wojaczyńska, E. (2020). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. Available at: [Link]
-
Wojaczyńska, E., et al. (2022). Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. MDPI. Available at: [Link]
-
Gündisch, D., et al. (2001). 7-azabicyclo[2.2.1]heptanes: Syntheses and Nicotinic Acetylcholine Receptor Agonist Activity of Potent Pyridazine Analogues of (±)-Epibatidine. Journal of Medicinal Chemistry. Available at: [Link]
- Mammen, M., et al. (2007). Muscarinic acetylcholine receptor antagonists. Google Patents.
-
Malpass, J. R., et al. (2000). Synthesis of epibatidine isomers: endo-5- and 6- (6′-chloro-3′-pyridyl-2-azabicyclo[2.2.1]heptanes. ResearchGate. Available at: [Link]
-
Eshleman, A. J., et al. (1995). Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol. Journal of Medicinal Chemistry. Available at: [Link]
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LookChem. (n.d.). 2-Azabicyclo[2.2.1]heptan-3-one. LookChem. Available at: [Link]
- Badio, B., et al. (1998). 7-Azabicyclo 2.2.1!-heptane and -heptene derivatives as cholinergic receptor ligands. Google Patents.
-
Birdsall, N. J., et al. (2001). Muscarinic Receptor Agonists and Antagonists. PubMed Central. Available at: [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one
This document provides a comprehensive, step-by-step guide for the proper handling and disposal of (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one (CAS No. 134003-03-5). As a vital building block in pharmaceutical research and development, ensuring its safe management from receipt to disposal is paramount for personnel safety and environmental compliance. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering researchers to make informed safety decisions.
Core Principle: Hazard Assessment and Precaution
This compound is a bicyclic lactam. While comprehensive toxicological data is not fully available, the known information necessitates handling it with significant care. The Globally Harmonized System (GHS) provides a clear classification of its immediate hazards.[1]
A fundamental principle of laboratory safety, as outlined in OSHA's Laboratory Standard (29 CFR 1910.1450), is to treat substances with unknown long-term toxicological properties as potentially hazardous.[2][3] Therefore, all procedures outlined below are based on a conservative risk assessment that prioritizes minimizing exposure.
Table 1: Hazard Identification and Precautionary Measures
| Hazard Classification | GHS Code | Description | Precautionary Statements |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation.[1][4] | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][4] | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][4] | P261, P271, P304+P340, P312, P403+P233 |
Regulatory Framework: Your Compliance Obligations
All waste disposal activities must adhere to federal, state, and local regulations. In the United States, this primarily involves the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).[5][6] Your institution's Chemical Hygiene Plan (CHP), mandated by OSHA, is the controlling document for laboratory operations and should incorporate specific procedures for this compound.[2][7][8]
Essential Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling this compound in any form:
-
Hand Protection: Nitrile or neoprene gloves. Always inspect gloves before use and practice proper removal technique to avoid skin contact.[9]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9][10]
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider a chemically resistant apron and impervious clothing.[9][10]
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]
Waste Stream Management: A Decision-Based Workflow
Proper segregation of chemical waste is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous reactions and complicates disposal. The following diagram outlines the decision-making process for segregating waste containing this compound.
Caption: Decision workflow for segregating waste streams.
Decontamination of Surfaces and Glassware
The core structural feature of this compound is its β-lactam ring. This ring is susceptible to hydrolysis, particularly under basic conditions, which breaks the ring and can reduce biological activity. This principle can be applied for effective decontamination. Studies on other β-lactam antibiotics have shown that agents like sodium hydroxide are effective at degrading the β-lactam structure.[11][12]
Protocol for Glassware Decontamination:
-
Initial Rinse: After emptying the vessel, perform a preliminary rinse with the solvent used in the experiment (e.g., ethanol, ethyl acetate) to remove the bulk of the residue. This rinseate must be collected and disposed of as liquid hazardous waste.
-
Decontamination Soak: Prepare a 1M Sodium Hydroxide (NaOH) solution in a designated container. Submerge the glassware in the solution and allow it to soak for a minimum of 24 hours. This step facilitates the hydrolytic degradation of the lactam ring.
-
Neutralization and Final Rinse: Carefully remove the glassware from the basic solution. Rinse thoroughly with tap water, followed by a final rinse with deionized water. The bulk NaOH solution should be neutralized with an appropriate acid (e.g., HCl) before disposal down the drain with copious amounts of water, in accordance with local regulations.
-
Final Cleaning: Proceed with standard laboratory washing procedures.
Step-by-Step Disposal Protocols
A. Unused/Expired Pure Compound:
-
Do Not Open: Keep the compound in its original, sealed manufacturer's container.
-
Labeling: Ensure the original label is intact and legible. Affix a "HAZARDOUS WASTE" label provided by your institution's EHS department.
-
Segregation: Place the container in a secondary containment bin designated for solid chemical waste.
-
Disposal: Arrange for pickup by your EHS department for disposal via a licensed chemical destruction plant, likely through controlled incineration.[9]
B. Contaminated Liquid Waste (Solutions):
-
Container Selection: Use a designated, compatible, and leak-proof waste container. Segregate halogenated and non-halogenated solvent waste streams.
-
Labeling: Clearly label the container with "HAZARDOUS WASTE," list all chemical constituents (including solvents and the solute), and estimate their concentrations.
-
Collection: As you generate liquid waste, pour it carefully into the designated container using a funnel. Do not fill the container beyond 90% capacity to allow for expansion. Keep the container closed when not in use.[13]
-
Disposal: Once full, move the container to your laboratory's satellite accumulation area and arrange for EHS pickup.
C. Contaminated Solid Waste (Labware, PPE, Spill Debris):
-
Collection: Place all contaminated solid items (e.g., pipette tips, weighing paper, gloves, contaminated bench paper) into a designated, durable, leak-proof bag (e.g., a heavy-duty polyethylene bag).
-
Sharps: Needles, scalpels, or broken glass must be placed in a designated sharps container to prevent punctures.
-
Packaging: Once the waste bag is full, seal it securely. Place this bag inside a rigid, labeled container designated for solid hazardous waste.
-
Labeling: Label the outer container with "HAZARDOUS WASTE" and a general description of the contents (e.g., "Solid Debris Contaminated with this compound").
-
Disposal: Arrange for pickup by EHS.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or produces significant dust.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleanup, don all PPE listed in Section 3, including respiratory protection if dealing with a solid spill.
-
Containment & Cleanup:
-
For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[4] Carefully sweep the material into a dustpan and place it in a designated hazardous waste bag.
-
For Liquid Spills: Cover the spill with a chemical absorbent pad or material. Work from the outside of the spill inward.
-
-
Decontaminate: Wipe the spill area with a cloth soaked in a decontamination solution (as described in Section 5) or a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Dispose: All cleanup materials must be disposed of as contaminated solid waste (Protocol 6.C).
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
References
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Fisher Scientific. Safety Data Sheet: this compound.Link (Note: A direct deep link is not available, search for CAS No. 134003-03-5 on the Fisher Scientific SDS portal).
-
AK Scientific, Inc. Safety Data Sheet: (1S,4R)-2-Azabicyclo[2.2.1]heptane hydrochloride.Link (Note: This is for a related compound but provides relevant hazard data).
-
PubChem. (1S,4R)-2-azabicyclo(2.2.1)heptan-3-one. National Center for Biotechnology Information. Link
-
CATO Research Chemical Inc. Safety Data Sheet. (General guidance on disposal). Link (Note: Specific SDS for the topic compound not available, general safety principles cited).
-
AK Scientific, Inc. General Safety Data Sheet Information.Link (Note: General guidance on handling and storage from a representative supplier SDS).
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety - OSHA Lab Standard Fact Sheet. U.S. Department of Labor. Link
-
Lab Manager Magazine. The OSHA Laboratory Standard.Link
-
Sigma-Aldrich. Safety Data Sheet. (General guidance on unknown toxicological properties). Link (Note: A direct deep link is not available, search for a representative research chemical on the portal).
-
ChemScene. Safety Data Sheet: (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate.Link (Note: For a structurally related compound).
-
Apollo Scientific. Safety Data Sheet: 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride.Link
-
ECHEMI. 2-Azabicyclo[2.2.1]heptane hydrochloride SDS.Link
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. U.S. Department of Labor. Link
-
Federal Equipment Company. Microbial and Biological Decontamination of Equipment.Link
-
Sigma-Aldrich. Safety Data Sheet: D27802.Link
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Link
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Fukutsu, N., et al. (2006). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. Chemical & Pharmaceutical Bulletin, 54(9), 1340-3. Link
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Occupational Safety and Health Administration (OSHA). Laboratory Safety Chemical Hygiene Plan (CHP) Fact Sheet. U.S. Department of Labor. Link
-
The Ecosense Company. Beta-Lactam Decontamination Services.Link
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ResearchGate. An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment.Link
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STERIS. An Alternative Approach To Decontamination Of Beta-Lactam Antibiotic Residues With A Globally Available Disinfectant.Link
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Clearsynth. 2-Azabicyclo[2.2.1]heptan-3-one, (1R,4S)-.Link
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U.S. Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.Link
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U.S. Environmental Protection Agency (EPA). Hazardous Waste.Link
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U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.Link
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American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.Link
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A Senior Application Scientist's Guide to the Safe Handling and Disposal of (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one
As researchers and drug development professionals, our work with novel chemical entities like (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one is foundational to discovery. However, ensuring a safe and controlled laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling this specific bicyclic lactam, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to handle this compound with the highest degree of safety and confidence.
Immediate Safety Profile: Understanding the Risks
This compound is a compound that demands respect. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate a stringent approach to personal protective equipment and handling protocols. The "Warning" signal word associated with these hazards underscores the importance of preventing direct contact[1].
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the required equipment for handling this compound. The causality is clear: we are creating an impermeable barrier between you and the potential irritant properties of the compound.
| PPE Category | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards[2]. A face shield may be required for larger quantities or when there is a significant splash risk. | To prevent contact with the eyes, which can cause serious irritation[1][3]. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use. Follow standard EN 374 for glove selection[2]. | To prevent skin contact, which can lead to irritation[1][4]. |
| Skin and Body Protection | A standard laboratory coat is mandatory. For operations with a higher risk of exposure, consider fire/flame resistant and impervious clothing[2]. Ensure full skin coverage with long-sleeved shirts and pants. | To protect the skin from accidental splashes or spills[2][4]. |
| Respiratory Protection | Handle only in a well-ventilated area, preferably within a certified chemical fume hood[2][5]. If dust or aerosols are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary. | To avoid inhalation of the compound, which may cause respiratory tract irritation[1][3][5]. |
Operational Plan: From Receipt to Disposal
A self-validating protocol is one where safety is integrated into every step. The following workflow is designed to minimize exposure and ensure a controlled environment throughout the handling process.
Step 1: Preparation and Engineering Controls
-
Area Designation: Designate a specific area for handling this compound, ideally within a chemical fume hood.
-
Ventilation Check: Ensure that the fume hood or other ventilation systems are functioning correctly before beginning any work.
-
Gather Materials: Assemble all necessary equipment, including a pre-weighed container for the compound, spatulas, and any reaction vessels, within the designated area.
-
Emergency Preparedness: Confirm the location and operational status of the nearest safety shower and eyewash station.
Step 2: Handling the Compound
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Aliquoting: Carefully transfer the required amount of the solid compound. Avoid creating dust. If the compound is in a crystalline form, handle it gently to prevent aerosolization[5].
-
Dissolution (if applicable): If preparing a solution, add the solvent to the pre-weighed compound slowly to avoid splashing.
-
Immediate Cleanup: Clean any minor spills immediately using appropriate procedures (see Spill Neutralization and Cleanup section below).
Step 3: Post-Handling and Decontamination
-
Container Sealing: Securely seal the primary container of this compound.
-
Equipment Decontamination: Thoroughly clean all non-disposable equipment that came into contact with the compound.
-
PPE Removal: Remove gloves and other disposable PPE, turning them inside out to contain any residual compound, and place them in a designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete[2].
Emergency and Disposal Protocols
Spill Neutralization and Cleanup
In the event of a spill, swift and correct action is crucial:
-
Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate non-essential individuals.
-
Containment: For dry spills, use dry cleanup procedures. Cover the spill with an inert absorbent material. Do not use water, as this may create a more significant contamination area.
-
Collection: Carefully sweep or vacuum the contained material into a clearly labeled hazardous waste container[5]. Use spark-proof tools if there is any fire risk[2].
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personal safety.
-
Waste Segregation: All materials contaminated with this compound, including excess compound, contaminated PPE, and cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container[6].
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials[5].
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing. Do not discharge this chemical into the sewer system or regular trash[2][6].
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for handling this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
-
PubChem. (1S,4R)-2-azabicyclo(2.2.1)heptan-3-one. National Center for Biotechnology Information. [Link]
-
XiXisys. GHS 11 (Rev.11) SDS. [Link]
- Google Patents. Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo...
Sources
- 1. (1S,4R)-2-azabicyclo(2.2.1)heptan-3-one | C6H9NO | CID 2734523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. zycz.cato-chem.com [zycz.cato-chem.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
